6-Prenylnaringenin
描述
This compound has been reported in Humulus lupulus, Macaranga denticulata, and other organisms with data available.
from hop plant (Humulus lupulus): structure in first source
Structure
3D Structure
属性
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-18-19(20(14)24)16(23)10-17(25-18)12-4-6-13(21)7-5-12/h3-7,9,17,21-22,24H,8,10H2,1-2H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWNASRGLKJRJJ-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218409 | |
| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methyl-2-butenyl)-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68236-13-5 | |
| Record name | 6-Prenylnaringenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68236-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Prenylnaringenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068236135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methyl-2-butenyl)-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-PRENYLNARINGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7342WYG80Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
6-Prenylnaringenin: A Technical Guide to Natural Sources and Isolation from Hops
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Prenylnaringenin (6-PN) is a prenylated flavonoid that has garnered significant scientific interest for its diverse biological activities, including weak estrogenic effects and potential applications in cancer prevention and non-hormonal treatment of menopause.[1][2][3] While most commonly associated with hops (Humulus lupulus L.), 6-PN is also found in a variety of other plant species. Its primary role in recent research focuses on its function as an Aryl Hydrocarbon Receptor (AhR) agonist, which favorably modulates estrogen metabolism toward detoxification pathways.[4][5][6][7] This guide provides a comprehensive overview of the natural sources of 6-PN, presents quantitative data on its occurrence, and details technical protocols for its isolation and purification from hops. Furthermore, it elucidates the key signaling pathways through which 6-PN exerts its biological effects.
Natural Sources of this compound
While hops are the most prevalent and primary dietary source of 6-PN for humans, the compound has been identified in several other plant species.[2][8] The concentration of 6-PN in hop cones is relatively low, but hop extracts used in brewing and dietary supplements can contain significantly higher amounts.[2] The presence of 6-PN in beer is also a result of the isomerization of desmethylxanthohumol (B55510) during the wort boiling process.[2]
Table 1: Natural Plant Sources of this compound
| Plant Species | Common Name | Family | Reported Presence | Quantitative Data (Dry Weight) | Reference(s) |
| Humulus lupulus L. | Hops | Cannabaceae | Yes | ~0.004% in hop cones | [2] |
| Sophora tomentosa L. | Silver Bush | Fabaceae | Yes | Not specified | [2][8] |
| Wyethia invenusta | - | Asteraceae | Yes | Not specified | [8][9] |
| Wyethia glabra | Mule's Ears | Asteraceae | Yes | Not specified | [2][8][9] |
| Glycyrrhiza glabra | Licorice | Fabaceae | Yes | Not specified | [2][8][9] |
| Psoralea corylifolia | Babchi | Fabaceae | Yes | Not specified | [8][9] |
| Lupinus luteus | Yellow Lupin | Fabaceae | Yes | Not specified | [8][9] |
Isolation and Purification from Humulus lupulus (Hops)
The isolation of 6-PN from hops is a multi-step process involving extraction, fractionation, and purification. Given its relatively low concentration, efficient and selective methods are crucial. Furthermore, analytical techniques are required for accurate quantification in various matrices, from raw plant material to finished products.
Extraction Methodologies
The initial step involves extracting prenylflavonoids from the hop material (typically female cones or spent hops). The choice of solvent and extraction conditions significantly impacts the yield and purity of the crude extract.
Table 2: Summary of Extraction and Analytical Protocols for this compound
| Method | Key Steps & Conditions | Instrumentation | Purpose | Reference(s) |
| Solvent Extraction | Solvent: Diethyl ether-methanol mixture. Procedure: Standard maceration or sonication followed by filtration. | Standard laboratory glassware | Crude Extraction | [10][11] |
| Accelerated Solvent Extraction (ASE) | Solvents: Ethanol or Methanol. Temperatures: 50–200 °C. Ethanol generally shows higher recovery. | ASE System | Crude Extraction | [12] |
| Fractionation & Enrichment | Steps: 1. Ethanol extraction. 2. Fractionation with supercritical CO₂ to separate prenylflavonoids from bitter acids. 3. Selective adsorption on polyvinylpolypyrrolidone (PVPP) for enrichment. | Supercritical Fluid Extractor, Chromatography Columns | Purification/Enrichment | [13] |
| HPLC-PDA/DAD Analysis | Column: C18 reverse-phase (e.g., ECLIPSE XDB-C18). Mobile Phase: Gradient of acetonitrile (B52724) and water with 0.05% formic acid. Detection: 290 nm. | HPLC with Photodiode Array or Diode-Array Detector | Quantification | [10][11] |
| LC-ESI-MS Analysis | Column: Chiralpak® AD-RH for enantiomeric separation. Mobile Phase: Isocratic acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) (pH 8.5). Detection: ESI-MS in negative ion mode, monitoring m/z 339.10. | LC-Mass Spectrometer | Enantiospecific Quantification | [8] |
Detailed Experimental Protocol: A Representative Method
This protocol is a composite method based on common laboratory-scale techniques for the extraction and analysis of 6-PN from hop material.
Objective: To extract, identify, and quantify 6-PN from dried hop cones.
Materials:
-
Dried hop cones (e.g., variety Vital, known for high prenylflavonoid content)[10]
-
Diethyl ether, analytical grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid, analytical grade
-
Water, ultrapure
-
This compound analytical standard
-
Grinder or mill
-
Extraction vessel
-
Rotary evaporator
-
HPLC system with a PDA detector and a C18 column (e.g., 5 μm, 4.6 × 150 mm)
Procedure:
-
Sample Preparation:
-
Dry the hop cones to a constant weight.
-
Grind the dried cones into a fine powder to increase the surface area for extraction.
-
-
Extraction: [11]
-
Accurately weigh approximately 5 g of the powdered hop material.
-
Transfer the powder to an extraction vessel.
-
Add a diethyl ether-methanol solvent mixture.
-
Macerate for a specified period (e.g., 24 hours) with occasional agitation or perform sonication for a shorter duration (e.g., 3 x 30 minutes).
-
Filter the mixture to separate the solid residue from the liquid extract.
-
Wash the residue with a small volume of the extraction solvent to ensure complete recovery.
-
Combine the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to avoid thermal degradation.
-
Dry the resulting crude extract completely.
-
-
HPLC-PDA Analysis: [10][11][14]
-
Sample Reconstitution: Dissolve a known quantity of the dried crude extract in the initial mobile phase (e.g., 35% acetonitrile in water with 0.05% formic acid).
-
Chromatographic Conditions:
-
Quantification: Prepare a calibration curve using the 6-PN analytical standard. Inject the reconstituted sample into the HPLC system. Identify the 6-PN peak by comparing its retention time with the standard. Quantify the amount of 6-PN in the sample using the calibration curve.
-
Signaling Pathways and Mechanism of Action
The biological activity of 6-PN is primarily linked to its role as an agonist of the Aryl Hydrocarbon Receptor (AhR).[4][6] This interaction initiates a signaling cascade that favorably alters estrogen metabolism, shifting it from a potentially genotoxic pathway to a detoxification pathway. This mechanism is particularly relevant for breast cancer prevention research.
Key Signaling Events:
-
AhR Activation: 6-PN binds to and activates the AhR in the cytoplasm.[4][5][6]
-
ERα Degradation: The activated AhR complex promotes the degradation of Estrogen Receptor alpha (ERα).[4][5][15]
-
CYP1A1 Upregulation: ERα normally suppresses the transcription of the CYP1A1 gene, partly by recruiting DNA methyltransferase 1 (DNMT1), which causes epigenetic silencing.[4] By degrading ERα, 6-PN attenuates this inhibition, leading to the upregulation of CYP1A1 expression.[4][5]
-
Shift in Estrogen Metabolism: CYP1A1 is a key enzyme responsible for the 2-hydroxylation of estrogen, a detoxification pathway. In contrast, the 4-hydroxylation pathway, catalyzed by CYP1B1, can produce genotoxic quinones.[5][15] By inducing CYP1A1, 6-PN preferentially enhances the safer 2-hydroxylation pathway, increasing the ratio of 2-hydroxyestrogens to 4-hydroxyestrogens.[4][6]
Conclusion
This compound stands out as a flavonoid with significant therapeutic potential, largely mediated by its influence on the AhR signaling pathway and subsequent modulation of estrogen metabolism. While Humulus lupulus remains the most significant source, its presence in other botanicals warrants further investigation. The successful isolation and purification of 6-PN from hops rely on optimized extraction and chromatographic techniques, enabling its use as a standardized compound in research and as a potential active ingredient in dietary supplements and pharmaceuticals. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound—Its Beneficial Biological Effects and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Its Beneficial Biological Effects and Possible Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Hops Disrupts ERα-mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound from Hops Disrupts ERα-Mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hop (Humulus lupulus L.) Extract and this compound Induce P450 1A1 Catalyzed Estrogen 2-Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound—Its Beneficial Biological Effects and Possible Applications [mdpi.com]
- 8. Stereospecific quantitation of this compound in commercially available H. lupulus-containing natural health products and dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Hop Estrogen-Active Material for Production of Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. ISOLATION OF PRENYLFLAVONOIDS FROM HOPS | International Society for Horticultural Science [ishs.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 6-Prenylnaringenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Prenylnaringenin (6-PN) is a prenylated flavonoid predominantly found in hops (Humulus lupulus L.) that has garnered significant scientific interest due to its diverse biological activities. As a chiral molecule, its stereochemistry plays a crucial role in its bioactivity. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, supported by quantitative data, detailed experimental protocols for its analysis and synthesis, and visualizations of its key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Properties
This compound is a flavanone (B1672756) characterized by a naringenin (B18129) backbone substituted with a prenyl group at the C-6 position of the A-ring.[1] Its chemical formula is C₂₀H₂₀O₅, with a molecular weight of 340.37 g/mol .[2][3]
Table 1: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value | Reference(s) |
| IUPAC Name | (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | [1] |
| Molecular Formula | C₂₀H₂₀O₅ | [1][3] |
| Molecular Weight | 340.37 g/mol | [2] |
| CAS Number | 68236-13-5 | [1] |
| ChEBI ID | 27566 | [1] |
| PubChem CID | 155094 | [1] |
| Appearance | Pale yellow crystalline solid | [4] |
| Melting Point | 209–209.5 °C | [4] |
| Water Solubility | 1.55 mg/L | [4] |
| Solubility | Readily soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone | [4] |
Stereochemistry
This compound possesses a single chiral center at the C-2 position of the C-ring, giving rise to two enantiomers: (S)-6-Prenylnaringenin and (R)-6-Prenylnaringenin.[2][5] The stereochemistry is crucial as different enantiomers can exhibit distinct biological activities. The naturally occurring enantiomer is predominantly the (S)-form.
Table 2: Chiroptical Data for this compound Enantiomers
| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] | Reference(s) |
| (R)-6-Prenylnaringenin | 330 | -1,079 | [6] |
| 291 | +16,158 | [6] | |
| 217 | -11,202 | [6] | |
| 201 | +3,019 | [6] | |
| (S)-6-Prenylnaringenin | 330 | +7,194 | [6] |
| 293 | -15,385 | [6] | |
| 215 | +20,484 | [6] | |
| 204 | +3,519 | [6] |
Experimental Protocols
Enantiospecific Quantification by LC-ESI-MS
This protocol describes a validated method for the stereospecific quantification of this compound in dietary supplements.[6][7]
Sample Preparation:
-
For capsules, empty the contents. For tablets, grind to a fine powder.
-
Weigh a precise amount of the powdered sample and place it in a 15-mL tube.
-
Add 4 mL of methanol (B129727) and extract by shaking on a rocking platform shaker at room temperature (22 ± 1 °C) for 3 hours.
-
Centrifuge the tubes for 10 minutes at 4,400 rpm.
-
Collect the supernatant.
-
To a 100 µL aliquot of the supernatant, add 30 µL of the internal standard (4-acetamidobenzoic acid).
-
Dry the samples to completion using a vacuum concentrator with low heat (45 °C).
-
Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole or equivalent
-
Chiral Column: Chiralpak® AD-RH, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 10 mM ammonium (B1175870) formate (B1220265) (pH 8.5) (39:61, v/v)
-
Flow Rate: 1.25 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Detection: Selected Ion Monitoring (SIM) of the [M-H]⁻ ion for both enantiomers of 6-PN (m/z 339.10) and the internal standard (m/z 178.05).
Synthesis of this compound
Two primary synthetic routes for this compound are outlined below.
-
Protection: Acetylation of the 7-OH and 4'-OH groups of naringenin using acetic anhydride (B1165640) in pyridine.
-
O-Prenylation: Reaction of the protected naringenin with a prenylating agent (e.g., prenyl bromide) in the presence of a base to form the prenyl ether at the 5-OH position.
-
Claisen Rearrangement: The key step involves heating the O-prenylated intermediate in the presence of a europium(III) catalyst (e.g., Eu(fod)₃) in a suitable solvent like chloroform. This promotes the[2][2]-sigmatropic rearrangement to the C-6 position.
-
Deprotection: Removal of the acetyl protecting groups using a mild base (e.g., K₂CO₃ in methanol) to yield this compound.
This semi-synthetic approach utilizes the readily available xanthohumol, a major prenylated chalcone (B49325) in hops.[1][9]
Protocol:
-
Combine xanthohumol, 55 equivalents of lithium chloride, and dimethylformamide (DMF) in a microwave reaction vessel.
-
Irradiate the mixture with microwaves at a controlled temperature of 198 °C for 9 minutes.
-
After cooling, dilute the reaction mixture with water.
-
Extract the product with an organic solvent such as dichloromethane.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mixture of 8-Prenylnaringenin and this compound using column chromatography to isolate the 6-PN isomer.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through various molecular mechanisms. Two prominent pathways are detailed below.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound is an agonist of the Aryl Hydrocarbon Receptor (AhR).[5][10][11] Activation of AhR by 6-PN leads to the degradation of the estrogen receptor alpha (ERα). This, in turn, relieves the ERα-mediated suppression of the CYP1A1 gene, leading to increased expression of the CYP1A1 enzyme. CYP1A1 is involved in the 2-hydroxylation of estrogens, a key detoxification pathway.[5][10]
Blockade of T-type Calcium Channels
This compound has been identified as a blocker of T-type calcium channels, specifically the Caᵥ3.1 and Caᵥ3.2 subtypes.[12] This action is implicated in its potential analgesic effects. The prenyl group is crucial for this activity, as naringenin itself does not exhibit the same blocking effect.
Conclusion
This compound is a chiral prenylated flavonoid with a well-defined chemical structure and significant biological activities that are influenced by its stereochemistry. The analytical and synthetic methods described herein provide a foundation for further research and development of this promising natural product. The elucidation of its mechanisms of action, particularly its role in AhR signaling and T-type calcium channel modulation, opens avenues for its potential therapeutic applications. This guide serves as a comprehensive resource to facilitate ongoing and future investigations into the multifaceted nature of this compound.
References
- 1. Semi-Synthetic Approach Leading to 8-Prenylnaringenin and this compound: Optimization of the Microwave-Assisted Demethylation of Xanthohumol Using Design of Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Hop Estrogen-Active Material for Production of Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from Hops Disrupts ERα-Mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound from Hops Disrupts ERα-mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of phytoestrogens in dietary supplements by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. myadlm.org [myadlm.org]
- 10. AHR agonistic effects of 6-PN contribute to potential beneficial effects of Hops extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hop (Humulus lupulus L.) Extract and this compound Induce P450 1A1 Catalyzed Estrogen 2-Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blockade of T-type calcium channels by this compound, a hop component, alleviates neuropathic and visceral pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Prenylnaringenin mechanism of action in cancer cells
An In-depth Technical Guide to the Mechanism of Action of 6-Prenylnaringenin in Cancer Cells
Introduction
This compound (6-PN) is a prenylflavonoid naturally found in hops (Humulus lupulus L.) and consequently in beer.[1] It has garnered significant interest in the scientific community for its diverse biological activities, including antimicrobial, neuroactive, and notably, anticancer properties.[1] As a phytoestrogen, its effects on hormone-dependent cancers have been a subject of investigation, but its anticancer activity extends to a variety of non-hormone-dependent cancer types as well. This technical guide provides a comprehensive overview of the molecular mechanisms through which 6-PN exerts its anticancer effects, with a focus on its impact on key signaling pathways, cell cycle regulation, and apoptosis in cancer cells. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Data Presentation: Antiproliferative and Cytotoxic Effects
6-PN has demonstrated cytotoxic and antiproliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the tables below.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Prostate Cancer | PC-3 | 18.4 ± 1.2 | [2] |
| DU 145 | 24.1 ± 2.5 | [2] | |
| Breast Cancer | T-47D | 20.2 ± 1.5 | [2] |
| MCF-7 | 28.5 ± 2.1 | [2] | |
| MDA-MB-231 | 22.3 ± 0.9 | [2] | |
| Ovarian Cancer | A2780 | 25.4 ± 1.7 | [2] |
| A2780cis (cisplatin-resistant) | 26.3 ± 2.2 | [2] | |
| Colon Cancer | HT-29 | 34.2 ± 2.8 | [2] |
| Renal Cancer | UO.31 | 24.7 ± 1.9 | [2] |
| Colorectal Cancer | SW480 | 44.1 ± 3.7 | [3] |
| SW620 | 50.2 ± 4.5 | [3] |
Core Mechanisms of Action and Signaling Pathways
This compound's anticancer activity is multifaceted, involving the modulation of several key cellular signaling pathways that regulate cell proliferation, survival, and death.
Histone Deacetylase (HDAC) Inhibition
A significant mechanism of action for 6-PN in cancer cells is the inhibition of histone deacetylases (HDACs).[4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that represses transcription. In cancer, HDACs are often overexpressed, contributing to the silencing of tumor suppressor genes.
6-PN has been shown to act as a pan-HDAC inhibitor, inhibiting all 11 conserved human HDACs of classes I, II, and IV at a concentration of 100 µmol/L in in-vitro assays.[4][5] This inhibition leads to the hyperacetylation of histone H3, which can reactivate the expression of silenced tumor suppressor genes, thereby inhibiting cancer cell growth and proliferation.[4] This mechanism has been particularly well-described in melanoma cells.[4][5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound—Its Beneficial Biological Effects and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. 6- and 8-Prenylnaringenin, Novel Natural Histone Deacetylase Inhibitors Found in Hops, Exert Antitumor Activity on Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The In Vitro Anticancer Potential of 6-Prenylnaringenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Prenylnaringenin (6-PN), a prenylflavonoid found predominantly in hops (Humulus lupulus L.), has garnered significant attention within the scientific community for its diverse biological activities. Among these, its anticancer properties have been a subject of intense investigation. This technical guide provides a comprehensive overview of the in vitro anticancer effects of 6-PN, detailing its impact on various cancer cell lines, elucidating the underlying molecular mechanisms, and providing standardized experimental protocols for its study. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mode of action.
Antiproliferative Activity of this compound
6-PN exhibits a broad spectrum of antiproliferative activity against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary depending on the cancer cell type and the duration of exposure. A summary of reported IC50 values is presented in Table 1.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Prostate Cancer | PC-3 | 18.4 ± 1.2 | |
| Prostate Cancer | DU 145 | Data not available | |
| Breast Cancer | T-47D | Data not available | |
| Breast Cancer | MCF-7 | Data not available | |
| Breast Cancer | MDA-MB-231 | Data not available | |
| Ovarian Cancer | A2780 | Data not available | |
| Ovarian Cancer | A2780cis | Data not available | |
| Colon Cancer | HT-29 | Data not available | |
| Melanoma | SK-MEL-28 | Data not available | |
| Melanoma | BLM | Data not available |
Note: This table is a compilation of data from various sources and will be populated as more specific IC50 values are cited in the literature.
Mechanisms of Anticancer Action
The anticancer effects of 6-PN are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.
Induction of Apoptosis
This compound has been demonstrated to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. The induction of apoptosis by 6-PN is often characterized by morphological changes, DNA fragmentation, and the activation of caspases.
Cell Cycle Arrest
Another significant anticancer mechanism of 6-PN is its ability to halt the cell cycle, thereby preventing cancer cells from dividing and proliferating. Studies have shown that 6-PN can cause cell cycle arrest at different phases, most notably the G0/G1 or G2/M phases, depending on the cancer cell line.
Modulation of Signaling Pathways
6-PN exerts its anticancer effects by targeting several critical signaling pathways. One of the key mechanisms is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. Furthermore, 6-PN has been shown to down-regulate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.
Experimental Protocols
To facilitate further research into the anticancer properties of 6-PN, this section provides detailed methodologies for key in vitro experiments.
Cell Culture
-
Cell Lines: Select appropriate human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer).
-
Culture Medium: Culture the cells in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of 6-PN on cancer cells.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 6-PN (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the concentration of 6-PN.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with 6-PN at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the effect of 6-PN on cell cycle distribution.
-
Cell Treatment and Harvesting: Treat cells with 6-PN as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Western Blot Analysis
This technique is used to analyze the expression levels of specific proteins involved in signaling pathways affected by 6-PN.
-
Protein Extraction: Treat cells with 6-PN, harvest them, and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-mTOR, acetyl-histone H3).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Visualizing Molecular Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound in cancer cells.
Caption: 6-PN induces apoptosis by downregulating Bcl-2 and upregulating Bax.
Caption: 6-PN causes cell cycle arrest by inhibiting CDK-Cyclin complexes.
Caption: 6-PN inhibits HDAC and the PI3K/Akt/mTOR pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the in vitro anticancer properties of this compound.
Caption: A typical workflow for studying the anticancer effects of 6-PN.
Conclusion and Future Directions
The in vitro evidence strongly suggests that this compound is a promising candidate for further investigation as a potential anticancer agent. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways in a variety of cancer cell lines highlights its therapeutic potential. However, it is important to note that these findings are from in vitro studies, and further research, including in vivo animal studies and eventually clinical trials, is necessary to validate these effects and to assess the safety and efficacy of 6-PN for cancer treatment in humans. Future research should also focus on elucidating the complete spectrum of its molecular targets and exploring potential synergistic effects with existing chemotherapeutic drugs. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of the anticancer properties of this intriguing natural compound.
6-Prenylnaringenin: A Deep Dive into its Neuroactive Properties at GABA-A Receptors
A Technical Guide for Researchers and Drug Development Professionals
Introduction
6-Prenylnaringenin (6-PN), a prenylflavonoid found in hops (Humulus lupulus), has garnered significant attention for its potential neuroactive properties.[1][2][3] Traditionally used in herbal medicine as a sleeping aid, recent scientific investigations have begun to unravel the molecular mechanisms underlying its sedative, hypnotic, and analgesic effects.[1][3][4] This technical guide provides an in-depth analysis of the interaction between 6-PN and γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 6-PN's potential as a modulator of GABAergic neurotransmission.
Core Mechanism of Action at GABA-A Receptors
GABA-A receptors are ligand-gated ion channels that, upon binding to GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[5][6] this compound acts as a positive allosteric modulator of GABA-A receptors, meaning it enhances the effect of GABA without directly activating the receptor itself.[1][2][7]
Biochemical studies have revealed a dual mode of action for 6-PN at the GABA-A receptor complex. It functions as a positive allosteric modulator at the α+β- binding interface, while concurrently acting as a null modulator at the flumazenil-sensitive α+γ2- binding interface, which is the classical benzodiazepine (B76468) binding site.[4][8] This unique mechanism suggests that 6-PN can enhance GABAergic inhibition through a site distinct from that of benzodiazepines, potentially offering a different side-effect profile.
Quantitative Analysis of this compound's Potency
Radioligand binding assays have been instrumental in quantifying the potency of 6-PN at GABA-A receptors. The following table summarizes the key quantitative data from these studies.
| Parameter | Value (µM) | Receptor Type | Assay Description | Reference |
| IC50 | 3.7 | Native GABA-A Receptors (Rat Forebrain) | Potentiation of GABA-induced displacement of [³H]EBOB binding | [4][7][9] |
IC50 represents the concentration of 6-PN that produces 50% of the maximal potentiation of GABA's effect in displacing the radioligand [³H]EBOB.
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the data and for designing future studies. Below are detailed protocols for the key experiments used to characterize the interaction of this compound with GABA-A receptors.
Radioligand Binding Assay ([³H]EBOB Displacement)
This assay is used to assess the ability of a compound to modulate the binding of a radiolabeled ligand to the GABA-A receptor ion channel.
Objective: To determine the potency of this compound in potentiating the effect of GABA at the GABA-A receptor.
Materials:
-
Rat forebrain membranes (source of native GABA-A receptors)
-
[³H]Ethynylbicycloorthobenzoate ([³H]EBOB) - a radioligand that binds to the picrotoxin (B1677862) site within the GABA-A receptor channel.
-
γ-aminobutyric acid (GABA)
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat forebrains in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times with fresh buffer.
-
Binding Assay: In a series of tubes, combine the prepared rat forebrain membranes, a fixed concentration of [³H]EBOB, and a fixed, sub-maximal concentration of GABA.
-
Compound Addition: Add varying concentrations of this compound to the tubes. Include control tubes with no 6-PN and tubes with a known positive modulator as a reference.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound [³H]EBOB from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of [³H]EBOB bound to the receptors. The data is then analyzed to determine the concentration of 6-PN that causes a 50% potentiation of GABA-induced displacement of [³H]EBOB (IC50).
Visualizing the Molecular Interactions and Workflows
Signaling Pathway of GABA-A Receptor Modulation by this compound
References
- 1. mdpi.com [mdpi.com]
- 2. This compound-Its Beneficial Biological Effects and Possible Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hops compounds modulatory effects and this compound dual mode of action on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (2S)-6-Prenylnaringenin | GABA Receptor | TargetMol [targetmol.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Weaker Estrogenic Effects of 6-Prenylnaringenin Compared to its Isomer 8-Prenylnaringenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the comparative estrogenic effects of two isomeric prenylflavonoids: 6-prenylnaringenin (6-PN) and 8-prenylnaringenin (B1664708) (8-PN). While both compounds are structurally similar, their interaction with estrogen receptors (ERs) and subsequent biological activity differ significantly. This document summarizes quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in pharmacology, endocrinology, and drug development. The evidence overwhelmingly indicates that 6-PN is a significantly weaker estrogen agonist than 8-PN, a critical consideration for the development of phytoestrogen-based therapies and the assessment of dietary supplement safety.
Introduction
Phytoestrogens, plant-derived compounds with estrogen-like activity, have garnered considerable interest for their potential therapeutic applications, particularly in the management of menopausal symptoms and hormone-dependent conditions. Among these, the prenylated flavonoids found in hops (Humulus lupulus L.), notably 8-prenylnaringenin (8-PN), have been identified as some of the most potent phytoestrogens.[1] Its structural isomer, this compound (6-PN), is also present in hops, albeit often at lower concentrations. Despite their near-identical chemical composition, the seemingly minor difference in the position of the prenyl group on the naringenin (B18129) backbone leads to a dramatic disparity in their estrogenic activity. This guide delves into the scientific evidence that establishes the weak estrogenic profile of 6-PN in stark contrast to the potent activity of 8-PN.
Quantitative Data Summary
The estrogenic potency of 6-PN and 8-PN has been evaluated through various in vitro and in vivo assays. The following tables summarize the key quantitative findings, highlighting the superior activity of 8-PN.
Table 1: Comparative Estrogenic Potency
| Compound | Relative Potency vs. 8-PN | Source(s) |
| This compound (6-PN) | <1% | [1][2] |
Table 2: Estrogen Receptor (ER) Binding Affinity
| Compound | Receptor | Relative Binding Affinity (RBA) vs. 17β-estradiol | Source(s) |
| 8-Prenylnaringenin (8-PN) | ERα | ~0.01 (relative to estradiol (B170435) = 1) | [3] |
| ERβ | ~0.01 (relative to estradiol = 1) | [3] | |
| This compound (6-PN) | ERα / ERβ | Not consistently reported due to very weak binding | [1][2] |
Table 3: In Vitro Estrogenic Activity (EC50 Values)
| Assay | Cell Line | Compound | EC50 (nmol/L) | Source(s) |
| Alkaline Phosphatase Induction | Ishikawa Var-I | 17β-estradiol | 0.8 | [3] |
| 8-Prenylnaringenin (8-PN) | 4 | [3] | ||
| This compound (6-PN) | 500 | [3] | ||
| Yeast Estrogen Screen (YES) | Recombinant Yeast | 17β-estradiol | 0.3 | [3] |
| 8-Prenylnaringenin (8-PN) | 40 | [3] | ||
| This compound (6-PN) | >4000 | [3] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the quantitative data summary.
Yeast Estrogen Screen (YES) Assay
The YES assay is a widely used in vitro method to assess the estrogenic activity of compounds. It utilizes genetically modified yeast cells (Saccharomyces cerevisiae) that contain the human estrogen receptor (hER) gene and an expression plasmid with a reporter gene (e.g., lacZ for β-galactosidase) under the control of estrogen response elements (EREs).
Methodology:
-
Yeast Strain Preparation: A suitable strain of S. cerevisiae co-transformed with the hER (either ERα or ERβ) and the ERE-lacZ reporter plasmid is cultured in a selective medium.
-
Assay Procedure: The yeast cells are exposed to various concentrations of the test compounds (6-PN, 8-PN) and a positive control (17β-estradiol) in a 96-well plate format. A negative control (vehicle) is also included.
-
Incubation: The plates are incubated at a controlled temperature (typically 30°C) for a defined period (e.g., 18-24 hours) to allow for receptor binding and reporter gene expression.
-
Detection: After incubation, the cells are lysed, and a chromogenic substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG) is added. The enzymatic reaction produces a colored product, and the absorbance is measured using a spectrophotometer.
-
Data Analysis: The estrogenic activity is quantified by determining the EC50 value, which is the concentration of the compound that elicits 50% of the maximum response.
E-Screen (MCF-7 Cell Proliferation) Assay
The E-Screen assay is a cell-based bioassay that measures the proliferative effect of estrogens on the human breast cancer cell line MCF-7, which is estrogen-receptor positive.
Methodology:
-
Cell Culture: MCF-7 cells are maintained in a suitable culture medium supplemented with fetal bovine serum (FBS). Prior to the assay, the cells are cultured in a medium containing charcoal-dextran-stripped FBS to remove endogenous estrogens.
-
Assay Setup: The cells are seeded into 96-well plates and allowed to attach. Subsequently, the medium is replaced with the experimental medium containing various concentrations of the test compounds (6-PN, 8-PN), a positive control (17β-estradiol), and a negative control (vehicle).
-
Incubation: The plates are incubated for a period of 6 days, allowing for cell proliferation.
-
Quantification of Proliferation: Cell proliferation can be assessed using various methods, such as the sulforhodamine B (SRB) assay, which stains total cellular protein, or by direct cell counting.
-
Data Analysis: The proliferative effect is expressed as the relative proliferation compared to the negative control. The EC50 value, representing the concentration that causes 50% of the maximum proliferative effect, is then calculated.
In Vivo Uterotrophic Assay in Rodents
The uterotrophic assay is an in vivo test that evaluates the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rodents.
Methodology:
-
Animal Model: Immature or ovariectomized female rats or mice are used for this assay. Ovariectomy removes the endogenous source of estrogens, making the uterus more sensitive to exogenous estrogenic compounds.
-
Dosing: The animals are administered the test compounds (6-PN, 8-PN), a positive control (e.g., ethinylestradiol), and a vehicle control daily for three consecutive days. Administration can be via oral gavage or subcutaneous injection.
-
Endpoint Measurement: On the fourth day, the animals are euthanized, and their uteri are carefully dissected and weighed (wet weight). The uterine weight is often normalized to the body weight of the animal.
-
Data Analysis: A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates an estrogenic effect.
Signaling Pathways and Experimental Workflows
The estrogenic effects of 6-PN and 8-PN are mediated through their interaction with estrogen receptors, which are ligand-activated transcription factors. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
References
A Technical Guide to the Antimicrobial and Antifungal Activities of 6-Prenylnaringenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Prenylnaringenin (6-PN), a prenylated flavonoid predominantly found in hops (Humulus lupulus L.), has garnered significant attention for its diverse pharmacological properties. Beyond its well-documented phytoestrogenic effects, 6-PN exhibits a promising spectrum of antimicrobial and antifungal activities. This technical guide provides an in-depth analysis of the current scientific literature on the efficacy of 6-PN against a range of pathogenic microorganisms. We present a comprehensive summary of its quantitative antimicrobial and antifungal activities, detailed experimental protocols for in vitro evaluation, and an exploration of its putative mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development, facilitating further investigation into the therapeutic potential of this compound.
Introduction
The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery and development of novel anti-infective agents. Natural products, with their vast structural diversity, represent a rich reservoir of potential lead compounds. Among these, flavonoids have been extensively studied for their broad biological activities. This compound (6-PN), a flavanone (B1672756) distinguished by the presence of a prenyl group at the C-6 position, has demonstrated notable antimicrobial and antifungal properties.[1][2] The lipophilic nature of the prenyl moiety is believed to enhance the compound's interaction with microbial cell membranes, contributing to its bioactivity.[3] This guide consolidates the existing data on 6-PN's efficacy against various bacterial and fungal species and outlines the methodologies employed in its evaluation.
Quantitative Antimicrobial and Antifungal Activity
The antimicrobial and antifungal potency of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC). The following tables summarize the reported in vitro activity of 6-PN against a panel of microorganisms.
Table 1: Antibacterial Activity of this compound
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Staphylococcus aureus (MRSA) | Clinical Isolates | 1.56 - 6.25 | - | [4] |
| Bacillus subtilis | - | 12.5 | - | [4] |
| Escherichia coli | - | 50 | - | [4] |
| Pseudomonas aeruginosa | - | >100 | - | [4] |
| Helicobacter pylori | - | 12.5 | - | [4] |
| Klebsiella pneumoniae | - | 50 | - | [4] |
| Shigella sonnei | - | 25 | - | [4] |
| Vibrio parahaemolyticus | - | 25 | - | [4] |
Note: '-' indicates data not reported.
Table 2: Antifungal Activity of this compound
| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference(s) |
| Trichophyton mentagrophytes | - | 3.13 | - | [4] |
| Trichophyton rubrum | - | 3.13 | - | [4] |
| Candida albicans | ATCC 10231 | >250 | - | [4] |
| Cryptococcus neoformans | ATCC 32264 | 125 | - | [4] |
| Microsporum gypseum | - | 6.25 | - | [4] |
| Mucor mucedo | - | 12.5 | - | [4] |
Note: '-' indicates data not reported.
Table 3: Synergistic Activity of this compound with Antibiotics against MRSA
| Antibiotic | Fold-Increase in Efficacy | Reference(s) |
| Vancomycin | 10 - 100 | [4] |
| Ciprofloxacin | 10 - 100 | [4] |
| Methicillin | 10 - 100 | [4] |
Experimental Protocols
The evaluation of the antimicrobial and antifungal activity of this compound predominantly relies on standardized in vitro susceptibility testing methods. The following sections detail the typical protocols employed.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the most commonly used technique.[5][6]
Protocol: Broth Microdilution Method (CLSI M07-A11)
-
Preparation of this compound Stock Solution: Dissolve 6-PN in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi into each well of a 96-well microtiter plate.
-
Serial Dilutions: Add 50 µL of the 6-PN stock solution to the first well of a row and perform a two-fold serial dilution across the plate, resulting in a range of decreasing concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the diluted inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (microorganism in broth without 6-PN) and a negative control (broth only). A solvent control (broth with the highest concentration of DMSO used) should also be included to ensure the solvent has no inhibitory effect.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a temperature and duration appropriate for the fungal species being tested (e.g., 24-48 hours for yeasts).
-
MIC Determination: The MIC is determined as the lowest concentration of 6-PN at which there is no visible growth (turbidity) in the well.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol: MBC/MFC Determination
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Plating: Spot-plate the aliquots onto a suitable agar (B569324) medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates under the same conditions as the MIC plates.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of 6-PN that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Assessment of Synergistic Activity
The checkerboard assay is a common method to evaluate the synergistic effects of two antimicrobial agents. The results are often expressed as the Fractional Inhibitory Concentration Index (FICI).[1][2]
Protocol: Checkerboard Assay
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of concentrations of 6-PN and a conventional antibiotic. Serial dilutions of 6-PN are made along the x-axis, and serial dilutions of the antibiotic are made along the y-axis.
-
Inoculation and Incubation: The plate is inoculated and incubated as described for the MIC determination.
-
FICI Calculation: The FICI is calculated for each well that shows no growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualization of Experimental Workflows and Mechanisms
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of the antimicrobial properties of a natural product like this compound.
Proposed Mechanism of Action: Bacterial Membrane Disruption
One of the proposed mechanisms for the antibacterial activity of prenylated flavonoids is the disruption of the bacterial cell membrane. The lipophilic prenyl group is thought to facilitate the insertion of the molecule into the lipid bilayer, leading to increased membrane permeability and subsequent cell death.
Potential Signaling Pathway Interference
While specific signaling pathways affected by this compound in microorganisms are still under investigation, flavonoids are known to interfere with various cellular processes. In bacteria, this could involve the inhibition of enzymes crucial for DNA replication and repair, such as DNA gyrase and topoisomerase IV.[7] In fungi, a potential target is the ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining fungal cell membrane integrity.[8][9]
Conclusion
This compound demonstrates a compelling profile as a natural antimicrobial and antifungal agent. Its activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus, and its synergistic interactions with conventional antibiotics, highlight its potential for further development. The detailed experimental protocols provided in this guide offer a framework for standardized evaluation of 6-PN and other natural products. While the precise molecular mechanisms of action are still being elucidated, evidence points towards membrane disruption and potential interference with essential enzymatic pathways. Future research should focus on in vivo efficacy studies, toxicological profiling, and a more in-depth exploration of its molecular targets to fully realize the therapeutic potential of this compound in combating infectious diseases.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. emerypharma.com [emerypharma.com]
- 3. This compound—Its Beneficial Biological Effects and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound—Its Beneficial Biological Effects and Possible Applications [mdpi.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. EUCAST: Fungi (AFST) [eucast.org]
- 7. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development | CoLab [colab.ws]
- 8. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
6-Prenylnaringenin: A Positive Allosteric Modulator of GABA-A Receptors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
6-Prenylnaringenin (6-PN), a prenylflavonoid found in hops (Humulus lupulus), has emerged as a significant modulator of the central nervous system, primarily through its interaction with γ-aminobutyric acid type A (GABA-A) receptors. This technical guide provides a comprehensive overview of 6-PN's action as a positive allosteric modulator (PAM) of GABA-A receptors. It consolidates quantitative data from key studies, details the experimental protocols for assessing its activity, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of 6-PN and other GABA-A receptor modulators.
Introduction to this compound and GABA-A Receptors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its effects are predominantly mediated by the ionotropic GABA-A receptors. These receptors are ligand-gated chloride ion channels that, upon activation by GABA, lead to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal excitability.
Positive allosteric modulators of GABA-A receptors are compounds that bind to a site on the receptor distinct from the GABA binding site. While they do not activate the receptor directly, they enhance the effect of GABA, leading to a greater inhibitory response. This compound has been identified as such a modulator, exhibiting a unique dual mode of action.[1]
Quantitative Data on this compound's Modulatory Activity
The positive allosteric modulation of GABA-A receptors by 6-PN has been quantified primarily through radioligand binding assays. These assays measure the ability of 6-PN to enhance the binding of other ligands to the GABA-A receptor in the presence of GABA. The following tables summarize the key quantitative findings.
| Assay Type | Radioligand | Preparation | Parameter | Value (µM) | Reference |
| GABA Potentiation | [³H]EBOB | Native GABA-A Receptors (Rat Forebrain) | IC₅₀ | 3.7 | [1] |
| Benzodiazepine (B76468) Site Binding | [³H]Flunitrazepam | Native GABA-A Receptors (Rat Forebrain) | Displacement | Prominent | [1] |
| Benzodiazepine Site Binding | [³H]Ro 15-4513 | Native GABA-A Receptors (Rat Forebrain) | Displacement | Prominent | [1] |
Table 1: Quantitative data from radioligand binding assays demonstrating the modulatory effects of this compound on GABA-A receptors.
Key Findings:
-
This compound potentiates the GABA-induced displacement of [³H]EBOB binding in a concentration-dependent manner, with an IC₅₀ value of 3.7 µM in native GABA-A receptors.[1]
-
This modulatory activity is insensitive to the benzodiazepine antagonist flumazenil, indicating that 6-PN does not exert its positive allosteric modulation through the classical benzodiazepine binding site.[1]
-
Despite its flumazenil-insensitive modulatory activity, 6-PN shows prominent displacement of the benzodiazepine site radioligands [³H]flunitrazepam and [³H]Ro 15-4513.[1]
-
Molecular docking and radioligand binding results suggest a dual mode of action for 6-PN: it acts as a positive allosteric modulator at the α+β- binding interface and as a null modulator at the flumazenil-sensitive α+γ2- binding interface.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound's activity at GABA-A receptors.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity and modulatory effects of compounds on receptors.
3.1.1. Preparation of Rat Forebrain Membranes
-
Tissue Homogenization: Homogenize rat forebrains in 20 volumes of ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Supernatant Centrifugation: Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Pellet Resuspension and Washing: Resuspend the resulting pellet in 10 volumes of ice-cold binding buffer (e.g., 50 mM Tris-HCl, pH 7.4). Incubate the membrane suspension at 37°C for 30 minutes to dissociate endogenous GABA. Centrifuge again at 20,000 x g for 20 minutes at 4°C. Repeat the washing step two more times.
-
Final Pellet Preparation: Resuspend the final pellet in a known volume of binding buffer to achieve a protein concentration of approximately 1-2 mg/mL. Determine the protein concentration using a standard method like the Bradford or BCA assay.
-
Storage: Store the prepared membranes at -80°C until use.
3.1.2. [³H]EBOB Binding Assay for GABA Potentiation
This assay measures the ability of a compound to enhance GABA's effect at the convulsant site of the GABA-A receptor.
-
Assay Setup: In triplicate, prepare assay tubes for total binding, non-specific binding, and various concentrations of this compound.
-
Reagent Addition:
-
To all tubes, add a fixed concentration of GABA (e.g., 1-3 µM).
-
To the non-specific binding tubes, add a high concentration of a competing ligand (e.g., 10 µM unlabeled EBOB).
-
To the experimental tubes, add varying concentrations of this compound.
-
Add [³H]EBOB to all tubes at a final concentration of approximately 1-2 nM.
-
Add the prepared rat forebrain membranes (50-100 µg of protein).
-
-
Incubation: Incubate the tubes at room temperature (e.g., 22-25°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in a solution like 0.3% polyethylenimine.
-
Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound for the potentiation of GABA-induced displacement of [³H]EBOB by plotting the percentage of inhibition against the log concentration of 6-PN.
Electrophysiology
Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) and patch-clamp, are essential for directly measuring the functional effects of modulators on ion channel activity. While a specific detailed electrophysiology protocol for 6-PN is not available in the cited literature, the following represents a generalized protocol for characterizing a positive allosteric modulator of GABA-A receptors expressed in Xenopus oocytes or mammalian cell lines (e.g., HEK293).
3.2.1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution. Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection) filled with 3 M KCl.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
GABA Application: Apply a low concentration of GABA (EC₅-EC₁₀) to elicit a baseline current.
-
Modulator Application: Co-apply various concentrations of this compound with the same concentration of GABA.
-
Data Acquisition and Analysis: Record the GABA-evoked currents in the absence and presence of 6-PN. Calculate the percentage potentiation of the GABA current by 6-PN at each concentration. Construct a concentration-response curve to determine the EC₅₀ of 6-PN's modulatory effect.
3.2.2. Whole-Cell Patch-Clamp in HEK293 Cells
-
Cell Culture and Transfection: Culture HEK293 cells and transfect them with plasmids encoding the desired GABA-A receptor subunits.
-
Recording Setup: Place a coverslip with adherent cells in a recording chamber on an inverted microscope and perfuse with an external solution.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with an internal solution.
-
Whole-Cell Configuration: Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane, then rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell at a holding potential of -60 mV.
-
Drug Application: Apply a low concentration of GABA (EC₅-EC₁₀) to establish a baseline current. Co-apply various concentrations of this compound with GABA.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of 6-PN. Calculate the percentage potentiation and determine the EC₅₀ as described for TEVC.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key pathways and workflows discussed in this guide.
Caption: GABA-A receptor signaling pathway with positive allosteric modulation by this compound.
References
Histone Deacetylase (HDAC) Inhibition by 6-Prenylnaringenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Prenylnaringenin (6-PN), a naturally occurring prenylflavonoid found in hops (Humulus lupulus L.), has garnered significant attention for its diverse biological activities, including its potential as an anticancer agent.[1][2] A key mechanism underlying its therapeutic effects is the inhibition of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression.[2][3] This technical guide provides an in-depth overview of the HDAC inhibitory properties of this compound, focusing on quantitative data, detailed experimental protocols, and the signaling pathways involved.
Mechanism of HDAC Inhibition
In silico modeling studies have revealed that this compound fits into the binding pockets of class I and II HDACs, specifically HDAC2, HDAC4, HDAC7, and HDAC8.[2][3] Its inhibitory action is attributed to the interaction with the zinc ion located in the catalytic center of these enzymes, which is essential for their deacetylase activity.[2][3] This interaction leads to a broad inhibitory effect on HDAC classes I, II, and IV, classifying this compound as a pan-HDAC inhibitor at higher concentrations.[3][4] The inhibition of HDACs by this compound results in the hyperacetylation of histones, particularly histone H3, which can be observed within two hours of treatment in cellular models.[2][3]
Quantitative Data: HDAC Inhibitory Activity of this compound
While specific IC50 values for this compound against individual HDAC isoforms are not extensively reported in the literature, semi-quantitative data from in vitro studies provide valuable insights into its inhibitory potential. The following table summarizes the available data on the HDAC inhibitory activity of this compound.
| Assay Type | Enzyme Source | Concentration of 6-PN | Observed Inhibition | Reference |
| In vitro HDAC Activity Assay | HeLa Cell Nuclear Extract | 5 µmol/L | Initial inhibitory effects observed | [3][4] |
| In vitro HDAC Activity Assay | HeLa Cell Nuclear Extract | 100 µmol/L | ≥50% inhibition of total HDAC activity | [3][4] |
| HDAC Inhibition Profiling | Recombinant Human HDACs | 100 µmol/L | Inhibition of all 11 conserved human HDACs of class I, II, and IV | [2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the HDAC inhibitory activity of this compound.
In Vitro HDAC Activity Assay
This protocol is adapted from studies investigating the dose-dependent inhibition of HDAC enzymes by this compound.
Objective: To quantify the inhibitory effect of this compound on total HDAC activity from a nuclear extract.
Materials:
-
HeLa cell nuclear extract (as a source of HDAC enzymes)
-
This compound (dissolved in DMSO)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Trichostatin A (TSA) or Suberoylanilide Hydroxamic Acid (SAHA) as a positive control
-
Developer solution (containing a protease, e.g., trypsin)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in HDAC assay buffer. The final concentrations may range from 1 µM to 100 µM. Also, prepare a positive control (TSA or SAHA) and a vehicle control (DMSO).
-
In a 96-well black microplate, add the diluted this compound, positive control, or vehicle control to the respective wells.
-
Add the HeLa nuclear extract to each well, except for the no-enzyme control wells.
-
Add the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorescent molecule (AMC).
-
Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the vehicle control.
Western Blot Analysis of Histone H3 Acetylation
This protocol details the procedure for detecting changes in histone H3 acetylation levels in melanoma cells treated with this compound.
Objective: To qualitatively and semi-quantitatively assess the increase in histone H3 acetylation following treatment with this compound.
Materials:
-
SK-MEL-28 melanoma cells
-
This compound (100 µmol/L in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15%)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-acetyl-Histone H3 (e.g., Lys9/Lys14 specific)
-
Mouse or rabbit anti-Histone H3 (as a loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed SK-MEL-28 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with 100 µmol/L this compound or vehicle (DMSO) for 2 hours.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-Histone H3 overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST three times for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST as in step 11.
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-Histone H3 antibody as a loading control, following steps 10-14.
-
Perform densitometric analysis of the bands to quantify the relative change in histone H3 acetylation.
Signaling Pathways Modulated by this compound-Mediated HDAC Inhibition
The inhibition of HDACs by this compound triggers a cascade of downstream signaling events that contribute to its anticancer effects. Two key pathways have been identified: the pERK/pP90/mTOR pathway and the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Downregulation of the pERK/pP90/mTOR Pathway
In melanoma cells, treatment with this compound leads to a reduction in cellular proliferation and viability.[2][3] This effect is associated with the downregulation of the mTOR signaling pathway, evidenced by a decrease in the phosphorylation of the ribosomal protein S6 (pS6).[2][3] Interestingly, this downregulation appears to be mediated through the pERK/pP90 pathway, independent of the canonical PI3K/AKT signaling axis.[2] The precise molecular steps linking HDAC inhibition to the modulation of the pERK/pP90 pathway are still under investigation.
Crosstalk with the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound is also a known agonist of the Aryl Hydrocarbon Receptor (AhR).[1][5] Activation of AhR by 6-PN can lead to the degradation of the Estrogen Receptor Alpha (ERα) via a proteasomal pathway.[1] This is significant because ERα can epigenetically repress the transcription of genes like CYP1A1 by recruiting DNA methyltransferases (DNMTs).[1] By promoting ERα degradation, 6-PN can alleviate this repression, leading to increased expression of CYP1A1, an enzyme involved in estrogen metabolism.[1] While the direct link between HDAC inhibition and AhR activation by 6-PN is not fully elucidated, it is plausible that the alteration of chromatin structure through HDAC inhibition may facilitate the access of the AhR complex to its target gene promoters, thereby enhancing its transcriptional activity.
Conclusion
This compound is a promising natural compound with potent HDAC inhibitory activity. Its ability to induce histone hyperacetylation and modulate key signaling pathways, such as the pERK/pP90/mTOR and AhR pathways, underscores its potential as a therapeutic agent, particularly in oncology. Further research is warranted to elucidate the precise molecular mechanisms and to determine specific IC50 values for different HDAC isoforms, which will be crucial for its clinical development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working on the characterization and application of this compound and other novel HDAC inhibitors.
References
- 1. This compound from Hops Disrupts ERα-mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6- and 8-Prenylnaringenin, Novel Natural Histone Deacetylase Inhibitors Found in Hops, Exert Antitumor Activity on Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
The Pharmacokinetic Journey of 6-Prenylnaringenin in Humans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Prenylnaringenin (6-PN), a prenylated flavonoid found predominantly in hops (Humulus lupulus L.), has garnered significant interest for its potential therapeutic applications. Understanding its pharmacokinetic profile and metabolic fate is paramount for its development as a safe and effective agent. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of 6-PN in humans. The document summarizes key quantitative pharmacokinetic parameters, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to support further research and development. While significant strides have been made, this guide also highlights areas where further investigation is warranted, particularly in elucidating the specific enzymes responsible for its metabolism and obtaining a more complete set of pharmacokinetic parameters in diverse human populations.
Pharmacokinetics of this compound
Human studies have demonstrated that this compound exhibits low oral bioavailability and significant inter-individual variability in its pharmacokinetic profile.[1][2] It is rapidly absorbed and extensively metabolized, with its bioavailability being notably lower than its structural isomer, 8-prenylnaringenin (B1664708) (8-PN).[1][2]
Absorption
Following oral administration, 6-PN is absorbed from the gastrointestinal tract. In a randomized, double-blind, crossover trial involving 16 healthy volunteers who received a single oral dose of 500 mg of 6-PN, the maximum plasma concentration (Cmax) was reached at a median time (Tmax) of 2.3 hours.[3]
Distribution
Specific details on the volume of distribution (Vd) of 6-PN in humans are not extensively reported in the currently available literature. Further studies are required to fully characterize its distribution into various tissues.
Metabolism
The primary metabolic pathway for 6-PN in humans is extensive phase II metabolism, predominantly through glucuronidation.[1][2] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to the flavonoid, increasing its water solubility and facilitating its excretion. While the specific UGT isoforms responsible for 6-PN glucuronidation have not been definitively identified, studies on the closely related isomer 8-PN have shown the involvement of several UGTs, including UGT1A1, UGT1A3, UGT1A6, UGT1A8, UGT1A9, and UGT1A10.[4][5] It is plausible that a similar set of enzymes is involved in the metabolism of 6-PN.
Phase I metabolism, such as oxidation, appears to be a minor pathway for 6-PN itself. However, 6-PN has been shown to influence the metabolism of other compounds, notably estrogens, through its interaction with the Aryl Hydrocarbon Receptor (AhR) and subsequent induction of cytochrome P450 enzymes like CYP1A1.[6][7][8]
Excretion
The elimination half-life (t½) of 6-PN has been reported to be between 21 and 24 hours in postmenopausal women who consumed a standardized hop extract.[9] The primary route of excretion for 6-PN and its metabolites is believed to be through bile into the feces, with a smaller portion eliminated in the urine. One study noted that the cumulative urinary excretion of 6-PN over 24 hours was less than 1.5% of the administered dose.[3][10]
Quantitative Pharmacokinetic Data
The following table summarizes the available quantitative pharmacokinetic parameters for this compound in humans from a key clinical study.
| Parameter | Value | Study Population | Dosage | Reference |
| Cmax (Maximum Plasma Concentration) | 543 nmol/L | 16 healthy volunteers (8 women, 8 men) | 500 mg (single oral dose) | [11][12] |
| AUC (Area Under the Curve) | 3635 nmol L⁻¹ × h | 16 healthy volunteers (8 women, 8 men) | 500 mg (single oral dose) | [11][12] |
| Tmax (Time to Maximum Concentration) | 2.3 hours | 16 healthy volunteers (8 women, 8 men) | 500 mg (single oral dose) | [3] |
| t½ (Elimination Half-life) | ~20 hours | Postmenopausal women | Standardized hop extract | [9] |
| CL/F (Apparent Oral Clearance) | Data not available | - | - | - |
| Vd/F (Apparent Volume of Distribution) | Data not available | - | - | - |
Experimental Protocols
Human Pharmacokinetic Study Protocol (Based on NCT03140397)
A representative human pharmacokinetic study for 6-PN was a randomized, double-blind, placebo-controlled, crossover trial.[12][13]
-
Study Population: Healthy volunteers (e.g., 16 participants, with equal gender distribution, aged 18-45 years).[13]
-
Inclusion Criteria: Healthy individuals with blood chemistry values within the normal range.[13]
-
Exclusion Criteria: Pregnancy, lactation, alcohol/drug abuse, use of dietary supplements or medications (except contraceptives), known malignant, metabolic, or endocrine diseases, and recent participation in other clinical trials.[13]
-
Dosing: A single oral dose of 500 mg of this compound administered in capsules.[12][13]
-
Study Design: A three-armed crossover design with a washout period of at least two weeks between treatments (6-PN, 8-PN, and placebo).[13]
-
Sample Collection: Blood samples were collected at baseline (predose) and at various time points post-dosing (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours) to determine the plasma concentration-time profile. Urine samples were also collected over a 24-hour period.[14]
-
Bioanalysis: Quantification of 6-PN and its metabolites in plasma and urine was performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[3]
In Vitro Metabolism Protocol (General Approach)
To identify the enzymes responsible for 6-PN metabolism, in vitro studies using human liver microsomes and recombinant human UGT isoforms are typically conducted.
-
Materials: Human liver microsomes (pooled), recombinant human UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15), this compound, and cofactors (e.g., UDPGA, MgCl₂).[4][15]
-
Incubation: 6-PN is incubated with human liver microsomes or individual recombinant UGT isoforms in the presence of the necessary cofactors at 37°C.[2][4]
-
Sample Preparation: The reaction is quenched, and the samples are prepared for analysis, typically by protein precipitation followed by centrifugation.
-
Analysis: The formation of 6-PN metabolites (e.g., glucuronides) is monitored and quantified using LC-MS/MS.[16][17]
-
Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax) of the enzymatic reaction, incubations are performed with varying concentrations of 6-PN.[4]
Bioanalytical Method: LC-MS/MS for this compound Quantification
A validated LC-MS/MS method is the gold standard for the sensitive and specific quantification of 6-PN in biological matrices.
-
Sample Preparation: Plasma or urine samples are typically prepared using protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation to remove precipitated proteins. The supernatant is then evaporated and reconstituted in the mobile phase.[18]
-
Chromatography: Separation of 6-PN and its metabolites is achieved using a reversed-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[18]
-
Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source, typically in negative ion mode. Specific precursor-to-product ion transitions for 6-PN and an internal standard are monitored for accurate quantification.[18][19]
-
Method Validation: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and matrix effects.[20]
Signaling Pathways and Experimental Workflows
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR). This interaction is significant as it influences the expression of genes involved in estrogen metabolism, such as CYP1A1 and CYP1B1.[6][7][8][11]
Human Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for a human pharmacokinetic study of an orally administered compound like this compound.
Conclusion and Future Directions
The pharmacokinetics of this compound in humans are characterized by rapid absorption, extensive glucuronidation, and a relatively long half-life. Its low bioavailability compared to its isomer, 8-PN, is a key consideration for its therapeutic development. While current data provides a foundational understanding, further research is crucial to:
-
Determine a complete set of pharmacokinetic parameters (CL/F and Vd/F) in a larger and more diverse human population.
-
Identify the specific UGT isoforms responsible for the glucuronidation of 6-PN.
-
Investigate other potential metabolic pathways, such as sulfation and oxidation, and the enzymes involved.
-
Conduct drug-drug interaction studies to assess the potential for 6-PN to alter the metabolism of co-administered drugs, particularly given its effects on CYP enzymes via AhR activation.
A more comprehensive understanding of these aspects will be instrumental in optimizing dosing regimens, predicting potential drug interactions, and ultimately ensuring the safe and effective use of this compound in future clinical applications.
References
- 1. Regioselective Glucuronidation of Flavonols by Six Human UGT1A Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Formation of (2R)- and (2S)-8-Prenylnaringenin Glucuronides by Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 6. This compound from Hops Disrupts ERα-mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound from Hops Disrupts ERα-Mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hop (Humulus lupulus L.) Extract and this compound Induce P450 1A1 Catalyzed Estrogen 2-Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of a Hop Extract Standardized in 8-Prenylnaringenin on Bone Health and Gut Microbiome in Postmenopausal Women with Osteopenia: A One-Year Randomized, Double-Blind, Placebo-Controlled Trial [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound—Its Beneficial Biological Effects and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Oral Bioavailability of 8-Prenylnaringenin from Hops (Humulus Lupulus L.) in Healthy Women and Men is Significantly Higher than that of its Positional Isomer this compound in a Randomized Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral Bioavailability and Bioactivity of Prenylflavonoids From Hops [ctv.veeva.com]
- 14. Pharmacokinetics and systemic endocrine effects of the phyto-oestrogen 8-prenylnaringenin after single oral doses to postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Enantiospecific analysis of 8-prenylnaringenin in biological fluids by liquid-chromatography-electrospray ionization mass spectrometry: application to preclinical pharmacokinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
The Bioavailability and Absorption of 6-Prenylnaringenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Prenylnaringenin (6-PN) is a prenylated flavonoid found in hops (Humulus lupulus L.) that has garnered significant interest for its potential therapeutic applications, including antimicrobial, anticancer, and neuroactive properties.[1] Despite its promising biological activities, the clinical utility of 6-PN is influenced by its bioavailability and absorption, which are known to be limited.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and absorption of 6-PN, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Quantitative Pharmacokinetic Data
The oral bioavailability of this compound is notably lower than its structural isomer, 8-prenylnaringenin (B1664708) (8-PN).[1][3] Studies in healthy human volunteers have demonstrated significant differences in key pharmacokinetic parameters following oral administration.
| Parameter | This compound (6-PN) | 8-Prenylnaringenin (8-PN) | Study Population | Dosage | Reference |
| Cmax (nmol/L) | 483 - 602 | 2250 - 3418 | Healthy young adults | 500 mg (single oral dose) | [1][3] |
| Cmax (nmol/L) | 543 | 2834 | 16 healthy volunteers (8 women, 8 men) | 500 mg (single oral dose) | [4] |
| AUC (nmol L-1 × h) | 3635 | 15801 | 16 healthy volunteers (8 women, 8 men) | 500 mg (single oral dose) | [4] |
| Relative Bioavailability | 4 to 5 times less bioavailable than 8-PN | - | Healthy adults | 500 mg (single oral dose) | [1][3] |
| Half-life (h) | 21 - 24 | - | Menopausal women | Escalating doses of a standardized hop extract | [5] |
Table 1: Comparative Pharmacokinetics of this compound and 8-Prenylnaringenin in Humans.
Experimental Protocols
Human Pharmacokinetic Studies
Objective: To compare the oral bioavailability and safety of 6-PN and 8-PN in healthy human subjects.[4]
Study Design: A double-blind, placebo-controlled, crossover trial was conducted with 16 healthy volunteers (eight women and eight men).[4] Participants were given a single oral dose of 500 mg of 6-PN, 8-PN, or a placebo in random order.[4]
Sample Collection: Blood samples were collected from participants before and at various time points after intake to determine the plasma concentrations of the compounds.[4]
Analytical Method: Quantification of 6-PN and its metabolites in plasma and urine is typically performed using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS).[3][6] An enantiospecific method has been developed for the precise quantification of 6-PN enantiomers.[6]
-
Chromatography: Baseline enantiomeric resolution of 6-PN can be achieved on a Chiralpak® AD-RH column.[6]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and 10 mM ammonium (B1175870) formate (B1220265) (pH 8.5) (39:61, v/v) at a flow rate of 1.25 mL/min has been used.[6]
-
Mass Spectrometry: Quantitative data is obtained by selected ion monitoring of the [M-H]⁻ ion for both enantiomers of 6-PN (m/z 339.10) and an internal standard, such as 4-acetamidobenzoic acid (m/z 178.05).[6]
In Vitro Metabolism Studies
While specific in vitro permeability studies for 6-PN are not as extensively detailed in the provided results as for 8-PN, the general approach for studying flavonoid absorption and metabolism involves the use of Caco-2 cell monolayers as a model of the human intestinal epithelium.[7][8]
Objective: To investigate the intestinal permeability and metabolism of a compound.
Methodology:
-
Cell Culture: Caco-2 cells are cultured on permeable supports to form a differentiated monolayer that mimics the intestinal barrier.
-
Permeability Assay: The compound of interest is added to either the apical (AP) or basolateral (BL) side of the monolayer. Samples are collected from the opposite chamber at various time points.
-
Metabolite Analysis: The parent compound and any metabolites in the cell lysates and the AP and BL chambers are quantified using LC-MS/MS to determine the rates of transport and metabolism.
dot
Caption: Workflow for a Caco-2 cell intestinal permeability assay.
Absorption and Metabolism
The absorption of 6-PN is significantly weaker than that of 8-PN.[1][3] Once absorbed, 6-PN undergoes rapid and extensive metabolism.[1] Pharmacokinetic studies have shown that it is quickly conjugated with glucuronic acid.[1][3] This phase II metabolic reaction increases the water solubility of the compound, facilitating its excretion. The non-polar prenyl group in the 6-PN molecule reduces its water solubility, which negatively impacts its bioavailability and absorption.[1][3]
Signaling Pathways
This compound has been shown to interact with key signaling pathways, particularly those involved in estrogen metabolism.
Aryl Hydrocarbon Receptor (AhR) Pathway
6-PN acts as an agonist for the aryl hydrocarbon receptor (AhR).[9][10] Activation of AhR by 6-PN leads to the upregulation of cytochrome P450 1A1 (CYP1A1) mRNA expression.[9][10][11] CYP1A1 is an enzyme involved in the 2-hydroxylation of estrogen, a pathway considered to be non-toxic and potentially protective against estrogen-related cancers.[9][10] By preferentially inducing this pathway, 6-PN can modulate estrogen metabolism.[9][11]
dot
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound—Its Beneficial Biological Effects and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Oral Bioavailability of 8-Prenylnaringenin from Hops (Humulus Lupulus L.) in Healthy Women and Men is Significantly Higher than that of its Positional Isomer this compound in a Randomized Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Prenylated Hop Phenols in Women Following Oral Administration of a Standardized Extract of Hops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereospecific quantitation of this compound in commercially available H. lupulus-containing natural health products and dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro studies of intestinal permeability and hepatic and intestinal metabolism of 8-prenylnaringenin, a potent phytoestrogen from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hop (Humulus lupulus L.) Extract and this compound Induce P450 1A1 Catalyzed Estrogen 2-Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound from Hops Disrupts ERα-mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of 6-Prenylnaringenin: A Technical Guide
Executive Summary
6-Prenylnaringenin (6-PN) is a naturally occurring prenylated flavonoid that has garnered significant interest in the scientific community for its diverse biological activities. Initially identified in Sophora tomentosa, it is more commonly associated with hops (Humulus lupulus) and is a constituent of beer. While structurally similar to the potent phytoestrogen 8-prenylnaringenin (B1664708) (8-PN), 6-PN exhibits distinct pharmacological properties, including anticancer and neuroactive effects, with a comparatively weak estrogenic profile. This technical guide provides a comprehensive overview of the discovery, initial characterization, and key biological activities of 6-PN, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its signaling pathways.
Discovery and Structural Elucidation
Initial Identification
This compound, systematically named (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one, was first described as a natural product isolated from Sophora tomentosa L. in the late 1970s.[1][2] While its presence was first reported in this leguminous plant, the majority of subsequent research has focused on its occurrence in hops (Humulus lupulus L.), where it exists alongside its more estrogenic isomer, 8-prenylnaringenin.[1][3]
Structural Characterization
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀O₅ | [3] |
| Molecular Weight | 340.4 g/mol | [3] |
| Appearance | Crystalline pale yellow solid | [3] |
| Melting Point | 209–209.5 °C | [3] |
| Solubility | Poorly soluble in water (1.55 mg/L), readily soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972). | [3] |
| Mass Spectrometry | [M-H]⁻ ion at m/z 339.10 | [1][4] |
Quantitative Biological Data
The initial characterization of 6-PN involved assessing its biological activity in various assays. The following tables summarize the key quantitative findings.
Anticancer Activity
6-PN has demonstrated cytotoxic effects against a range of cancer cell lines.
Table 2: In Vitro Anticancer Activity of this compound (IC₅₀ values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| PC-3 | Prostate Cancer | 18.4 | |
| DU 145 | Prostate Cancer | 29.1 | |
| MCF-7 | Breast Cancer | > 20 | [5] |
| T-47D | Breast Cancer | Data not available | |
| A2780 | Ovarian Cancer | Data not available | |
| A2780cis | Cisplatin-resistant Ovarian Cancer | Data not available | |
| HT-29 | Colon Cancer | Data not available |
Note: While several sources mention anticancer activity against a broader range of cell lines, specific IC₅₀ values for all were not found in the provided search results.
Estrogenic Activity
Compared to its isomer, 8-PN, 6-PN is a weak phytoestrogen. Quantitative data on its binding affinity to estrogen receptors is limited, with most studies describing its activity qualitatively.
Table 3: Estrogenic Activity of this compound
| Assay | Receptor | Result | Reference |
| Yeast-based Estrogen Receptor Assay | ER | Weak estrogenic activity detected | [6] |
| Competitive Estrogen Receptor Binding Assay | ERα / ERβ | Potency less than 1% of 8-prenylnaringenin | [7] |
Note: Specific IC₅₀ or Ki values for ERα and ERβ binding were not available in the searched literature.
Pharmacokinetics
Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion of 6-PN, often in comparison to 8-PN.
Table 4: Pharmacokinetic Parameters of this compound in Humans (Single 500 mg oral dose)
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | 483 - 602 nmol/L | |
| Bioavailability | 4 to 5 times less bioavailable than 8-PN |
Key Signaling Pathways
Initial characterization has revealed that 6-PN's biological effects are mediated through complex signaling pathways, most notably the Aryl Hydrocarbon Receptor (AhR) pathway and its crosstalk with the Estrogen Receptor alpha (ERα) pathway.
AhR-Mediated Estrogen Metabolism
6-PN acts as an agonist of the Aryl Hydrocarbon Receptor (AhR).[8][9] This activation leads to the increased expression of cytochrome P450 enzymes, particularly CYP1A1, which is involved in the 2-hydroxylation of estrogens.[9] This pathway is considered a detoxification route for estrogens.[5][8]
Crosstalk with Estrogen Receptor α (ERα)
Interestingly, the AhR pathway activated by 6-PN interacts with the ERα signaling pathway. 6-PN has been shown to induce the degradation of ERα in an AhR-dependent manner.[5][8] ERα normally inhibits the transcription of the CYP1A1 gene. By promoting ERα degradation, 6-PN further enhances CYP1A1 expression, thereby facilitating the detoxification of estrogens.[5][8]
Experimental Protocols
This section details the methodologies for key experiments cited in the initial characterization of 6-PN.
Isolation and Purification
-
Extraction: The air-dried and powdered plant material (e.g., aerial parts) is extracted with a suitable solvent, such as 70% acetone or methanol, at room temperature.[1]
-
Solvent Partitioning: The crude extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation: The fractions are then subjected to various chromatographic techniques, such as column chromatography on silica (B1680970) gel or Sephadex LH-20, to isolate individual compounds.
-
Purification: Final purification is typically achieved by preparative High-Performance Liquid Chromatography (HPLC).
In-Cell Western Assay for ERα Degradation
This assay quantifies protein levels in fixed cells.
-
Cell Culture: Plate MCF-7 cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat cells with 6-PN (e.g., 1 µM) or other compounds for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 3.7% formaldehyde (B43269) in PBS, followed by permeabilization with a buffer containing Triton X-100.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against ERα.
-
Secondary Antibody Incubation: Incubate with an infrared dye-conjugated secondary antibody.
-
Imaging and Quantification: Scan the plate using an infrared imaging system and quantify the fluorescence intensity, which is proportional to the amount of ERα protein.
XRE Luciferase Reporter Assay for AhR Activation
This assay measures the activation of the AhR signaling pathway.
-
Cell Transduction/Transfection: Use a cell line (e.g., HepG2) stably or transiently expressing a luciferase reporter gene under the control of a Xenobiotic Response Element (XRE).
-
Cell Seeding: Seed the cells in a 96-well plate.
-
Treatment: Treat the cells with various concentrations of 6-PN.
-
Incubation: Incubate the plate to allow for gene expression.
-
Luciferase Assay: Lyse the cells and add a luciferase substrate.
-
Measurement: Measure the luminescence using a luminometer. The light output is proportional to the level of AhR activation.
Conclusion
This compound, first isolated from Sophora tomentosa, is a bioactive flavonoid with a distinct pharmacological profile. Its initial characterization has revealed promising anticancer properties and a unique mechanism of action involving the modulation of estrogen metabolism through the AhR signaling pathway. While its estrogenic activity is significantly weaker than its isomer, 8-PN, its ability to induce ERα degradation and promote estrogen detoxification suggests a potential role in chemoprevention. Further research is warranted to fully elucidate its therapeutic potential and to obtain more detailed quantitative data on its interactions with various biological targets. This technical guide provides a foundational understanding of the discovery and initial scientific assessment of this intriguing natural compound.
References
- 1. Stereospecific quantitation of this compound in commercially available H. lupulus-containing natural health products and dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound—Its Beneficial Biological Effects and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound from Hops Disrupts ERα-mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound from Hops Disrupts ERα-Mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hop (Humulus lupulus L.) Extract and this compound Induce P450 1A1 Catalyzed Estrogen 2-Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Biological Activities of 6-Prenylnaringenin: A Technical Review
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
6-Prenylnaringenin (6-PN) is a naturally occurring prenylflavonoid found in hops (Humulus lupulus L.) and, consequently, in beer.[1][2][3] Belonging to the flavanone (B1672756) subclass of flavonoids, 6-PN has garnered significant scientific interest due to its diverse and potent biological activities. The attachment of a prenyl group to the naringenin (B18129) backbone enhances its lipophilicity and, in many cases, its biological efficacy compared to the parent compound.[1] This technical guide provides a comprehensive overview of the biological activities of 6-PN, with a focus on its anticancer, estrogenic, neuroprotective, and anti-inflammatory properties. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.
Anticancer Activities
This compound has demonstrated notable anticancer effects across a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of cell death, inhibition of proliferation, and modulation of key signaling pathways.
Molecular Mechanisms of Anticancer Action
One of the key anticancer mechanisms of 6-PN is its ability to act as a histone deacetylase (HDAC) inhibitor.[4][5] By inhibiting HDACs, 6-PN can induce hyperacetylation of histone proteins, leading to changes in chromatin structure and gene expression that can ultimately result in cell cycle arrest and apoptosis.[4] In silico and in vitro studies have shown that 6-PN can bind to the catalytic center of several HDAC isoforms.[4]
Furthermore, 6-PN has been shown to induce a caspase-independent form of cell death in prostate cancer cells.[6] It also exhibits antiproliferative activity against melanoma, breast, ovarian, prostate, and colon cancer cell lines.[6][7] In some breast cancer cell lines, 6-PN has shown higher potency than the chemotherapeutic agent cisplatin.[6]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| T-47D | Breast Cancer | IC50 | < Cisplatin | [6] |
| SK-MEL-28 | Melanoma | Proliferation Inhibition (100 µmol/L) | ~75% | [4] |
| BLM | Melanoma | Proliferation Inhibition (100 µmol/L) | ~90% | [4] |
Estrogenic and Anti-estrogenic Activities
The estrogenic activity of 6-PN is a subject of considerable research, particularly in the context of women's health and hormone-dependent cancers. 6-PN is considered a phytoestrogen, a plant-derived compound that can mimic the effects of estrogen.
Modulation of Estrogen Signaling
This compound exhibits weak estrogenic activity compared to its potent isomer, 8-prenylnaringenin (B1664708) (8-PN).[1][8] Its effects are mediated through interactions with estrogen receptors (ERα and ERβ).[1] While its estrogenic potency is low, 6-PN plays a significant role in estrogen metabolism.[1][3]
A crucial aspect of 6-PN's activity is its role as an aryl hydrocarbon receptor (AhR) agonist.[1][9][10] Activation of AhR by 6-PN leads to the upregulation of cytochrome P450 1A1 (CYP1A1).[9][10] This enzyme is involved in the 2-hydroxylation of estrogen, a detoxification pathway that is considered less carcinogenic than the 4-hydroxylation pathway catalyzed by CYP1B1.[9][11] By promoting the 2-hydroxylation pathway, 6-PN can help to mitigate the genotoxic effects of certain estrogen metabolites.[9][10] Furthermore, 6-PN has been shown to disrupt the ERα-mediated downregulation of CYP1A1, further promoting estrogen detoxification.[11][12]
Quantitative Data on Estrogenic Activity
| Assay | Parameter | Result | Reference |
| Yeast-based Estrogen Receptor Assay | Estrogenic Activity | Detected at 5 x 10-6 M | [13] |
| MVLN Cell Assay | Estrogenic Activity | Detected at 5 x 10-6 M | [13] |
Neuroprotective Activities
Emerging evidence suggests that this compound possesses neuroactive properties, making it a candidate for the development of therapies for neurological disorders.
Mechanisms of Neuroprotection
6-PN acts as a positive allosteric modulator of GABAA receptors.[1][2] The potentiation of GABAergic neurotransmission is a key mechanism underlying the sedative and anxiolytic effects of many drugs. Among the prenylflavonoids found in hops, 6-PN is one of the most active modulators of GABAA receptors.[1]
Anti-inflammatory and Antioxidant Activities
The anti-inflammatory and antioxidant properties of flavonoids are well-documented, and this compound is no exception. The prenyl group is known to enhance these activities.[1]
Mechanisms of Action
While specific studies on the anti-inflammatory and antioxidant mechanisms of 6-PN are less abundant than those on its anticancer and estrogenic effects, it is generally accepted that flavonoids exert these effects through the scavenging of reactive oxygen species (ROS) and the modulation of inflammatory signaling pathways. Some studies, however, have suggested that 6-PN may act as a mild pro-oxidant in certain assay systems.[3]
Experimental Protocols
Cell Proliferation and Viability Assays (MTT Assay)
A common method to assess the cytotoxic and antiproliferative effects of compounds like 6-PN is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or a specialized buffer.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curves.
Ethoxyresorufin-O-deethylase (EROD) Assay
The EROD assay is used to measure the catalytic activity of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. This is crucial for understanding the effect of 6-PN on estrogen metabolism.
Protocol:
-
Cell Treatment: Cells (e.g., MCF-7 breast cancer cells) are treated with this compound or a control substance for a specified time to induce P450 enzyme expression.[14]
-
Substrate Addition: The cells are then incubated with 7-ethoxyresorufin, a substrate that is converted by CYP1A1/1B1 into the fluorescent product resorufin (B1680543).[14]
-
Fluorescence Measurement: The fluorescence of resorufin is measured over time using a fluorescence microplate reader.[14] The rate of resorufin production is indicative of the P450 enzyme activity.
-
Data Analysis: The enzyme activity is often normalized to the total protein content of the cells.
Signaling Pathways and Experimental Workflows
Signaling Pathway of 6-PN in Estrogen Metabolism
Caption: 6-PN activates AhR, leading to increased CYP1A1 expression and estrogen detoxification.
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for evaluating the anticancer activity of 6-PN using the MTT assay.
Conclusion
This compound is a promising natural compound with a broad spectrum of biological activities. Its anticancer effects, mediated in part through HDAC inhibition, and its unique role in modulating estrogen metabolism via AhR activation, highlight its potential for the development of novel therapeutic agents. The neuroprotective and anti-inflammatory properties of 6-PN further expand its potential applications. This technical guide provides a foundation for researchers and drug development professionals to explore the therapeutic potential of this fascinating prenylflavonoid. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound-Its Beneficial Biological Effects and Possible Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. 6- and 8-Prenylnaringenin, Novel Natural Histone Deacetylase Inhibitors Found in Hops, Exert Antitumor Activity on Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Cancer Selective Antiproliferative Activity of Natural Prenylated Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Hop (Humulus lupulus L.) Extract and this compound Induce P450 1A1 Catalyzed Estrogen 2-Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound from Hops Disrupts ERα-Mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound from Hops Disrupts ERα-mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estrogenic activity of the phytoestrogens naringenin, 6-(1,1-dimethylallyl)naringenin and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hop (Humulus lupulus L.) Extract and this compound Induce P450 1A1 Catalyzed Estrogen 2-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Synthesis of 6-Prenylnaringenin: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 6-Prenylnaringenin, a chiral flavonoid with significant therapeutic potential. While several methods for the racemic synthesis of this compound have been established, this document focuses on outlining protocols for achieving high enantiopurity, a critical factor for the development of selective and effective therapeutic agents. The chirality of flavonoids can significantly impact their biological activity, and the synthesis of enantiomerically pure this compound is a key step in unlocking its full potential in drug discovery and development.
Introduction to this compound and the Importance of Enantioselectivity
This compound (6-PN) is a naturally occurring prenylated flavonoid found in hops (Humulus lupulus) and beer.[1][2][3][4] It has garnered considerable interest in the scientific community due to its diverse pharmacological activities, including anticancer, antimicrobial, neuroprotective, and phytoestrogenic effects.[2][3][4] 6-PN possesses a single chiral center at the C2 position of the flavanone (B1672756) core, existing as (S)- and (R)-enantiomers.
Emerging research on related chiral flavonoids, such as naringenin (B18129), has demonstrated that individual enantiomers can exhibit distinct biological activities and pharmacokinetic profiles. For instance, studies on the enantiomers of the related flavanone naringenin have shown stereoselective inhibition of cytochrome P450 isoforms, which can have significant implications for drug metabolism and potential drug-drug interactions.[5][6] Similarly, the enantiomers of 8-prenylnaringenin, a potent phytoestrogen, have shown differential binding affinities for estrogen receptors. Although specific studies on the bioactivity of individual 6-PN enantiomers are limited, it is highly probable that they also exhibit stereospecific interactions with biological targets.[7] Therefore, the development of synthetic routes that provide access to enantiomerically pure (S)- and (R)-6-Prenylnaringenin is of paramount importance for advancing our understanding of its mechanism of action and for the development of targeted therapeutics.
This document outlines two primary strategies for the enantioselective synthesis of this compound: Organocatalytic Asymmetric Synthesis and Kinetic Resolution of Racemic this compound .
I. Organocatalytic Enantioselective Synthesis of this compound
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a green and efficient alternative to metal-based catalysis.[8][9][10] The proposed enantioselective synthesis of this compound is based on a key intramolecular oxa-Michael addition of a 2'-hydroxychalcone (B22705) precursor, catalyzed by a chiral organocatalyst.[11][12][13] This approach allows for the direct formation of the chiral flavanone core with high enantiocontrol.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for the enantioselective synthesis of this compound.
Experimental Protocol: Organocatalytic Synthesis of (S)-6-Prenylnaringenin
This protocol is a proposed method based on established organocatalytic intramolecular oxa-Michael additions for the synthesis of flavanones.[11][12][14]
Step 1: Synthesis of 2',4',6'-Trihydroxy-3'-prenyl-4-hydroxychalcone (Chalcone Precursor)
-
Claisen-Schmidt Condensation: To a solution of 2',4',6'-trihydroxyacetophenone (B23981) (1.0 eq) and 4-hydroxybenzaldehyde (1.1 eq) in ethanol, add a solution of aqueous potassium hydroxide (B78521) (50% w/v, 5.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the mixture with cold dilute hydrochloric acid (1 M) to precipitate the chalcone (B49325).
-
Filter the precipitate, wash with cold water until neutral, and dry under vacuum to obtain 2',4',6'-trihydroxy-4-hydroxychalcone.
-
Regioselective Prenylation: To a solution of the chalcone (1.0 eq) in anhydrous methanol (B129727), add sodium methoxide (B1231860) (1.1 eq) and stir for 30 minutes at room temperature.
-
Add prenyl bromide (1.2 eq) dropwise and reflux the mixture for 6 hours.
-
Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between ethyl acetate (B1210297) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the 2',4',6'-trihydroxy-3'-prenyl-4-hydroxychalcone precursor.
Step 2: Enantioselective Intramolecular Oxa-Michael Addition
-
To a solution of the 2',4',6'-trihydroxy-3'-prenyl-4-hydroxychalcone (1.0 eq) in toluene (B28343) (0.1 M) at room temperature, add the chiral bifunctional cinchona alkaloid-thiourea catalyst (e.g., a quinine-derived thiourea, 10 mol%).[11]
-
Stir the reaction mixture at room temperature for 48-72 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield enantiomerically enriched (S)-6-Prenylnaringenin.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation: Organocatalytic Synthesis
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Quinine-thiourea (10) | Toluene | 48 | 85 | 92 (S) |
| 2 | Quinidine-thiourea (10) | Toluene | 48 | 82 | 90 (R) |
| 3 | Chiral Phosphoric Acid (10) | CH2Cl2 | 72 | 75 | 88 (S) |
| 4 | Proline derivative (20) | DMSO | 72 | 60 | 75 (S) |
Note: The data presented in this table is hypothetical and based on typical results obtained for analogous organocatalytic flavanone syntheses. Actual results may vary.
II. Kinetic Resolution of Racemic this compound
Kinetic resolution is a powerful strategy for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[9] This approach can provide access to one enantiomer in high enantiomeric purity. Both enzymatic and chemo-catalytic methods have been successfully applied to the kinetic resolution of flavanones.[3][5][15][16]
Proposed Workflow for Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.
Experimental Protocol: Enzymatic Kinetic Resolution of Racemic this compound
This protocol is based on established lipase-catalyzed kinetic resolutions of flavanones.[5][16]
Step 1: Synthesis of Racemic this compound
Racemic this compound can be synthesized via the Claisen-Schmidt condensation followed by prenylation and subsequent base-catalyzed cyclization of the resulting chalcone, as described in the organocatalytic route but without the chiral catalyst.
Step 2: Lipase-Catalyzed Kinetic Resolution
-
To a solution of racemic this compound (1.0 eq) in an organic solvent (e.g., toluene or tert-butyl methyl ether), add an acyl donor (e.g., vinyl acetate, 2.0 eq).
-
Add a lipase (B570770) (e.g., Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PSL), 50-100 mg per mmol of substrate).
-
Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC, aiming for approximately 50% conversion.
-
Once the desired conversion is reached, filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-6-Prenylnaringenin from the acylated (R)-6-Prenylnaringenin acetate by column chromatography on silica gel.
Step 3: Hydrolysis of the Acylated Enantiomer
-
Dissolve the (R)-6-Prenylnaringenin acetate in a mixture of methanol and water.
-
Add a base (e.g., potassium carbonate or sodium hydroxide) and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with dilute acid and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain enantiomerically pure (R)-6-Prenylnaringenin.
Data Presentation: Enzymatic Kinetic Resolution
| Entry | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee (%) of unreacted 6-PN | ee (%) of acylated 6-PN |
| 1 | CAL-B | Vinyl Acetate | Toluene | 24 | 51 | >99 (S) | 96 (R) |
| 2 | PSL | Isopropenyl Acetate | t-BME | 36 | 49 | 98 (S) | >99 (R) |
| 3 | Amano Lipase PS | Acetic Anhydride | Dioxane | 48 | 50 | 95 (S) | 94 (R) |
Note: The data presented in this table is hypothetical and based on typical results obtained for enzymatic kinetic resolutions of flavanones. Actual results may vary.
III. Biological Signaling Pathways of this compound
This compound exerts its biological effects through modulation of various signaling pathways. Understanding these pathways is crucial for elucidating its therapeutic potential.
Estrogen Metabolism Pathway
6-PN can influence estrogen metabolism, which is a key factor in the development of hormone-dependent cancers. It acts as an agonist for the aryl hydrocarbon receptor (AhR), leading to the upregulation of CYP1A1 expression. CYP1A1 is involved in the 2-hydroxylation of estrogen, a detoxification pathway. This shifts the estrogen metabolism away from the genotoxic 4-hydroxylation pathway catalyzed by CYP1B1.
Caption: Signaling pathway of this compound in estrogen metabolism.
GABAergic Signaling Pathway
This compound is a positive allosteric modulator of GABAA receptors.[2][3][4] By binding to a site on the GABAA receptor distinct from the GABA binding site, it enhances the effect of the inhibitory neurotransmitter GABA, leading to a sedative and anxiolytic effect.
Caption: Mechanism of action of this compound on the GABAergic system.
Conclusion
The development of robust and efficient methods for the enantioselective synthesis of this compound is a critical step towards realizing its full therapeutic potential. The proposed organocatalytic and kinetic resolution strategies outlined in this document provide a strong foundation for researchers to produce enantiomerically pure (S)- and (R)-6-Prenylnaringenin. Further investigation into the distinct biological activities of these enantiomers will be instrumental in the design of novel, highly selective drugs for a range of therapeutic applications, from cancer prevention to the management of neurological disorders. The detailed protocols and conceptual frameworks presented herein are intended to serve as a valuable resource for the scientific community engaged in flavonoid research and drug development.
References
- 1. Asymmetric intramolecular oxa-Michael addition of activated alpha,beta-unsaturated ketones catalyzed by a chiral N,N'-dioxide nickel(II) complex: highly enantioselective synthesis of flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective construction of chiral flavanones via enzymatic intramolecular C(sp3)–H activation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric synthesis of flavanols via Cu-catalyzed kinetic resolution of chromenes and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Synthesis of Aza-Flavanones with an All-Carbon Quaternary Stereocenter via NHC-Catalyzed Intramolecular Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomers of Naringenin as Pleiotropic, Stereoselective Inhibitors of Cytochrome P450 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 9. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Enzymatic kinetic resolution of flavanone and cis-4-acetoxyflavan - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
Application Note: Quantification of 6-Prenylnaringenin in Plant Extracts using HPLC-DAD
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Prenylnaringenin (6-PN) is a significant prenylated flavonoid predominantly found in hops (Humulus lupulus L.) and products derived from them.[1][2][3] As a potent phytoestrogen, it has garnered considerable interest for its potential therapeutic applications.[2][4] Accurate and precise quantification of 6-PN in plant extracts is crucial for the standardization of these extracts, quality control, and for advancing research in drug discovery and development. This document provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
Experimental Protocols
Sample Preparation (Plant Material)
A robust sample preparation protocol is essential to efficiently extract this compound from the plant matrix while minimizing interferences.[5]
-
Grinding and Homogenization : Dry the plant material (e.g., hop cones) and grind it into a fine powder to increase the surface area for extraction.
-
Extraction :
-
Accurately weigh a portion of the powdered plant material.
-
Macerate the sample with 80% aqueous methanol (B129727) at room temperature.[6] The solid-to-solvent ratio should be optimized, but a common starting point is 1:10 (w/v).
-
The extraction can be performed over a period of 72 hours with periodic agitation or by using techniques like accelerated solvent extraction (ASE) to enhance efficiency.[6][7]
-
-
Filtration and Concentration :
-
Reconstitution :
HPLC-DAD Method
The following chromatographic conditions are recommended for the quantification of this compound:
-
Instrument : An HPLC system equipped with a Diode Array Detector (DAD).[6]
-
Column : A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used.[6]
-
Mobile Phase : A gradient elution using a binary solvent system is typically employed.
-
Flow Rate : A flow rate of around 1.0 mL/min is a good starting point, but can be optimized based on the column dimensions and particle size.
-
Injection Volume : 5-20 µL.
-
Column Temperature : Maintained at a constant temperature, for example, 25°C.
-
DAD Wavelength : The detection wavelength for flavanones like this compound is typically set at 290 nm.[1] A second wavelength, such as 370 nm for chalcones, can also be monitored if other related compounds are of interest.[1]
Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its reliability.[8] Key validation parameters include:
-
Linearity : A calibration curve should be constructed by plotting the peak area against the concentration of this compound standard solutions over a specific range. The linearity is assessed by the correlation coefficient (r²), which should ideally be >0.999.[9]
-
Precision : The precision of the method is evaluated by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (RSD), which should typically be less than 5%.[2]
-
Accuracy : Accuracy is determined by performing recovery experiments. A known amount of this compound standard is spiked into a blank matrix, and the percentage of the analyte recovered is calculated. Recoveries in the range of 96.1-100.1% are considered excellent.[2]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined from the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The following table summarizes typical quantitative data for an HPLC-DAD method for prenylflavonoid analysis.
| Parameter | Value | Reference Matrix |
| Linearity (r²) | >0.999 | Standard Solutions |
| Limit of Detection (LOD) | 0.01 - 0.3 µg/mL | Plant Extracts[6], Beer[4] |
| Limit of Quantification (LOQ) | 0.02 - 1.3 µg/mL | Plant Extracts[6], Beer[4] |
| Recovery | 96.1 - 100.1% | Hop Extract and Capsules[2] |
| Precision (RSD) | 2.5 - 5% | Hop Extract and Capsules[2] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key steps in the validation of the analytical method.
References
- 1. Semi-Synthetic Approach Leading to 8-Prenylnaringenin and this compound: Optimization of the Microwave-Assisted Demethylation of Xanthohumol Using Design of Experiments [mdpi.com]
- 2. Quantification of xanthohumol, isoxanthohumol, 8-prenylnaringenin, and this compound in hop extracts and derived capsules using secondary standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
Application Notes and Protocols for In Vivo Studies of 6-Prenylnaringenin in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Prenylnaringenin (6-PN) is a prenylflavonoid found in hops (Humulus lupulus) that has garnered significant interest for its potential anticancer properties.[1][2] In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines and modulate key signaling pathways involved in cancer progression.[1][3][4] This document provides a summary of the current knowledge on the in vivo anticancer effects of 6-PN in mouse models, detailed experimental protocols based on available literature for related compounds, and diagrams of relevant signaling pathways and experimental workflows.
Important Note: As of the latest literature review, there is a notable lack of published in vivo studies specifically investigating the direct tumor growth-inhibitory effects of this compound in mouse models of cancer.[1] Review articles consistently emphasize the need for such studies to validate the promising in vitro findings.[1] Therefore, the in vivo protocols provided herein are adapted from studies on the closely related isomer 8-prenylnaringenin (B1664708) (8-PN) and the parent compound naringenin, and should be considered as proposed methodologies.
In Vitro Anticancer Activity of this compound
Numerous studies have characterized the anticancer effects of 6-PN in various cancer cell lines. The data from these in vitro studies provide the foundational evidence for pursuing in vivo investigations.
| Cell Line | Cancer Type | Key Findings | IC50 (µM) | Reference |
| SK-MEL-28 | Melanoma | Inhibition of cell proliferation, induction of histone H3 hyperacetylation, downregulation of mTOR signaling. | ~50-100 | [3] |
| BLM | Melanoma | Dose-dependent reduction of cell viability. | ~50-100 | [3] |
| PC-3 | Prostate Cancer | Antiproliferative activity. | 18.4 | [5] |
| DU 145 | Prostate Cancer | Antiproliferative activity. | 29.1 | [5] |
| T-47D | Breast Cancer | Antiproliferative activity. | 16.01 | [5] |
| MCF-7 | Breast Cancer | Modulation of estrogen metabolism via AhR activation, induction of CYP1A1. | Not specified | [6][7] |
| A2780 | Ovarian Cancer | Cytotoxic effects. | Not specified | [1] |
Proposed In Vivo Xenograft Mouse Model Protocol
This protocol is a proposed methodology for evaluating the antitumor efficacy of 6-PN in a xenograft mouse model, adapted from studies on related compounds.
Materials and Reagents
-
This compound (purity >98%)
-
Human cancer cell line (e.g., SK-MEL-28 for melanoma, MCF-7 for breast cancer)
-
Female athymic nude mice (nu/nu), 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile saline, or corn oil)
-
Anesthetic (e.g., isoflurane)
-
Calipers
-
Sterile syringes and needles
-
Cell culture reagents (media, serum, antibiotics)
Experimental Workflow
Detailed Procedure
-
Cell Culture: Culture the chosen cancer cell line under standard conditions (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator).
-
Cell Preparation for Implantation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile PBS and perform a cell count. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign the mice into treatment groups (n=8-10 mice per group), for example:
-
Group 1: Vehicle control (e.g., 0.5% CMC, oral gavage, daily)
-
Group 2: 6-PN (e.g., 25 mg/kg, oral gavage, daily)
-
Group 3: 6-PN (e.g., 50 mg/kg, oral gavage, daily)
-
Group 4: Positive control (e.g., a standard-of-care chemotherapy agent)
-
-
Treatment Administration: Prepare fresh formulations of 6-PN in the vehicle daily. Administer the treatments as per the group assignments for a predetermined period (e.g., 21-28 days).
-
Monitoring: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (length x width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Tissue Collection: At the end of the study, or when tumors in the control group reach a predetermined size, euthanize the mice. Excise the tumors, weigh them, and photograph them. A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, qRT-PCR) and another portion fixed in 10% neutral buffered formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
Signaling Pathways Modulated by this compound
Based on in vitro studies, 6-PN has been shown to modulate several signaling pathways implicated in cancer.
Histone Deacetylase (HDAC) Inhibition in Melanoma
In melanoma cells, 6-PN acts as a histone deacetylase inhibitor. This leads to the accumulation of acetylated histones, which can alter gene expression, ultimately leading to decreased cell proliferation and viability. This effect is also associated with the downregulation of the mTOR signaling pathway.[3]
Modulation of Estrogen Metabolism in Breast Cancer
In estrogen receptor-positive (ER+) breast cancer cells, 6-PN can act as an agonist for the Aryl Hydrocarbon Receptor (AhR).[5][6][7] This activation leads to the increased expression of the CYP1A1 enzyme, which is involved in the 2-hydroxylation of estrogen, a detoxification pathway. This suggests a potential chemopreventive role for 6-PN in hormone-dependent cancers.[6][7]
Conclusion
While the in vitro evidence for the anticancer effects of this compound is compelling, further in vivo studies are crucial to establish its therapeutic potential. The proposed protocols and pathway diagrams in this document serve as a guide for researchers to design and execute such studies. Future research should focus on determining the optimal dosing, administration route, and potential toxicity of 6-PN in various cancer models, as well as elucidating its in vivo mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. 6- and 8-Prenylnaringenin, Novel Natural Histone Deacetylase Inhibitors Found in Hops, Exert Antitumor Activity on Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound—Its Beneficial Biological Effects and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hop (Humulus lupulus L.) Extract and this compound Induce P450 1A1 Catalyzed Estrogen 2-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hop (Humulus lupulus L.) Extract and this compound Induce P450 1A1 Catalyzed Estrogen 2-Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Neuroprotective Effects of 6-Prenylnaringenin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
6-Prenylnaringenin (6-PN) is a prenylflavonoid found in hops (Humulus lupulus L.) that has garnered interest for its potential biological activities, including neuroactive properties.[1][2] While direct in vivo studies on the neuroprotective effects of 6-PN in models of neurodegenerative diseases are currently limited, research on related compounds like naringenin (B18129) and 8-prenylnaringenin (B1664708) provides a strong rationale for its investigation.[3][4][5][6] These application notes and protocols are designed to guide researchers in designing and conducting preclinical studies to evaluate the neuroprotective potential of 6-PN in relevant animal models of neurodegeneration.
The proposed mechanisms of neuroprotection for flavonoids like 6-PN often involve the mitigation of oxidative stress, reduction of neuroinflammation, and inhibition of apoptosis.[4][5][6] This document outlines experimental designs for Alzheimer's disease, Parkinson's disease, and stroke models, along with detailed protocols for behavioral and biochemical analyses.
I. Animal Models and Experimental Design
The selection of an appropriate animal model is critical for studying the neuroprotective effects of 6-PN. Based on studies with related flavonoids, the following models are recommended:
-
Alzheimer's Disease (AD) Model: Intracerebroventricular (ICV) injection of amyloid-beta (Aβ) oligomers or streptozotocin (B1681764) (STZ) in rodents can be utilized to mimic key pathological features of AD, including cognitive deficits, oxidative stress, and neuroinflammation.[4][5]
-
Parkinson's Disease (PD) Model: Unilateral injection of neurotoxins such as 6-hydroxydopamine (6-OHDA) into the substantia nigra or medial forebrain bundle, or systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are well-established methods to induce dopaminergic neuron loss and motor deficits characteristic of PD.[3]
-
Stroke Model: The middle cerebral artery occlusion (MCAO) model in rodents is a widely used technique to simulate ischemic stroke and evaluate the potential of therapeutic agents to reduce infarct volume and improve neurological outcomes.
General Experimental Workflow:
A generalized workflow for these studies is presented below.
Dosage and Administration of this compound:
Due to its lower oral bioavailability compared to its isomer 8-prenylnaringenin, the route of administration and dosage of 6-PN should be carefully considered.[7] Intraperitoneal (i.p.) or oral gavage (p.o.) are common administration routes. A dose-response study is recommended to determine the optimal therapeutic dose. Based on studies with naringenin, a starting dose range of 25-100 mg/kg body weight could be explored.[8]
II. Data Presentation: Summary of Key Outcome Measures
The following tables summarize the key quantitative data to be collected in these studies.
Table 1: Behavioral Assessments
| Animal Model | Behavioral Test | Key Parameters Measured | Expected Outcome with Neuroprotective Effect |
| Alzheimer's Disease | Morris Water Maze | Escape latency (s), Time in target quadrant (s), Number of platform crossings | Decreased escape latency, Increased time in target quadrant, Increased platform crossings |
| Y-Maze | Spontaneous alternation percentage (%) | Increased spontaneous alternation | |
| Novel Object Recognition | Discrimination index | Increased discrimination index | |
| Parkinson's Disease | Apomorphine- or Amphetamine-Induced Rotational Test | Net rotations per minute | Reduced contralateral rotations |
| Cylinder Test | Forelimb use asymmetry (%) | Reduced asymmetry in forelimb use | |
| Rotarod Test | Latency to fall (s) | Increased latency to fall | |
| Stroke | Neurological Deficit Score (e.g., Bederson score) | Score (0-4 or 0-5 scale) | Lower neurological deficit score |
| Grip Strength Test | Force (g) | Increased grip strength | |
| Adhesive Removal Test | Time to remove adhesive tape (s) | Decreased time to remove tape |
Table 2: Biochemical and Histological Assessments
| Category | Assay/Technique | Key Parameters Measured | Expected Outcome with Neuroprotective Effect |
| Oxidative Stress | Thiobarbituric Acid Reactive Substances (TBARS) Assay | Malondialdehyde (MDA) levels (nmol/mg protein) | Decreased MDA levels |
| Superoxide Dismutase (SOD) Activity Assay | SOD activity (U/mg protein) | Increased SOD activity | |
| Glutathione (GSH) Assay | GSH levels (µmol/g tissue) | Increased GSH levels | |
| Catalase (CAT) Activity Assay | CAT activity (U/mg protein) | Increased CAT activity | |
| Apoptosis | TUNEL Staining | Number of TUNEL-positive cells | Decreased number of TUNEL-positive cells |
| Western Blot | Expression of Bax, Bcl-2, Cleaved Caspase-3 | Decreased Bax/Bcl-2 ratio, Decreased cleaved Caspase-3 | |
| Neuroinflammation | ELISA or Western Blot | Levels of TNF-α, IL-1β, IL-6 (pg/mg protein) | Decreased levels of pro-inflammatory cytokines |
| Immunohistochemistry | Number of Iba1-positive (microglia) and GFAP-positive (astrocytes) cells | Decreased number of activated microglia and astrocytes | |
| Neuronal Survival | Nissl Staining or Immunohistochemistry (e.g., NeuN, Tyrosine Hydroxylase) | Number of surviving neurons | Increased number of surviving neurons |
| Stroke Specific | 2,3,5-Triphenyltetrazolium Chloride (TTC) Staining | Infarct volume (mm³) | Reduced infarct volume |
III. Experimental Protocols
A. Behavioral Testing Protocols
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface.
-
Procedure:
-
Acquisition Phase (4-5 days): Animals are trained to find the hidden platform in four trials per day from different starting positions. The escape latency (time to find the platform) is recorded.
-
Probe Trial (1 day after acquisition): The platform is removed, and the animal is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was located) and the number of platform crossings are recorded.
-
-
Data Analysis: Compare the escape latencies during the acquisition phase and the parameters from the probe trial between the 6-PN treated and vehicle-treated groups.
-
Apparatus: A circular arena.
-
Procedure:
-
Following the induction of a unilateral 6-OHDA lesion, administer apomorphine (B128758) (a dopamine (B1211576) agonist) subcutaneously.
-
Record the number of full contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a set period (e.g., 30-60 minutes).
-
-
Data Analysis: Calculate the net contralateral rotations (contralateral minus ipsilateral). A reduction in net contralateral rotations in the 6-PN treated group indicates a neuroprotective effect.
B. Biochemical Assay Protocols
-
Principle: This assay measures malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.
-
Procedure:
-
Homogenize brain tissue in a suitable buffer.
-
Add TBA reagent to the homogenate and incubate at 95°C for 60 minutes.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Data Analysis: Quantify MDA concentration using a standard curve and normalize to the protein concentration of the sample.
-
Principle: This technique separates proteins by size to detect and quantify specific proteins of interest.
-
Procedure:
-
Extract proteins from brain tissue lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Bax, Bcl-2, and cleaved caspase-3.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH). Calculate the Bax/Bcl-2 ratio.
IV. Mandatory Visualizations
Hypothesized Neuroprotective Signaling Pathways of this compound
The neuroprotective effects of 6-PN are hypothesized to involve multiple signaling pathways, primarily targeting oxidative stress and apoptosis.
Workflow for Biochemical Analysis of Brain Tissue
The following diagram illustrates the workflow for processing brain tissue for various biochemical analyses.
Disclaimer: These protocols and application notes are intended as a guide. Researchers should optimize experimental conditions based on their specific laboratory settings and animal models. It is also crucial to adhere to all institutional and national guidelines for the ethical use of animals in research.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpas.org [ijpas.org]
- 4. Naringenin as a neurotherapeutic agent in Alzheimer’s disease: epigenetic signatures, gut microbiota alterations, and molecular neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naringenin improves learning and memory in an Alzheimer's disease rat model: Insights into the underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naringenin and Phytoestrogen 8-Prenylnaringenin Protect against Islet Dysfunction and Inhibit Apoptotic Signaling in Insulin-Deficient Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Oral Bioavailability of 8-Prenylnaringenin from Hops (Humulus Lupulus L.) in Healthy Women and Men is Significantly Higher than that of its Positional Isomer this compound in a Randomized Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing 6-Prenylnaringenin in Melanoma Cell Line Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Prenylnaringenin (6-PN), a naturally occurring prenylflavonoid found in hops (Humulus lupulus), has demonstrated notable anti-cancer properties.[1][2] Recent studies have highlighted its potential as a therapeutic agent in melanoma by inhibiting cell proliferation and viability. These application notes provide a comprehensive overview and detailed protocols for assessing the effects of 6-PN on melanoma cell lines, specifically focusing on proliferation and the underlying signaling pathways. The primary mechanism of action for 6-PN in melanoma cells is the inhibition of histone deacetylases (HDACs), which leads to a dose-dependent reduction in cell proliferation.[1][2] This effect is associated with the downregulation of the mTOR signaling pathway.[1][2]
Mechanism of Action
This compound exerts its anti-proliferative effects on melanoma cells through the inhibition of cellular histone deacetylases (HDACs).[1][2] In silico and in vitro studies have shown that 6-PN can fit into the binding pockets of HDACs, inhibiting their enzymatic activity.[1][2] This inhibition leads to hyperacetylation of histone proteins, such as histone H3, which alters chromatin structure and gene expression, ultimately impacting cell growth and survival.[1][2] A key consequence of HDAC inhibition by 6-PN in melanoma cells is the downregulation of the mTOR-specific protein pS6 via the pERK/pP90 pathway.[1][2] This modulation of the mTOR pathway is a critical component of the anti-proliferative and viability-reducing effects of 6-PN. The cell death induced by 6-PN in melanoma cell lines has been observed to be apoptosis-independent.[1][2]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on the proliferation and viability of human melanoma cell lines.
Table 1: Effect of this compound on the Proliferation of SK-MEL-28 and BLM Melanoma Cell Lines
| Cell Line | 6-PN Concentration (µmol/L) | Proliferation Inhibition (%) after 96h |
| SK-MEL-28 | 50 | Up to 75% |
| 100 | ||
| BLM | 50 | Up to 90% |
| 100 |
Data derived from real-time cell monitoring assays.[1][2]
Table 2: Dose-Dependent Reduction of Viability in Melanoma Cell Lines by this compound
| Cell Line | 6-PN Concentration (µmol/L) | Observation |
| SK-MEL-28 | 20 | Distinct decline after 24h, increasing over time |
| 50 | Pronounced anti-proliferative effects | |
| 100 | Pronounced anti-proliferative effects | |
| BLM | 20 | Distinct decline after 24h, increasing over time |
| 50 | Pronounced anti-proliferative effects | |
| 100 | Pronounced anti-proliferative effects |
Data based on real-time cell monitoring and viability assays.[1][2]
Experimental Protocols
Cell Culture of Melanoma Cell Lines (SK-MEL-28 and BLM)
This protocol describes the standard procedure for culturing human melanoma cell lines SK-MEL-28 and BLM.
Materials:
-
Human melanoma cell lines: SK-MEL-28 (ATCC® HTB-72™) and BLM
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 1,000 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
Real-Time Cell Proliferation Assay (xCELLigence System)
This protocol details the use of the xCELLigence Real-Time Cell Analysis (RTCA) system to monitor the effect of 6-PN on melanoma cell proliferation.
Materials:
-
xCELLigence RTCA instrument and E-Plates
-
SK-MEL-28 or BLM cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Triton X-100 (1% solution as a positive control for cell death)
Procedure:
-
Background Measurement: Add 50 µL of complete growth medium to each well of an E-Plate and record the background impedance.
-
Cell Seeding: Seed 5,000-10,000 cells in 50 µL of complete growth medium per well of the E-Plate. Allow the cells to settle at room temperature for 30 minutes before placing the plate in the xCELLigence instrument in the incubator.
-
Monitoring Initial Growth: Monitor cell adhesion and proliferation for approximately 24 hours.
-
Treatment: Prepare serial dilutions of 6-PN (e.g., 20, 50, and 100 µmol/L) in complete growth medium. Add 100 µL of the 6-PN solutions to the respective wells. Add medium with DMSO as a vehicle control and 1% Triton X-100 as a positive control.
-
Real-Time Monitoring: Continuously monitor the cell index for up to 104 hours, with measurements taken every 15-30 minutes.
-
Data Analysis: Normalize the cell index values to the time point just before the addition of the compound. Plot the normalized cell index over time to generate proliferation curves.
Western Blot Analysis of Signaling Pathways
This protocol outlines the procedure for analyzing changes in protein expression and phosphorylation in the mTOR pathway following treatment with 6-PN.
Materials:
-
SK-MEL-28 or BLM cells treated with 6-PN
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-pS6, anti-pERK, anti-pP90, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with 6-PN for the desired time (e.g., 2 hours for histone acetylation), wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway of this compound in Melanoma Cells
Caption: Signaling pathway of this compound in melanoma cells.
Experimental Workflow for Proliferation Assay
Caption: Experimental workflow for the real-time cell proliferation assay.
References
Application Notes and Protocols for FACS Analysis of Cell Death in Cells Treated with 6-Prenylnaringenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Prenylnaringenin (6-PN) is a flavonoid compound that has garnered interest for its potential anticancer properties.[1][2] It has demonstrated cytotoxic and antiproliferative effects across a variety of cancer cell lines, including those of the breast, prostate, and colon.[1][3] However, the precise mechanism of 6-PN-induced cell death remains an area of active investigation, with some studies indicating an apoptosis-independent pathway in certain cell types like melanoma.[4][5]
These application notes provide a comprehensive guide for utilizing Flow Cytometry (FACS) to analyze cell death in response to 6-PN treatment. Given the conflicting reports on the induction of apoptosis by 6-PN, this protocol is designed to enable the distinction and quantification of viable, apoptotic, and necrotic cells, thereby offering a complete picture of the cellular response.
Data Presentation
The cytotoxic effects of this compound have been documented in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values from published studies are summarized below. Researchers should note that these values can vary depending on the cell line and experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 27.9 | [6] |
| DU145 | Prostate Cancer | 29.1 | [7] |
| PC-3 | Prostate Cancer | 18.4 | [7] |
| T-47D | Breast Cancer | < Cisplatin ref. | [3] |
| SK-MEL-28 | Melanoma | N/A | [4] |
| BLM | Melanoma | N/A | [4] |
N/A: Not applicable as the study indicated apoptosis-independent cell death.
Experimental Protocols
Principle of the Assay
This protocol utilizes a dual-staining method with Annexin V and Propidium Iodide (PI) followed by flow cytometry to differentiate between different stages of cell death.
-
Annexin V: This protein has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By conjugating Annexin V to a fluorochrome (e.g., FITC, PE, or APC), early apoptotic cells can be identified.
-
Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
This dual-staining approach allows for the identification of four distinct cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Materials
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-fluorochrome conjugate (e.g., Annexin V-FITC)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (typically contains 10 mM HEPES, 140 mM NaCl, and 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
-
Microcentrifuge tubes
-
Micropipettes and tips
Cell Treatment
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for sufficient cell numbers for FACS analysis at the end of the experiment (typically 0.5-1 x 10^6 cells per well). Allow the cells to adhere and grow for 24 hours.
-
6-PN Treatment: Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment (e.g., 0, 10, 25, 50, 100 µM) and a time-course experiment (e.g., 24, 48, 72 hours).
-
Controls: Include the following controls in your experiment:
-
Untreated Control: Cells treated with vehicle (e.g., DMSO) alone.
-
Positive Control for Apoptosis: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine (B1682477) or etoposide).
-
Positive Control for Necrosis: Cells subjected to heat shock or freeze-thaw cycles.
-
-
Incubation: Incubate the cells with the 6-PN and control treatments for the desired time periods.
Staining Protocol
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain detached dead cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Gently collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a fresh microcentrifuge tube.
-
Add 5 µL of Annexin V-fluorochrome conjugate and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
FACS Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for the fluorochromes used (e.g., FITC and PI).
-
Compensation: Use single-stained controls (cells stained with only Annexin V-fluorochrome and cells stained with only PI) to set up compensation and correct for spectral overlap.
-
Gating:
-
Gate on the main cell population in a forward scatter (FSC) versus side scatter (SSC) plot to exclude debris.
-
Create a quadrant plot of Annexin V fluorescence versus PI fluorescence.
-
-
Data Acquisition: Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Data Analysis: Quantify the percentage of cells in each of the four quadrants (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
Visualization of Workflows and Pathways
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. This compound—Its Beneficial Biological Effects and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 6- and 8-Prenylnaringenin, Novel Natural Histone Deacetylase Inhibitors Found in Hops, Exert Antitumor Activity on Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? | MDPI [mdpi.com]
Application Notes and Protocols: Western Blot Analysis of HDAC Inhibition by 6-Prenylnaringenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Prenylnaringenin (6-PN) is a naturally occurring prenylflavonoid found in hops that has garnered significant interest for its potential therapeutic properties, including its activity as a histone deacetylase (HDAC) inhibitor.[1][2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[4] Inhibition of HDACs by compounds like 6-PN can induce hyperacetylation of histones, resulting in a more relaxed chromatin state and altered gene expression.[2][3] This mechanism is a key area of investigation in cancer research and other diseases.[1][5][6][7]
Western blotting is a fundamental and widely used technique to detect and quantify changes in protein levels and post-translational modifications, such as histone acetylation. This application note provides a detailed protocol for utilizing Western blot analysis to assess the inhibitory effect of this compound on HDAC activity in a cellular context, using the hyperacetylation of histone H3 as a primary biomarker.
Principle of the Assay
This protocol is designed to qualitatively and semi-quantitatively assess the inhibition of HDACs by this compound in cultured cells. The workflow involves treating cells with 6-PN, followed by the extraction of total cell lysates or nuclear proteins. These proteins are then separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect acetylated histone H3. An increase in the acetylated histone H3 signal in 6-PN-treated cells compared to control cells indicates HDAC inhibition.
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of this compound against HDACs. This data is derived from in vitro studies and provides a reference for expected dose-dependent effects.
| Compound | Concentration (µmol/L) | Target Cell Line | Observed Effect on HDACs | Reference |
| This compound | 5 | HeLa | Initial inhibitory effects observed | [2] |
| This compound | 10 | HeLa | Clear inhibitory effects observed | [2] |
| This compound | 20 | HeLa | Dose-dependent inhibition | [2] |
| This compound | 50 | HeLa | Significant inhibition | [2] |
| This compound | 100 | HeLa | Inhibition rate ≥50% | [2] |
| This compound | 100 | SK-MEL-28 | Massive increase in histone H3 acetylation within 2 hours | [1][2][3] |
Experimental Protocols
Materials and Reagents
-
Cell Line: SK-MEL-28 (human melanoma) or other suitable cancer cell line.
-
This compound (6-PN): Stock solution prepared in DMSO.
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer or a specialized nuclear extraction buffer.
-
Protease and Phosphatase Inhibitor Cocktails.
-
Sodium Butyrate (B1204436): To inhibit HDAC activity during sample preparation.[8]
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X).
-
SDS-PAGE Gels: (e.g., 15% acrylamide (B121943) for histone analysis).
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary Antibodies:
-
Rabbit anti-acetyl-Histone H3 (e.g., at Lys9 or pan-acetyl).
-
Rabbit anti-total-Histone H3 (as a loading control).
-
Antibodies for downstream targets (optional): anti-phospho-ERK, anti-phospho-P90RSK, anti-phospho-S6 ribosomal protein.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Imaging System: For chemiluminescence detection.
Experimental Workflow Diagram
Caption: Workflow for assessing 6-PN-mediated HDAC inhibition.
Step-by-Step Protocol
1. Cell Culture and Treatment a. Seed SK-MEL-28 cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency. b. Prepare fresh dilutions of this compound in culture medium from a DMSO stock. A final concentration of 100 µM is a good starting point based on published data.[1][2] c. Include appropriate controls: a vehicle control (DMSO-treated cells) and a positive control using a known HDAC inhibitor like SAHA (Vorinostat) or Trichostatin A (TSA).[2] d. Aspirate the old medium and add the 6-PN-containing medium or control medium to the cells. e. Incubate the cells for the desired time period (e.g., 2 hours to observe early histone acetylation events).[2]
2. Protein Lysate Preparation a. After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with protease/phosphatase inhibitors and sodium butyrate to each plate. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 20-30 minutes with occasional vortexing. e. Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C.[9] f. Carefully collect the supernatant (containing the total protein extract) into a new tube. g. Determine the protein concentration of each sample using a BCA assay.
3. SDS-PAGE and Western Blotting a. Normalize all protein samples to the same concentration with lysis buffer. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.[10] b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 15% SDS-PAGE gel. c. Run the gel until adequate separation of low molecular weight proteins (histones are ~15-17 kDa) is achieved. d. Transfer the separated proteins to a PVDF membrane.[10] e. Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[9][10] f. Incubate the membrane with the primary antibody against acetyl-Histone H3 (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[4] g. The next day, wash the membrane three times with TBST for 10 minutes each. h. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4] i. Wash the membrane again three times with TBST for 10 minutes each. j. Prepare and apply the ECL substrate to the membrane according to the manufacturer's instructions. k. Capture the chemiluminescent signal using an imaging system.[4]
4. Re-probing for Loading Control a. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total histone H3. b. Alternatively, run a parallel gel or cut the membrane to probe for the loading control simultaneously.
5. Data Analysis a. Quantify the band intensities for acetylated histone H3 and total histone H3 using densitometry software (e.g., ImageJ).[4] b. Normalize the acetylated histone H3 signal to the total histone H3 signal for each sample. c. Compare the normalized values of the 6-PN-treated samples to the vehicle control to determine the fold-change in histone acetylation.
Signaling Pathway Analysis
Studies have shown that the effects of this compound can extend beyond histone modification to influence cellular signaling cascades. In melanoma cells, 6-PN has been observed to down-regulate the mTOR-specific pS6 protein via the pERK/pP90 pathway.[1][2][3] Western blot can also be utilized to probe for these changes in signaling proteins.
Signaling Pathway Diagram
Caption: 6-PN inhibits HDACs and down-regulates the pERK/pP90/pS6 pathway.
Conclusion
Western blot analysis is an effective method to confirm the HDAC inhibitory activity of this compound in a cellular context. An observed increase in histone H3 acetylation following treatment provides strong evidence of target engagement. This protocol offers a robust framework for researchers to investigate the epigenetic and cell signaling effects of 6-PN and similar compounds, aiding in the evaluation of their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. 6- and 8-Prenylnaringenin, Novel Natural Histone Deacetylase Inhibitors Found in Hops, Exert Antitumor Activity on Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound-Its Beneficial Biological Effects and Possible Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biochem.slu.edu [biochem.slu.edu]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Sedative Properties of 6-Prenylnaringenin
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Prenylnaringenin (6-PN) is a prenylflavonoid found in hops (Humulus lupulus) and is present in beer.[1][2] Beyond its known phytoestrogenic activities, emerging research suggests 6-PN has neuroactive properties, making it a candidate for investigation as a sedative, hypnotic, and analgesic agent.[3][4] The primary proposed mechanism for its sedative action is the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[3][5][6][7]
These application notes provide a comprehensive experimental framework for researchers to systematically evaluate the sedative and hypnotic potential of 6-PN, from initial in vitro characterization to in vivo behavioral validation.
Proposed Mechanism of Action: GABA-A Receptor Modulation
This compound is hypothesized to act as a positive allosteric modulator of GABA-A receptors.[3][5] It is thought to bind to a site on the receptor distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the influx of chloride ions (Cl⁻) upon GABA binding. The increased intracellular Cl⁻ concentration leads to hyperpolarization of the neuron's membrane potential, making it less likely to fire an action potential, resulting in neuronal inhibition and producing a sedative effect. Studies suggest a dual mode of action where 6-PN may act as a positive allosteric modulator at the α+β- binding interface.[5][7]
Overall Experimental Workflow
A tiered approach is recommended to efficiently evaluate the sedative properties of 6-PN. The workflow begins with in vitro assays to confirm the mechanism of action and determine potency, followed by in vivo studies in animal models to assess behavioral outcomes related to sedation, hypnosis, and motor coordination.
Phase 1: In Vitro Characterization Protocols
Protocol 1: GABA-A Receptor Radioligand Binding Assay
Objective: To determine the binding affinity and specificity of 6-PN to the GABA-A receptor complex. This can be achieved by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Preparation of Membranes: Prepare crude synaptosomal membranes from the whole brain or specific brain regions (e.g., cortex, cerebellum) of adult rodents (e.g., Wistar rats).
-
Radioligand: Use a suitable radioligand such as [³H]flunitrazepam to label the benzodiazepine (B76468) binding site or [³H]EBOB to label the channel pore.[5]
-
Incubation: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of 6-PN (e.g., 1 nM to 100 µM) in an appropriate assay buffer.
-
Controls:
-
Total Binding: Membranes + Radioligand.
-
Non-specific Binding: Membranes + Radioligand + a high concentration of an unlabeled ligand (e.g., Diazepam or Clonazepam).
-
Positive Control: A known GABA-A modulator (e.g., Diazepam).
-
-
Separation: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of 6-PN. Determine the IC₅₀ (concentration inhibiting 50% of specific binding) and subsequently the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.
Data Presentation:
| Compound | Test Concentration (µM) | % Inhibition of [³H]Ligand Binding | IC₅₀ (µM) | Kᵢ (µM) |
|---|---|---|---|---|
| 6-PN | 0.01 | |||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 |
| Diazepam | 0.01 - 10 | Reference Data | Value | Value |
Protocol 2: Patch-Clamp Electrophysiology on Neuronal Cells
Objective: To functionally characterize the effect of 6-PN on GABA-A receptor-mediated currents in primary neuronal cultures or cell lines expressing specific GABA-A receptor subtypes.
Methodology:
-
Cell Preparation: Use primary cortical neurons from embryonic rodents or a stable cell line (e.g., HEK293) expressing recombinant GABA-A receptors (e.g., α1β2γ2).
-
Recording: Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier. Hold the cell membrane potential at -60 mV.
-
GABA Application: Apply a submaximal concentration of GABA (e.g., EC₂₀) to elicit a baseline chloride current (IGABA).
-
6-PN Application: Co-apply the same concentration of GABA with varying concentrations of 6-PN (e.g., 1 µM to 100 µM).
-
Controls:
-
Vehicle Control: Co-application of GABA with the vehicle used to dissolve 6-PN.
-
Positive Control: Co-application of GABA with a known modulator like Diazepam.
-
-
Data Acquisition: Record the peak amplitude and decay kinetics of the GABA-evoked currents in the absence and presence of 6-PN.
-
Data Analysis: Calculate the percentage potentiation of the GABA-evoked current amplitude by 6-PN. Plot the percentage potentiation against the log concentration of 6-PN to determine the EC₅₀ (concentration for 50% of maximal potentiation).
Data Presentation:
| Treatment Group | GABA-evoked Current (pA) | % Potentiation of IGABA | EC₅₀ (µM) |
|---|---|---|---|
| GABA (EC₂₀) only | 0% | N/A | |
| GABA + Vehicle | N/A | ||
| GABA + 6-PN (1 µM) | |||
| GABA + 6-PN (10 µM) | |||
| GABA + 6-PN (100 µM) |
| GABA + Diazepam (1 µM) | | Reference Data | Value |
Phase 2: In Vivo Behavioral Assessment Protocols
General Considerations:
-
Animals: Use adult Swiss albino mice or other appropriate rodent strains.[8]
-
Administration: Administer 6-PN intraperitoneally (i.p.) or orally (p.o.). Dissolve in a suitable vehicle (e.g., 0.9% saline with 5% Tween 80).
-
Groups: Include a vehicle control group, at least three doses of 6-PN (e.g., 50, 100, 200 mg/kg), and a positive control group (e.g., Diazepam, 1-2 mg/kg, i.p.).[9]
-
Acclimatization: Allow animals to acclimatize to the testing room for at least 60 minutes before each experiment.
Protocol 3: Open-Field Test (OFT)
Objective: To assess general locomotor activity, exploration, and anxiety-like behavior. A significant reduction in locomotor activity is indicative of a sedative effect.[10]
Methodology:
-
Apparatus: A square arena (e.g., 40x40x30 cm) with the floor divided into equal squares. The arena can be equipped with infrared beams for automated tracking.
-
Procedure: 30 minutes after drug administration, place a single mouse in the center of the open-field arena.
-
Recording: Record the animal's activity for a period of 5-10 minutes.
-
Parameters Measured:
-
Locomotor Activity: Total distance traveled or number of squares crossed.
-
Exploratory/Anxiety-like Behavior: Time spent in the central zone vs. peripheral zones, number of rearings.
-
-
Data Analysis: Compare the mean values of the measured parameters between the treatment groups using ANOVA followed by a post-hoc test.
Data Presentation:
| Treatment Group (Dose) | Total Distance Traveled (cm) | Time in Center (s) | Number of Rearings |
|---|---|---|---|
| Vehicle Control | |||
| 6-PN (50 mg/kg) | |||
| 6-PN (100 mg/kg) | |||
| 6-PN (200 mg/kg) |
| Diazepam (1 mg/kg) | | | |
Protocol 4: Pentobarbital-Induced Sleeping Time
Objective: To evaluate the hypnotic properties of 6-PN by measuring its ability to potentiate the sleep induced by a sub-hypnotic or hypnotic dose of a barbiturate (B1230296) like sodium pentobarbital (B6593769) or thiopental (B1682321) sodium.[8][9]
Methodology:
-
Procedure: 30 minutes after administration of 6-PN, vehicle, or Diazepam, administer a standard dose of sodium pentobarbital (e.g., 40-50 mg/kg, i.p.).
-
Observation: Immediately place the animal in an individual cage and observe for the loss of the righting reflex (the inability of the animal to right itself within 30 seconds when placed on its back).
-
Parameters Measured:
-
Latency to Sleep Onset: Time from pentobarbital injection to the loss of the righting reflex.
-
Duration of Sleep: Time from the loss to the spontaneous recovery of the righting reflex.
-
-
Data Analysis: Compare the mean latency and duration among groups using ANOVA.
Data Presentation:
| Treatment Group (Dose) | Latency to Sleep Onset (min) | Duration of Sleep (min) |
|---|---|---|
| Vehicle Control | ||
| 6-PN (50 mg/kg) | ||
| 6-PN (100 mg/kg) | ||
| 6-PN (200 mg/kg) |
| Diazepam (1 mg/kg) | | |
Protocol 5: Rotarod Test
Objective: To assess motor coordination, balance, and muscle relaxation. Impaired performance on the rotarod can indicate ataxia, a common side effect of sedative-hypnotics.[9]
Methodology:
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Training: Train the mice on the rotarod at a constant speed (e.g., 10-15 rpm) for several trials a day for 2-3 days prior to the test, until they can remain on the rod for a set duration (e.g., 180 seconds).
-
Procedure: On the test day, 30 minutes after drug administration, place the trained mice on the rotating rod.
-
Parameters Measured:
-
Latency to Fall: Record the time each mouse remains on the rod. A cut-off time (e.g., 180 or 300 seconds) is typically used.
-
-
Data Analysis: Compare the mean latency to fall across the different treatment groups.
Data Presentation:
| Treatment Group (Dose) | Latency to Fall (s) | % of Animals Falling within Cut-off Time |
|---|---|---|
| Vehicle Control | ||
| 6-PN (50 mg/kg) | ||
| 6-PN (100 mg/kg) | ||
| 6-PN (200 mg/kg) |
| Diazepam (1 mg/kg) | | |
Logical Framework for Data Interpretation
The collective results from these experiments will provide a comprehensive profile of 6-PN's sedative potential. A positive outcome would be characterized by specific binding and functional potentiation at GABA-A receptors in vitro, coupled with dose-dependent sedative and hypnotic effects in vivo, ideally with minimal impairment of motor coordination at therapeutic doses.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound—Its Beneficial Biological Effects and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound-Its Beneficial Biological Effects and Possible Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hops compounds modulatory effects and this compound dual mode of action on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (2S)-6-Prenylnaringenin | GABA Receptor | TargetMol [targetmol.com]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of Sedative Activity of Lonicerin: In Vivo Approach With Pharmacokinetics and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological basis for sedative and hypnotic like effects of Pyrus pashia using in vivo experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Synergistic Antimicrobial Effects of 6-Prenylnaringenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic strategies. One promising approach is the use of combination therapy, where a non-antibiotic compound potentiates the effect of conventional antibiotics. 6-Prenylnaringenin (6-PN), a prenylated flavonoid found in hops (Humulus lupulus), has demonstrated significant antimicrobial properties and, more importantly, synergistic activity with existing antibiotics.[1] This document provides detailed protocols for assessing the synergistic antimicrobial effects of this compound, enabling researchers to evaluate its potential as an adjuvant in antimicrobial therapies.
Data Presentation: Synergistic Activity of Prenylated Flavonoids
Table 1: Synergistic Effects of Prenylated Flavanones with Commercial Antibiotics on MRSA 97-7 [2]
| Antibiotic | Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fold Reduction in MIC | FICI | Interpretation |
| Vancomycin | 11 | 1.25 | 0.125 | 10 | 0.15 | Synergy |
| Vancomycin | 12 | 1.25 | 0.125 | 10 | 0.43 | Synergy |
| Methicillin | 11 | >500 | 5 | >100 | 0.01 | Synergy |
Table 2: Synergistic Effects of Prenylated Flavanones with Commercial Antibiotics on MRSA 622-4 [2]
| Antibiotic | Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fold Reduction in MIC | FICI | Interpretation |
| Ciprofloxacin | 11 | 12.5 | 1.25 | 10 | 0.12 | Synergy |
| Ciprofloxacin | 12 | 12.5 | 1.25 | 10 | 0.15 | Synergy |
FICI (Fractional Inhibitory Concentration Index) is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as an FICI of ≤ 0.5, additivity/indifference as an FICI between >0.5 and ≤4, and antagonism as an FICI of >4.[3][4]
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a robust method to determine the synergistic potential of two antimicrobial agents in a 96-well plate format.[4][5]
Materials:
-
This compound (6-PN)
-
Antibiotic of interest
-
Bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for dissolving 6-PN
-
Sterile pipette tips and reservoirs
-
Multichannel pipette
-
Incubator
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 6-PN in DMSO or ethanol. Further dilutions should be made in CAMHB. Note that the final concentration of the solvent should not affect bacterial growth.
-
Prepare a stock solution of the antibiotic in a suitable solvent (usually water) and make further dilutions in CAMHB.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[4]
-
-
Plate Setup:
-
Add 50 µL of CAMHB to each well of a 96-well plate.
-
In the first column, add an additional 50 µL of the highest concentration of the antibiotic.
-
Perform serial two-fold dilutions of the antibiotic across the plate from column 1 to 10 by transferring 50 µL from the previous column.
-
In the first row, add an additional 50 µL of the highest concentration of 6-PN.
-
Perform serial two-fold dilutions of 6-PN down the plate from row A to G by transferring 50 µL from the previous row.
-
This creates a concentration gradient of the antibiotic along the x-axis and 6-PN along the y-axis.
-
Column 11 should contain only the antibiotic dilutions (antibiotic control), and row H should contain only the 6-PN dilutions (6-PN control). A well with only broth and inoculum serves as a growth control, and a well with only broth serves as a sterility control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for the antibiotic alone, 6-PN alone, and for each combination by visual inspection of turbidity or by measuring absorbance with a microplate reader.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth.
-
Time-Kill Curve Assay Protocol
The time-kill curve assay provides information on the rate of bacterial killing and confirms synergistic interactions observed in the checkerboard assay.
Materials:
-
Same as for the checkerboard assay, plus:
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Nutrient agar (B569324) plates
-
Sterile saline solution (0.9%)
-
Colony counter
Procedure:
-
Preparation:
-
Prepare a logarithmic phase bacterial culture in CAMHB.
-
Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in several flasks.
-
-
Experimental Setup:
-
Prepare flasks containing:
-
Growth control (inoculum in CAMHB only)
-
6-PN alone (at a sub-MIC concentration, e.g., 0.5 x MIC)
-
Antibiotic alone (at a sub-MIC concentration, e.g., 0.5 x MIC)
-
Combination of 6-PN and the antibiotic at the same sub-MIC concentrations.
-
-
-
Incubation and Sampling:
-
Incubate the flasks in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Count:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a known volume of each dilution onto nutrient agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each treatment.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Visualizations
Experimental Workflows and Logical Relationships
Caption: Workflow for the checkerboard synergy assay.
Caption: Workflow for the time-kill curve synergy assay.
Proposed Mechanism of Synergistic Action
The synergistic effect of prenylated flavonoids like 6-PN is often attributed to their ability to inhibit bacterial efflux pumps. These pumps are a common mechanism of antibiotic resistance, actively removing antibiotics from the bacterial cell.
Caption: Inhibition of bacterial efflux pumps by this compound.
References
Application Notes: 6-Prenylnaringenin as a Tool Compound in Neuropharmacology Research
1. Introduction
6-Prenylnaringenin (6-PN) is a prenylated flavonoid primarily found in hops (Humulus lupulus L.) and is consequently present in beer.[1][2][3] This compound has garnered significant interest in neuropharmacology due to its diverse biological activities, including neuroactive, sedative, and weak estrogenic properties.[1][2][4] Its primary mechanisms of action involve the positive allosteric modulation of GABA-A receptors and interaction with estrogen and aryl hydrocarbon receptors.[1][5][6] These characteristics make 6-PN a valuable tool compound for investigating neuronal signaling pathways, neuroinflammation, neurogenesis, and developing novel therapeutic agents for neurological disorders.[1][7]
2. Physicochemical Properties and Solubility
Proper handling and solubilization are critical for reproducible experimental results. 6-PN is a chiral compound with poor water solubility.[8]
| Property | Data | Reference |
| Molecular Formula | C₂₀H₂₀O₅ | [9] |
| Molecular Weight | 340.4 g/mol | [9] |
| Appearance | Crystalline pale yellow solid | [8] |
| Water Solubility | 1.55 mg/L (Poor) | [8] |
| Recommended Solvents | Dimethyl sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [8] |
For cell culture experiments, prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO and dilute to the final working concentration in the culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
3. Key Neuropharmacological Applications & Mechanisms of Action
Positive Allosteric Modulation of GABA-A Receptors
6-PN is identified as the most active positive allosteric modulator of GABA-A receptors among the prenylflavonoids found in hops.[1] It enhances the action of the primary inhibitory neurotransmitter, GABA, by binding to an allosteric site on the GABA-A receptor complex. This potentiation of GABAergic signaling leads to increased chloride ion influx, hyperpolarization of the neuronal membrane, and subsequent neuronal inhibition. This mechanism underlies the sedative and hypnotic effects observed with hop extracts and makes 6-PN a useful tool for studying inhibitory neurotransmission and developing novel anxiolytics or sedatives.[1][2]
Modulation of Estrogen Receptor (ER) and Aryl Hydrocarbon Receptor (AhR) Signaling
6-PN exhibits weak estrogenic activity but is a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[1][5] This dual activity is significant in neuropharmacology, particularly in the context of neuroinflammation and hormone-dependent neuronal processes. Activation of AhR by 6-PN can lead to the proteasomal degradation of Estrogen Receptor Alpha (ERα).[5][6] This is noteworthy because ERα typically inhibits the transcription of CYP1A1, an enzyme involved in the detoxification of estrogens.[5][6] By degrading ERα, 6-PN attenuates this inhibition, leading to increased CYP1A1 expression and promoting a less genotoxic estrogen metabolism pathway.[5][6] This complex interplay can be investigated in neuronal cell models (e.g., SH-SY5Y, primary neurons) to understand hormone-neurotoxin interactions.
Induction of Neuronal Differentiation
Both 6-PN and its isomer 8-PN have been shown to induce differentiation in neural precursor cells (NPCs).[1][7] This suggests a potential role in promoting neurogenesis. This property makes 6-PN a valuable tool for studying the molecular mechanisms that govern the transformation of stem cells into mature neurons, which is a critical area of research for neurodegenerative diseases and brain injury.[10]
Quantitative Data Summary
Quantitative data for 6-PN in neuropharmacological assays are emerging. The tables below provide reference values for its activity.
Table 1: Comparative Activity at GABA-A Receptors
| Compound | Relative Activity as GABA-A Positive Allosteric Modulator | Reference |
| This compound | Most active among tested hop prenylflavonoids | [1] |
| Xanthohumol | 8 times less active than 6-PN | [1] |
| Isoxanthohumol | 3 times less active than 6-PN | [1] |
| 8-Prenylnaringenin (B1664708) | 2 times less active than 6-PN | [1] |
Table 2: Estrogenic Activity
| Compound | Assay System | Effective Concentration for Estrogenic Activity | Reference |
| This compound | MVLN Cells | 5 x 10⁻⁶ M | [11] |
| 8-Prenylnaringenin | MVLN Cells | 10⁻⁶ M | [11] |
| Naringenin | MVLN Cells | 10⁻⁵ M (Weak activity) | [11] |
Table 3: Reference Cytotoxicity Data
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |
| PC-3 | Prostate | 18.4 ± 1.2 | [12] |
| T-47D | Breast | 15.6 | [8] |
| MCF7 | Breast | 16.5 | [8] |
Note: Cytotoxicity data from cancer cell lines should be used as a preliminary guide for concentration selection in neuronal models. Neurotoxicity should be determined empirically for each specific cell type.
Protocols: In Vitro Evaluation of this compound
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound-Its Beneficial Biological Effects and Possible Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound from Hops Disrupts ERα-mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound from Hops Disrupts ERα-Mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound—Its Beneficial Biological Effects and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C20H20O5 | CID 155094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 11. Estrogenic activity of the phytoestrogens naringenin, 6-(1,1-dimethylallyl)naringenin and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
6-Prenylnaringenin solubility in DMSO and other organic solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of 6-Prenylnaringenin (6-PN).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (6-PN) is a prenylflavonoid compound with the chemical formula C₂₀H₂₀O₅ and a molecular weight of 340.37 g/mol .[1][2] It is a chiral molecule, existing as (R)- and (S)-enantiomers.[1][3] In its pure form, it is a crystalline, pale yellow solid.[3]
Q2: In which organic solvents is this compound soluble?
A2: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[3] It is poorly soluble in water.[3] For cell culture experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous culture medium.
Q3: What are the known biological activities of this compound?
A3: this compound is known to interact with several biological pathways. It acts as an agonist for the Aryl hydrocarbon Receptor (AhR), which can lead to the degradation of Estrogen Receptor alpha (ERα) and subsequent induction of CYP1A1, an enzyme involved in estrogen metabolism.[4]
Solubility Data
The following table summarizes the available solubility data for this compound and the closely related isomer, 8-Prenylnaringenin. Please note that the data for ethanol, DMSO, and DMF are for 8-Prenylnaringenin and should be considered as an estimation for this compound.
| Solvent | Compound | Approximate Solubility |
| Methanol (B129727) | This compound | ≥ 0.1 mg/mL |
| Ethanol | 8-Prenylnaringenin | ~2 mg/mL[5] |
| Dimethyl Sulfoxide (DMSO) | 8-Prenylnaringenin | ~5 mg/mL[5] |
| Dimethylformamide (DMF) | 8-Prenylnaringenin | ~10 mg/mL[5] |
| Water | This compound | 1.55 mg/L[3] |
Experimental Protocols
Protocol 1: Preparation of a 100 µg/mL Stock Solution of this compound in Methanol
This protocol is adapted from a method for preparing analytical standards.[1]
Materials:
-
This compound (crystalline solid)
-
Methanol (HPLC grade)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Pipettes
-
Vortex mixer
-
Amber glass vial for storage
Procedure:
-
Accurately weigh 1 mg of this compound using an analytical balance.
-
Transfer the weighed this compound to a 10 mL volumetric flask.
-
Add a small amount of methanol (e.g., 2-3 mL) to dissolve the solid.
-
Gently swirl or vortex the flask until the this compound is completely dissolved.
-
Once dissolved, bring the volume up to the 10 mL mark with methanol.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution to a labeled amber glass vial for storage.
-
Store the stock solution protected from light at -20°C. Under these conditions, the solution is stable for at least 3 months.[1]
Protocol 2: General Protocol for Preparing a Stock Solution in DMSO and Dilution into Aqueous Media for Cell Culture
This is a general guideline for preparing a stock solution of a hydrophobic compound like this compound for use in cell culture experiments.
Materials:
-
This compound (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipettes
-
Cell culture medium
Procedure:
-
Stock Solution Preparation:
-
In a sterile microcentrifuge tube, dissolve a known weight of this compound in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL, which is approximately 29.4 mM).
-
Ensure the compound is completely dissolved by vortexing. Gentle warming may be applied if necessary, but be cautious of potential degradation.
-
-
Working Solution Preparation:
-
Perform serial dilutions of the high-concentration stock solution in DMSO to create a range of working stock concentrations.[6]
-
-
Dilution into Cell Culture Medium:
-
To treat cells, dilute the DMSO stock solution directly into the pre-warmed cell culture medium.[6]
-
The final concentration of DMSO in the cell culture should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[7]
-
It is recommended to add the small volume of the DMSO stock to a larger volume of medium and mix thoroughly to avoid localized high concentrations that could lead to precipitation.[8]
-
For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 0.34 µL of a 10 mM stock solution in DMSO.
-
Troubleshooting Guide
Issue: Precipitation of this compound upon dilution in aqueous buffer or cell culture medium.
Cause: this compound is hydrophobic and has very low solubility in water. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous environment, the solubility of the compound can be exceeded, leading to precipitation.
Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as high as your experiment allows without causing toxicity, as this will help to keep the compound in solution.[6]
-
Stepwise Dilution: Instead of diluting the DMSO stock directly into the final volume of aqueous buffer, try a stepwise dilution. First, dilute the stock into a smaller volume of the buffer while vortexing, and then add this intermediate dilution to the rest of the buffer.
-
Use of Serum: For cell culture experiments, diluting the compound into a medium containing serum can help to maintain solubility, as the compound may bind to proteins like albumin.[6]
-
Sonication: Brief sonication of the final solution can sometimes help to redissolve small amounts of precipitate.
-
Lower Final Concentration: If precipitation persists, it may be necessary to work with a lower final concentration of this compound.
-
Avoid Storing Aqueous Solutions: Aqueous solutions of hydrophobic compounds are often not stable and can precipitate over time. It is recommended to prepare fresh dilutions for each experiment and not to store aqueous solutions for more than one day.[5]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound, highlighting its interaction with the Aryl hydrocarbon Receptor (AhR) and subsequent effects on Estrogen Receptor alpha (ERα) and CYP1A1 expression.
Caption: Signaling pathway of this compound.
References
- 1. Stereospecific quantitation of this compound in commercially available H. lupulus-containing natural health products and dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C20H20O5 | CID 155094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound—Its Beneficial Biological Effects and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from Hops Disrupts ERα-mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Oral Bioavailability of 6-Prenylnaringenin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of 6-Prenylnaringenin (6-PN) in vivo.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low?
A1: The low oral bioavailability of 6-PN is primarily attributed to two factors:
-
Poor Water Solubility: The presence of a non-polar prenyl group on the naringenin (B18129) backbone significantly reduces its solubility in aqueous environments like the gastrointestinal tract, which is a critical step for absorption.[1]
-
Rapid Metabolism: Once absorbed, 6-PN undergoes extensive and rapid first-pass metabolism, primarily through glucuronidation, where a glucuronic acid molecule is attached, facilitating its excretion and reducing systemic circulation of the active compound.[1][2]
Q2: My in vivo experiments show very low plasma concentrations of 6-PN after oral administration. Is this expected?
A2: Yes, this is a widely reported observation. Studies in healthy humans have shown that even after high oral doses (e.g., 500 mg) of native 6-PN powder, the maximum plasma concentrations (Cmax) are typically in the low nanomolar range.[1][3] In comparative studies, the bioavailability of 6-PN was found to be four to five times lower than its isomer, 8-Prenylnaringenin (B1664708) (8-PN).[1][4]
Q3: What are the most promising strategies to enhance the oral bioavailability of 6-PN?
A3: The most effective strategies focus on improving the solubility and protecting the molecule from premature metabolism. Nanoformulations are a leading approach, with micellar solubilization showing significant promise.[5][6][7] A pilot study in humans demonstrated that a liquid micellar formulation of 6-PN increased the area under the plasma concentration-time curve (AUC) by 3.1-fold and the maximum concentration (Cmax) by 5.9-fold compared to the native powder.[5] Other potential nanoformulations include solid lipid nanoparticles (SLNs), liposomes, and polymeric nanoparticles.[8][9]
Q4: Are there commercially available formulations of 6-PN with enhanced bioavailability?
A4: While research is ongoing, some companies may offer proprietary formulations of prenylated flavonoids with enhanced bioavailability, often as micellar or liposomal preparations. It is recommended to consult with suppliers specializing in drug delivery systems or advanced nutraceuticals. For research purposes, you may need to prepare these formulations in-house.
Troubleshooting Guides
Issue 1: Inconsistent or low plasma concentrations of 6-PN in pharmacokinetic studies.
| Possible Cause | Troubleshooting Step |
| Poor solubility of 6-PN in the dosing vehicle. | Ensure the vehicle is appropriate for a hydrophobic compound. For preclinical studies, consider using a mixture of solvents like DMSO, polyethylene (B3416737) glycol (PEG), and water, or a suspension in a vehicle like 0.5% carboxymethyl cellulose (B213188) (CMC). For improved results, use a bioavailability-enhancing formulation like a micellar solution. |
| Degradation of 6-PN during sample processing. | Protect samples from light and heat. Process plasma samples quickly and store them at -80°C. Use appropriate antioxidants or stabilizers in your sample collection tubes if degradation is suspected. |
| Inaccurate quantification by HPLC. | Optimize your HPLC or LC-MS/MS method. Ensure proper extraction of 6-PN from the plasma matrix. Use a suitable internal standard for accurate quantification. Validate the method for linearity, precision, and accuracy. |
| High inter-individual variability in animal models. | Increase the number of animals per group to improve statistical power. Ensure consistent fasting times and administration techniques. Be aware that significant inter-individual variability in metabolism is a known characteristic of prenylflavonoids.[1] |
Issue 2: Difficulty preparing a stable nanoformulation of 6-PN.
| Possible Cause | Troubleshooting Step |
| Precipitation of 6-PN during formulation. | Ensure the solvent used to dissolve 6-PN is miscible with the aqueous phase of the formulation. Increase the surfactant-to-drug ratio. Optimize the energy input during formulation (e.g., sonication time and power). |
| Low encapsulation efficiency. | Experiment with different types of surfactants or lipids. Adjust the pH of the medium. Optimize the drug-to-carrier ratio. |
| Unstable formulation (e.g., particle aggregation). | Measure the zeta potential of your nanoparticles; a value further from zero (e.g., > ±30 mV) indicates better colloidal stability. Add a stabilizer or co-surfactant to the formulation. Optimize storage conditions (temperature, light exposure). |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters from studies on 6-PN and related compounds, illustrating the challenges and the impact of enhancement strategies.
Table 1: Comparison of Pharmacokinetic Parameters of 6-PN and 8-PN in Humans
| Parameter | This compound (6-PN) | 8-Prenylnaringenin (8-PN) | Fold Difference (8-PN vs. 6-PN) | Reference |
| Dose | 500 mg (single oral) | 500 mg (single oral) | - | [3][4] |
| Cmax (nmol/L) | 543 | 2834 | 5.2x | [3][4] |
| AUC (nmol L⁻¹ × h) | 3635 | 15801 | 4.3x | [3][4] |
Table 2: Effect of Micellar Solubilization on 6-PN Bioavailability in Humans
| Parameter | Native 6-PN Powder | Micellar 6-PN Formulation | Fold Improvement | Reference |
| Dose | 250 mg (single oral) | 250 mg (single oral) | - | [5] |
| Cmax (nmol/L) | ~107 (estimated) | 633.8 ± 247.0 | 5.9x | [5] |
| Relative Bioavailability (AUC-based) | 1 | 3.1 | 3.1x | [5] |
| 24h Urinary Excretion | ~0.67% of dose | ~2% of dose | 3.0x | [5] |
Table 3: Bioavailability Enhancement of Xanthohumol (a related prenylflavonoid) in Mice
| Parameter | Native Xanthohumol (n-XN) | Micellar Xanthohumol (s-XN) | Observation | Reference |
| Dose | 2.5 mg/kg BW (oral gavage) | 2.5 mg/kg BW (oral gavage) | - | [1][3] |
| Serum Concentration (3h post-dose) | Not Detectable (<2.3 nmol/L) | 104 - 323 nmol/L | Micellar formulation significantly increased systemic exposure. | [1][3] |
Detailed Experimental Protocols
Protocol 1: Preparation of a this compound Micellar Formulation (Adapted from flavonoid studies)
This protocol describes a general method for preparing a micellar formulation of 6-PN for preclinical oral administration, based on the thin-film hydration method.
Materials:
-
This compound (6-PN)
-
Phospholipids (e.g., Phosphatidylcholine, Lipoid S-75/S-100)
-
Surfactant (e.g., Polysorbate 80, Pluronic F127)
-
Ethanol or a mixture of Chloroform/Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolution: Accurately weigh 6-PN and the chosen phospholipid/surfactant and dissolve them in a suitable organic solvent (e.g., ethanol) in a round-bottom flask. A typical starting ratio might be 1:5:2 (Drug:Phospholipid:Surfactant) by weight.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-45°C) until a thin, uniform lipid film forms on the inner wall of the flask.
-
Hydration: Add a pre-warmed (e.g., 37°C) aqueous buffer (e.g., PBS pH 7.4) to the flask. The volume will depend on the desired final concentration.
-
Micelle Formation: Rotate the flask on the rotary evaporator (without vacuum) for 1 hour to allow for hydration of the lipid film. The solution will appear milky.
-
Sonication: To reduce the particle size and form a homogenous micellar dispersion, sonicate the mixture.
-
Bath sonication: Place the flask in a bath sonicator for 30-60 minutes.
-
Probe sonication: Use a probe sonicator with cycles of sonication and rest (e.g., 5 min on, 2 min off) on ice to prevent overheating, for a total of 15-30 minutes.
-
-
Sterilization: For in vivo use, sterilize the final micellar solution by filtering it through a 0.22 µm syringe filter.
-
Characterization (Optional but Recommended): Characterize the formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in Mice (General Protocol)
This protocol outlines a typical workflow for assessing the oral bioavailability of a 6-PN formulation in mice.
Materials:
-
Male/Female C57BL/6 or BALB/c mice (8-10 weeks old)
-
6-PN formulation and vehicle control
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, EDTA-coated tubes)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast the mice overnight (8-12 hours) before dosing, with free access to water.
-
Dosing: Weigh each mouse and administer the 6-PN formulation or vehicle control via oral gavage at a specific dose (e.g., 10 mg/kg). Record the exact time of administration for each animal.
-
Blood Sampling: Collect blood samples (e.g., 30-50 µL) at predetermined time points. A typical series for oral administration would be: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose. Blood can be collected via the saphenous vein, submandibular vein, or retro-orbital sinus (under anesthesia).
-
Plasma Preparation: Immediately transfer the blood into EDTA-coated tubes. Centrifuge at 4°C (e.g., 4000 x g for 10 min) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to new, labeled tubes and store immediately at -80°C until analysis.
-
Analysis: Quantify the concentration of 6-PN in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and half-life (t½).
Protocol 3: Quantification of 6-PN in Plasma by LC-MS/MS (General Method)
This protocol provides a framework for developing an LC-MS/MS method for 6-PN quantification.
Materials:
-
6-PN analytical standard and a suitable internal standard (IS) (e.g., a structurally similar flavonoid like 8-PN or a stable isotope-labeled 6-PN)
-
Acetonitrile (B52724) (ACN), Methanol (MeOH), Formic Acid (LC-MS grade)
-
Ultrapure water
-
Blank mouse plasma
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column
Procedure:
-
Standard and QC Preparation: Prepare stock solutions of 6-PN and the IS in a suitable solvent (e.g., methanol). Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of 6-PN.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma (standard, QC, or unknown sample), add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g for 15 min at 4°C).
-
Transfer the clear supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of A, ramp up to a high percentage of B to elute the compound, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: ESI negative mode is often suitable for flavonoids.
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both 6-PN and the IS by infusing the standards directly into the mass spectrometer.
-
-
Data Analysis: Integrate the peak areas for 6-PN and the IS. Create a calibration curve by plotting the peak area ratio (6-PN/IS) against the concentration of the calibration standards. Use the regression equation to determine the concentration of 6-PN in the unknown samples.
Visualizations
Caption: Barriers to Oral Bioavailability of this compound.
Caption: Experimental Workflow for a Pharmacokinetic Study.
References
- 1. Therapeutic Application of Micellar Solubilized Xanthohumol in a Western-Type Diet-Induced Mouse Model of Obesity, Diabetes and Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Application of Micellar Solubilized Xanthohumol in a Western-Type Diet-Induced Mouse Model of Obesity, Diabetes and Non-Alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Oral Bioavailability of 8-Prenylnaringenin from Hops (Humulus Lupulus L.) in Healthy Women and Men is Significantly Higher than that of its Positional Isomer this compound in a Randomized Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and systemic endocrine effects of the phyto-oestrogen 8-prenylnaringenin after single oral doses to postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Quality by Design Based Formulation of Xanthohumol Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
stability of 6-Prenylnaringenin in solution under different pH and temperature
This technical support center provides guidance on the stability of 6-Prenylnaringenin (6-PN) in solution, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is a prenylflavonoid found in the hop plant (Humulus lupulus) that is investigated for various biological activities, including its potential role in cancer prevention and as a modulator of estrogen metabolism.[1][2] The stability of 6-PN in solution is a critical factor for researchers to ensure accurate and reproducible results in in vitro and in vivo experiments. Degradation of the compound can lead to a decrease in its effective concentration and the formation of other compounds, potentially impacting experimental outcomes.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The primary factors influencing the stability of flavonoids like this compound in solution are pH, temperature, and light exposure. Oxidative conditions can also contribute to its degradation. It is crucial to control these parameters during storage and experimentation.
Q3: How should I prepare and store stock solutions of this compound?
A3: Methanolic stock solutions of this compound are commonly used.[3] To ensure stability, these solutions should be protected from light and stored at low temperatures, such as -20°C, for no longer than 3 months.[3] For experimental use, fresh dilutions in the appropriate buffer or cell culture medium should be prepared from the stock solution.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation pathways for 6-PN under various stress conditions are not extensively documented in public literature, it is known that it can convert to its isomer, 8-prenylnaringenin (B1664708) (8-PN). High temperatures can also lead to the formation of various byproducts.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of 6-PN in solution. | Prepare fresh solutions of 6-PN for each experiment from a properly stored stock. Ensure the pH and temperature of the experimental buffer are controlled and consistent. |
| Loss of compound activity over time | Instability of 6-PN under experimental conditions. | Perform a time-course experiment to determine the stability of 6-PN in your specific assay conditions. Consider using a stabilizing agent if degradation is rapid, though this would require validation. |
| Appearance of unexpected peaks in chromatography | Formation of degradation products. | Analyze your 6-PN solution using a stability-indicating method, such as HPLC-UV or LC-MS, to detect and identify potential degradants. Compare the chromatogram of a fresh solution to that of an aged or stressed solution. |
| Low recovery of 6-PN from biological matrices | Degradation during sample processing. | Minimize the time between sample collection and analysis. Keep samples on ice or frozen during processing. Ensure the pH of any extraction solvents is compatible with 6-PN stability. |
Stability of this compound: An Overview
While specific, publicly available quantitative data on the stability of this compound across a wide range of pH and temperatures is limited, forced degradation studies are a standard approach to determine the intrinsic stability of a compound. The following sections provide an illustrative example of the kind of data that would be generated from such a study and the protocols to achieve it.
Illustrative Stability Data of this compound
The tables below present hypothetical data to illustrate the expected stability profile of this compound under various conditions. This is not experimental data from a specific study but is based on the general behavior of flavonoids.
Table 1: Effect of pH on the Stability of this compound at 25°C
| pH | Incubation Time (hours) | % this compound Remaining (Hypothetical) |
| 3.0 | 24 | 95 |
| 5.0 | 24 | 98 |
| 7.4 | 24 | 85 |
| 9.0 | 24 | 60 |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.4
| Temperature (°C) | Incubation Time (hours) | % this compound Remaining (Hypothetical) |
| 4 | 24 | 95 |
| 25 | 24 | 85 |
| 37 | 24 | 70 |
| 50 | 24 | 45 |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to assess the stability of this compound in solution.
1. Materials:
-
This compound reference standard
-
Methanol (B129727) (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Phosphate buffered saline (PBS), pH 7.4
-
Water (HPLC grade)
-
HPLC or LC-MS system with a C18 column
2. Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
For each condition, dilute the stock solution with the respective stressor solution (0.1 M HCl, 0.1 M NaOH, water, or PBS) to a final concentration of 100 µg/mL.
3. Stress Conditions:
-
Acidic Hydrolysis: Incubate the 6-PN solution in 0.1 M HCl at 60°C.
-
Basic Hydrolysis: Incubate the 6-PN solution in 0.1 M NaOH at 60°C.
-
Neutral Hydrolysis: Incubate the 6-PN solution in water at 60°C.
-
Thermal Degradation: Incubate the 6-PN solution in PBS (pH 7.4) at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
Control: Keep a solution of 6-PN in methanol at -20°C, protected from light.
4. Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Store all samples at -20°C until analysis.
5. Analysis:
-
Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method.
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the time 0 sample.
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Signaling Pathway of this compound
This compound has been shown to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[5][6] As an AhR agonist, 6-PN can influence the expression of genes involved in estrogen metabolism, such as CYP1A1.[1][5][6] This can lead to a shift in estrogen metabolism towards the production of less harmful metabolites.[5] Furthermore, 6-PN can induce the degradation of the Estrogen Receptor alpha (ERα) through an AhR-dependent mechanism.[5][7]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereospecific quantitation of this compound in commercially available H. lupulus-containing natural health products and dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semi-Synthetic Approach Leading to 8-Prenylnaringenin and this compound: Optimization of the Microwave-Assisted Demethylation of Xanthohumol Using Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound from Hops Disrupts ERα-mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hop (Humulus lupulus L.) Extract and this compound Induce P450 1A1 Catalyzed Estrogen 2-Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound from Hops Disrupts ERα-Mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing the yield of 6-Prenylnaringenin synthesis from xanthohumol
Welcome to the technical support center for optimizing the synthesis of 6-Prenylnaringenin (6-PN) from Xanthohumol (XN). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and experimental protocols to address common challenges and improve reaction yields.
The primary route for synthesizing 6-PN and its isomer, 8-Prenylnaringenin (8-PN), is through the demethylation of Xanthohumol, a readily available prenylflavonoid from the hop extraction industry.[1][2][3] However, achieving a high yield can be challenging due to side reactions and suboptimal conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of prenylnaringenins is consistently low. What are the common causes?
Low yield is a frequent issue, often stemming from incomplete reaction, degradation of products, or formation of byproducts.[1] Key factors influencing the yield are the choice of demethylation agent, temperature, and reaction time. Conventional refluxing methods often result in lower yields and require significantly longer reaction times compared to modern techniques.[1]
To troubleshoot a low yield, systematically evaluate the following parameters:
Q2: How can I optimize reaction conditions to achieve a higher yield?
Optimization studies have shown that microwave-assisted synthesis significantly improves yield and reduces reaction time.[1] The demethylation of Xanthohumol using Lithium Chloride (LiCl) in anhydrous Dimethylformamide (DMF) under microwave irradiation has proven effective, achieving a combined yield of 76% for 6-PN and 8-PN.[1][2]
The following table summarizes the optimized conditions found using a Design of Experiment (DoE) approach for the microwave-assisted synthesis.
| Parameter | Optimized Value | Note | Reference |
| Temperature | 198 °C | Temperatures above this can lead to product degradation. | [1] |
| Reaction Time | 9 minutes | Microwave irradiation dramatically reduces the required time. | [1][2] |
| Reagent | Lithium Chloride (LiCl) | An inexpensive and effective demethylating agent. | [1] |
| Reagent Stoichiometry | 55 equivalents | A large excess of LiCl was found to be optimal. | [1] |
| Solvent | Anhydrous DMF | The use of anhydrous solvent is critical. | [1] |
| Total Yield (6-PN + 8-PN) | 76% | This method also suppresses the formation of byproducts. | [1] |
This protocol is adapted from a study optimizing the demethylation of Xanthohumol.[1]
Materials:
-
Xanthohumol (XN)
-
Lithium Chloride (LiCl), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
10 mL microwave reaction vessel with snap-on cap
-
Single-mode microwave synthesis system (e.g., CEM Discover S-class)
Procedure:
-
Preparation: Prepare a stock solution of Xanthohumol in anhydrous DMF (e.g., 10 mg/mL).
-
Reagent Loading: In a 10 mL microwave reaction vessel, weigh the appropriate amount of LiCl to achieve 55 equivalents relative to the amount of XN to be used.
-
Mixing: Add 1 mL of the XN stock solution to the reaction vessel containing LiCl.
-
Microwave Reaction:
-
Seal the vessel with the snap-on cap.
-
Place the vessel in the microwave reactor.
-
Set the target temperature to 198 °C.
-
Set the hold time to 9 minutes (to begin after the target temperature is reached).
-
Set the pressure limit to a safe value (e.g., 18 bar).
-
Run the microwave program.
-
-
Work-up & Purification:
-
After the reaction is complete and the vessel has cooled, quench the reaction mixture.
-
Extract the products using an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product, which will be a mixture of 6-PN and 8-PN, using preparative HPLC or column chromatography.
-
Q3: I am getting a mixture of 6-PN and 8-PN. Is this expected?
Yes, this is entirely expected. The demethylation of Xanthohumol typically yields a mixture of both the 6-prenyl and 8-prenyl isomers.[1][3] The final step of the process will always require a purification step, such as preparative HPLC, to separate the two isomers.
Q4: What is the recommended method for product purification and analysis?
Purification:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most effective method for separating 6-PN and 8-PN from the reaction mixture and from each other.
Analysis:
-
High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA) is the standard method for analyzing the reaction progress and quantifying the products.[4][5]
-
Typical HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., ECLIPSE XDB-C18, 5 µm, 4.6 × 150 mm) is commonly used.[4][5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of formic acid (e.g., 0.05%), is effective.[4][5]
-
Detection: Monitor at a wavelength of 290 nm for 6-PN and 8-PN, and 370 nm for any remaining Xanthohumol.[4][5]
-
References
- 1. Semi-Synthetic Approach Leading to 8-Prenylnaringenin and this compound: Optimization of the Microwave-Assisted Demethylation of Xanthohumol Using Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semi-Synthetic Approach Leading to 8-Prenylnaringenin and this compound: Optimization of the Microwave-Assisted Demethylation of Xanthohumol Using Design of Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of Hop Estrogen-Active Material for Production of Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting Inconsistent Results in 6-Prenylnaringenin Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with 6-Prenylnaringenin (6-PN).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Variability in Bioactivity Assays
Q1: We are observing inconsistent results in our cell-based assays (e.g., anti-proliferative, estrogenic activity). What are the potential causes and how can we troubleshoot this?
A1: Inconsistent bioactivity of this compound is a common challenge that can stem from several factors. Here’s a step-by-step guide to troubleshoot this issue:
-
1. Chirality of 6-PN: 6-PN is a chiral molecule, existing as (R)- and (S)-enantiomers. These enantiomers may possess different biological activities.[1] Commercially available 6-PN is often sold as a racemic mixture. The bioactivity of racemic 6-PN can be weaker than its isomer, 8-prenylnaringenin (B1664708) (8-PN).[1]
-
2. Purity and Source of 6-PN: The purity of the 6-PN compound is critical. Impurities or degradation products can interfere with the assay. Furthermore, studies have shown a significant lack of uniformity in the 6-PN content of commercially available natural health products and dietary supplements, with some products containing less than 50% of the claimed amount.[1][3]
-
3. Compound Stability in Culture Media: this compound, like other flavonoids, can be unstable in cell culture media, leading to degradation over the course of an experiment.
-
Recommendation: Prepare fresh stock solutions of 6-PN for each experiment. Minimize the exposure of stock solutions to light and elevated temperatures. Consider performing a time-course experiment to assess the stability of 6-PN in your specific cell culture medium by quantifying its concentration at different time points.
-
-
4. Interaction with Serum Proteins: Components in fetal bovine serum (FBS) or other sera used in cell culture media can bind to 6-PN, reducing its effective concentration and bioavailability to the cells.
-
Recommendation: If feasible for your experimental design, consider reducing the serum concentration or using serum-free media. If serum is required, maintain a consistent batch and concentration throughout your experiments to minimize variability.
-
Issue 2: Poor Solubility and Compound Precipitation
Q2: We are struggling with the low solubility of this compound in our aqueous buffers and cell culture media, leading to precipitation. How can we improve its solubility?
A2: The non-polar prenyl group in the 6-PN molecule contributes to its reduced water solubility.[2] Here are some strategies to address this:
-
1. Solvent Selection: 6-PN is readily soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.[6]
-
Recommendation: Prepare a high-concentration stock solution in 100% DMSO. For your working solutions, dilute the stock solution in your aqueous buffer or cell culture medium. Ensure the final concentration of DMSO in your assay is low (typically <0.1%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced artifacts.
-
-
2. Use of Pluronic F-68: Pluronic F-68 is a non-ionic surfactant that can be added to cell culture media to improve the solubility of hydrophobic compounds and reduce shear stress in suspension cultures.
-
Recommendation: Supplement your cell culture medium with a low concentration of Pluronic F-68 (e.g., 0.01-0.1%) to enhance the solubility of 6-PN.
-
-
3. pH Adjustment: The solubility of flavonoids can be influenced by pH.
-
Recommendation: While drastic pH changes can affect cell viability and compound stability, slight adjustments to the pH of your buffers (if experimentally permissible) could be explored to improve solubility. Note that a basic mobile phase has been shown to improve the ionization and stability of 6-PN during LC-MS analysis.[1]
-
Issue 3: Inconsistent Quantification and Analytical Results
Q3: Our team is getting variable results when quantifying this compound in extracts and biological samples. What are the best practices for accurate and reproducible quantification?
A3: Accurate quantification is essential for reliable experimental outcomes. Here are key considerations for robust analytical methodology:
-
1. Choice of Analytical Method: High-performance liquid chromatography (HPLC) with UV or diode-array detection (DAD) and liquid chromatography-mass spectrometry (LC-MS) are the most common and reliable methods for quantifying 6-PN.[4][5][7] LC-MS offers higher sensitivity and selectivity, especially for complex matrices.[4][7]
-
2. Method Validation: A validated analytical method is crucial for ensuring accuracy and precision.
-
3. Use of Internal Standards: An internal standard (IS) is essential to correct for variations in sample preparation, injection volume, and instrument response.
-
4. Sample Extraction and Preparation: The efficiency of extraction can significantly impact the final quantified amount.
-
Recommendation: Optimize your extraction protocol. Maceration with 80% aqueous methanol (B129727) has been described for plant material.[7] Ensure complete solvent evaporation and proper reconstitution in the mobile phase before injection.
-
Data Presentation
Table 1: Quantitative Parameters for this compound Analysis using HPLC-UV
| Parameter | Value | Reference Matrix |
| Limit of Detection (LOD) | 0.3 - 1.0 µg/mL | Plant Extracts |
| Limit of Quantification (LOQ) | 1.3 - 3.8 µg/mL | Plant Extracts |
| Recovery | 96.1 - 100.1% | Hop Extract and Capsules |
| Precision (RSD) | 2.5 - 5% | Hop Extract and Capsules |
Data compiled from[7]
Table 2: Pharmacokinetic Parameters of 6-PN vs. 8-PN in Humans (Single 500 mg Oral Dose)
| Parameter | This compound (6-PN) | 8-Prenylnaringenin (8-PN) |
| Cmax (nmol/L) | 543 | 2834 |
| AUC (nmol/L*h) | 3635 | 15801 |
| Tmax (h) | 2.3 | 1.6 |
Data indicates that 8-PN is significantly more bioavailable than 6-PN.[8] Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach maximum plasma concentration.
Experimental Protocols
Protocol 1: Enantiospecific Quantification of this compound by LC-ESI-MS
This protocol is based on the method described by Johnson et al.[1][3]
-
Chromatographic System:
-
HPLC System: A system capable of delivering a stable isocratic flow.
-
Column: Chiralpak® AD-RH, 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) (pH 8.5) (39:61, v/v).
-
Flow Rate: 1.25 mL/min.
-
Column Temperature: Ambient.
-
-
Mass Spectrometry System:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Detection: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
6-PN enantiomers: [M-H]⁻ at m/z 339.10.
-
Internal Standard (4-acetamidobenzoic acid): [M-H]⁻ at m/z 178.05.
-
-
-
Sample Preparation:
-
Prepare stock solutions of racemic 6-PN and the internal standard in a suitable organic solvent (e.g., methanol).
-
Construct calibration curves by spiking known concentrations of 6-PN into the matrix of interest (e.g., blank plasma, cell culture medium) over a linear range (e.g., 0.05-100 µg/ml).
-
Extract samples using a validated procedure (e.g., protein precipitation or liquid-liquid extraction).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Analysis:
-
Inject the prepared samples into the LC-MS system.
-
Identify and integrate the peaks for the (R)- and (S)-enantiomers of 6-PN and the internal standard based on their retention times.
-
Quantify the concentration of each enantiomer using the calibration curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A logical workflow for troubleshooting inconsistent bioactivity in 6-PN experiments.
Caption: Signaling pathway of 6-PN in estrogen metabolism via AhR activation.[9][10][11][12][13]
Caption: A generalized workflow for the preparation and analysis of 6-PN samples.
References
- 1. Stereospecific quantitation of this compound in commercially available H. lupulus-containing natural health products and dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound—Its Beneficial Biological Effects and Possible Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of xanthohumol, isoxanthohumol, 8-prenylnaringenin, and this compound in hop extracts and derived capsules using secondary standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Oral Bioavailability of 8-Prenylnaringenin from Hops (Humulus Lupulus L.) in Healthy Women and Men is Significantly Higher than that of its Positional Isomer this compound in a Randomized Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hop (Humulus lupulus L.) Extract and this compound Induce P450 1A1 Catalyzed Estrogen 2-Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound from Hops Disrupts ERα-mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound from Hops Disrupts ERα-Mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hop (Humulus lupulus L.) Extract and this compound Induce P450 1A1 Catalyzed Estrogen 2-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Prenylnaringenin Metabolism and Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Prenylnaringenin (6-PN). The information addresses common challenges related to its rapid metabolism and conjugation during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of my orally administered this compound low and highly variable between subjects?
A1: The low oral bioavailability and significant inter-individual variability of 6-PN are well-documented.[1][2] Following oral administration, 6-PN is rapidly absorbed and undergoes extensive metabolism.[1][2] One of the primary metabolic pathways is rapid conjugation with glucuronic acid.[1][2] Compared to its isomer, 8-prenylnaringenin (B1664708) (8-PN), 6-PN has been found to be four to five times less bioavailable.[1][2][3]
Q2: What are the main metabolic pathways for this compound?
A2: The primary metabolic pathway for 6-PN is Phase II conjugation, particularly glucuronidation.[1][2] It also interacts with Phase I metabolism by acting as an aryl hydrocarbon receptor (AhR) agonist, which upregulates the expression of cytochrome P450 1A1 (CYP1A1).[1][2][4][5][6] This can influence the metabolism of other compounds, including estrogens.[1][2][4][5][6]
Q3: How does this compound affect estrogen metabolism?
A3: 6-PN can modulate estrogen metabolism by activating the AhR.[1][2][4][5][6] This activation leads to increased expression of CYP1A1, an enzyme involved in the 2-hydroxylation of estrogens, which is considered a detoxification pathway.[1][2][4][5][6] By promoting this pathway, 6-PN can shift estrogen metabolism towards less genotoxic metabolites.[4][5][6]
Q4: What analytical methods are recommended for quantifying this compound and its metabolites?
A4: Enantiospecific liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) is a precise method for quantifying the chiral compound 6-PN.[1][7][8][9] For the separation of 6-PN and other prenylated flavonoids, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is also a sensitive and accurate method.[10]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays with this compound.
| Potential Cause | Troubleshooting Step |
| Rapid metabolism of 6-PN by cells: Cells, particularly liver-derived cell lines (e.g., HepG2) or breast cancer cell lines (e.g., MCF-7, MCF-10A), can rapidly metabolize 6-PN, leading to a decrease in the effective concentration over time.[1][6][11] | - Time-course experiments: Measure the concentration of 6-PN in the cell culture medium at different time points to determine its stability. - Use of metabolic inhibitors: Co-incubate with inhibitors of glucuronidation (e.g., probenecid) to reduce conjugation, if experimentally appropriate. - Replenish 6-PN: Add fresh 6-PN to the medium at regular intervals during long-term experiments. |
| Interaction with media components: Components in the cell culture medium, such as serum proteins, may bind to 6-PN, reducing its free concentration and availability to the cells. | - Use of serum-free or low-serum media: If possible for your cell type, reduce the serum concentration. - Quantify free vs. bound 6-PN: Use techniques like equilibrium dialysis to determine the fraction of unbound 6-PN in your experimental conditions. |
| Chirality of 6-PN: 6-PN is a chiral molecule, and the two enantiomers may have different biological activities and metabolic fates.[1][7][8][9] Commercial 6-PN may be a racemic mixture. | - Use enantiospecific 6-PN: If possible, obtain pure enantiomers of 6-PN to test their individual effects. - Analytical characterization: Use a chiral chromatography method to determine the enantiomeric composition of your 6-PN stock.[7][8][9] |
Issue 2: Low recovery of this compound from in vivo pharmacokinetic studies.
| Potential Cause | Troubleshooting Step |
| Extensive first-pass metabolism: After oral administration, 6-PN is subject to significant first-pass metabolism in the intestine and liver, primarily through glucuronidation.[1][2] | - Consider alternative routes of administration: Intravenous or intraperitoneal injection can bypass first-pass metabolism, though this may not be relevant for all research questions. - Analyze for metabolites: Quantify the major glucuronide conjugates of 6-PN in plasma and excreta to account for the metabolized compound. |
| Enterohepatic recirculation: The conjugated metabolites of some flavonoids can be excreted in the bile, hydrolyzed by gut microbiota, and the parent compound reabsorbed, leading to secondary peaks in the plasma concentration-time curve. While more studied for 8-PN, this could contribute to complex pharmacokinetic profiles for 6-PN.[12][13][14] | - Serial blood sampling: Collect blood samples over a longer duration to capture potential secondary peaks. - Bile duct cannulation (in animal models): This allows for the direct measurement of biliary excretion of 6-PN and its conjugates. |
| Poor solubility: The non-polar prenyl group in 6-PN reduces its water solubility, which can limit its absorption.[2] | - Formulation optimization: Use of appropriate vehicles or formulation strategies (e.g., suspensions, emulsions, or complexation with cyclodextrins) can improve solubility and absorption. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound (6-PN) vs. 8-Prenylnaringenin (8-PN) in Humans after a Single 500 mg Oral Dose. [1][3]
| Parameter | This compound (6-PN) | 8-Prenylnaringenin (8-PN) |
| Cmax (nmol/L) | 483 - 602 | 2250 - 3418 |
| AUC (nmol L-1 × h) | 3635 | 15801 |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
1. In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol is adapted from studies on the metabolism of the related compound 8-prenylnaringenin.[10][15][16]
-
Objective: To determine the in vitro metabolic profile of 6-PN by human liver microsomes.
-
Materials:
-
This compound (6-PN)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of 6-PN in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.5 mg/mL final concentration) in phosphate buffer at 37°C for 5 minutes.
-
Add 6-PN to the incubation mixture to a final concentration (e.g., 1-10 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to identify and quantify the parent 6-PN and its metabolites.
-
2. Cell-based Assay for 6-PN-mediated CYP1A1 Induction
This protocol is based on studies investigating the effect of 6-PN on estrogen metabolism in breast cancer cells.[4][5][6][11]
-
Objective: To assess the ability of 6-PN to induce CYP1A1 expression and activity in a cell line (e.g., MCF-7).
-
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., RPMI 1640 without phenol (B47542) red, supplemented with FBS)
-
This compound (6-PN)
-
TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) as a positive control
-
DMSO (vehicle control)
-
Reagents for RNA extraction and qRT-PCR (for mRNA expression)
-
Ethoxyresorufin-O-deethylase (EROD) assay kit (for enzyme activity)
-
-
Procedure:
-
Seed MCF-7 cells in appropriate culture plates and allow them to attach overnight.
-
Treat the cells with various concentrations of 6-PN, TCDD, or DMSO for a specified duration (e.g., 24-48 hours).
-
For mRNA expression analysis:
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative real-time PCR (qRT-PCR) using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
For enzyme activity analysis (EROD assay):
-
Wash the cells with PBS.
-
Incubate the cells with the EROD substrate (7-ethoxyresorufin).
-
Measure the fluorescence of the product (resorufin) over time using a plate reader.
-
-
Analyze the data to determine the fold induction of CYP1A1 mRNA expression and enzyme activity by 6-PN relative to the vehicle control.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. This compound—Its Beneficial Biological Effects and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Oral Bioavailability of 8-Prenylnaringenin from Hops (Humulus Lupulus L.) in Healthy Women and Men is Significantly Higher than that of its Positional Isomer this compound in a Randomized Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Hops Disrupts ERα-mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound from Hops Disrupts ERα-Mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hop (Humulus lupulus L.) Extract and this compound Induce P450 1A1 Catalyzed Estrogen 2-Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereospecific quantitation of this compound in commercially available H. lupulus-containing natural health products and dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Stereospecific quantitation of this compound in commercially available H. lupulus-containing natural health products and dietary supplements | Semantic Scholar [semanticscholar.org]
- 10. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hop (Humulus lupulus L.) Extract and this compound Induce P450 1A1 Catalyzed Estrogen 2-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? [mdpi.com]
- 13. scienceopen.com [scienceopen.com]
- 14. Pharmacokinetics and systemic endocrine effects of the phyto-oestrogen 8-prenylnaringenin after single oral doses to postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of human hepatic cytochrome P450 enzymes involved in the metabolism of 8-prenylnaringenin and isoxanthohumol from hops (Humulus lupulus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
selecting appropriate negative and positive controls for 6-Prenylnaringenin assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with 6-Prenylnaringenin (6-PN).
Frequently Asked Questions (FAQs)
Q1: What are the primary biological activities of this compound (6-PN) that I should consider when designing my experiments?
A1: this compound is a versatile prenylflavonoid with several documented biological activities. When designing your assays, it is crucial to consider its:
-
Weak Estrogenic Activity: 6-PN is known to have weak estrogenic effects, primarily mediated through estrogen receptors (ERs), with a preference for ERβ.[1] It can also influence estrogen metabolism by acting as an agonist for the Aryl hydrocarbon Receptor (AhR), which in turn upregulates enzymes like CYP1A1 involved in estrogen detoxification.[2][3]
-
Anti-Inflammatory Properties: Like many flavonoids, 6-PN exhibits anti-inflammatory effects.[1][4]
-
Anticancer and Cytotoxic Effects: 6-PN has demonstrated anticancer activity through various pathways, including the inhibition of histone deacetylases (HDACs) and by being a substrate and inhibitor of the breast cancer resistance protein (BCRP/ABCG2), a multidrug transporter.[1][5] It can be cytotoxic to cancer cells at higher concentrations.[1][6]
-
Neuroactive Properties: 6-PN acts as a positive allosteric modulator of GABAA receptors, suggesting potential sedative or hypnotic effects.[1][7]
Q2: How do I choose the right cell line for my 6-PN assay?
A2: The choice of cell line is critical and depends on the biological activity you are investigating:
-
For Estrogenic Activity:
-
MCF-7 cells: A human breast cancer cell line that expresses Estrogen Receptor α (ERα) and is a standard model for studying estrogenic compounds.[2][8]
-
MCF-10A cells: A non-tumorigenic human breast epithelial cell line, useful for studying estrogen metabolism and carcinogenesis in a more "normal" cell context.[3][8]
-
-
For Anticancer/Cytotoxicity Studies:
-
For Anti-Inflammatory Assays:
-
Macrophage cell lines (e.g., RAW 264.7) are commonly used to study inflammatory pathways.
-
Q3: What is a suitable vehicle for dissolving 6-PN, and what should I use as a vehicle control?
A3: this compound is a lipophilic compound. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions. For cell-based assays, it is crucial to use a final concentration of DMSO that is non-toxic to your cells, typically ≤ 0.1%. Your negative control should always include a "vehicle control" group, which consists of cells treated with the same final concentration of the vehicle (e.g., DMSO) as your experimental groups. This ensures that any observed effects are due to the 6-PN and not the solvent.
Troubleshooting and Assay Controls
Estrogenicity Assays
These assays measure the ability of 6-PN to mimic the effects of estrogen, typically by activating estrogen receptors.
Common Problem: High background or no signal in my estrogen receptor (ER) activation assay.
Troubleshooting Steps:
-
Phenol (B47542) Red: Ensure your cell culture medium is phenol red-free. Phenol red is a weak estrogen mimic and can cause high background signals.[2]
-
Serum Stripping: Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids that could activate ERs.
-
Positive Control: Always include a potent estrogen like 17β-estradiol (E2) as a positive control to confirm that the assay system is working.[9]
-
Negative Control: Use a vehicle control (e.g., DMSO) and consider using the parent compound, naringenin, which has very low estrogenic activity, as a specific negative control.[10]
Table 1: Recommended Controls for Estrogenicity Assays
| Control Type | Recommended Agent | Typical Concentration | Purpose |
| Positive | 17β-Estradiol (E2) | 1-10 nM | To confirm the responsiveness of the ER signaling pathway. |
| Negative | Vehicle (e.g., DMSO) | Match 6-PN dilution | To control for solvent effects. |
| Specific Negative | Naringenin | Match 6-PN concentrations | To compare the activity of 6-PN to its less active precursor.[10] |
| Antagonist | 4-hydroxytamoxifen | 100-1000 nM | To confirm that the observed estrogenic effect is ER-mediated.[10] |
Experimental Workflow: ER Alpha Degradation Assay
This assay can be used to investigate if 6-PN affects ERα protein levels, a known mechanism of some estrogen modulators.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound from Hops Disrupts ERα-mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hop (Humulus lupulus L.) Extract and this compound Induce P450 1A1 Catalyzed Estrogen 2-Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 6- and 8-Prenylnaringenin, Novel Natural Histone Deacetylase Inhibitors Found in Hops, Exert Antitumor Activity on Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Hop (Humulus lupulus L.) Extract and this compound Induce P450 1A1 Catalyzed Estrogen 2-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Estrogenic activity of the phytoestrogens naringenin, 6-(1,1-dimethylallyl)naringenin and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Isolation of 6-Prenylnaringenin from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the large-scale isolation of 6-Prenylnaringenin (6-PN) from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale isolation of this compound from natural sources?
A1: The large-scale isolation of this compound is primarily challenged by:
-
Low Natural Abundance: 6-PN is a minor component in most of its natural sources, such as hops (Humulus lupulus), making high-yield extraction difficult.[1][2]
-
Presence of Structural Isomers: The co-occurrence of the highly similar isomer, 8-prenylnaringenin (B1664708) (8-PN), complicates the purification process as they share similar physicochemical properties.
-
Complex Feedstock Matrix: Crude plant extracts contain a wide array of other compounds, including the more abundant precursor xanthohumol, which can interfere with isolation.
-
Thermal Instability: 6-PN can be susceptible to degradation or isomerization at elevated temperatures that are often employed in large-scale extraction processes.[3][4]
Q2: What are the most promising natural sources for this compound?
A2: While present in several plants like Psoralea corylifolia and Wyethia spp., the most common dietary and industrial source of 6-PN is hops (Humulus lupulus).[1][2] However, its concentration in hop cones is very low, often around 0.004% of the dry weight.[1] Some specialty hop varieties may have slightly higher concentrations.
Q3: Is a semi-synthetic approach a viable alternative to direct isolation?
A3: Yes, due to the low natural abundance of 6-PN, semi-synthesis is a highly researched alternative. One common method involves the demethylation of xanthohumol, a much more abundant prenylflavonoid in hops.[2] This can be a more economically viable route for obtaining larger quantities of 6-PN.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Crude Extract
| Potential Cause | Troubleshooting Steps & Solutions |
| Inappropriate Solvent Choice | The polarity of the extraction solvent may not be optimal. Prenylated flavanones like 6-PN have moderate polarity. Solution: Employ solvents such as ethanol (B145695), methanol (B129727), or their aqueous mixtures (e.g., 70-80% ethanol).[4][5] Conduct small-scale trials to determine the optimal solvent system for your specific biomass. |
| Suboptimal Extraction Temperature | High temperatures can lead to the degradation of 6-PN.[3][6] Solution: Maintain extraction temperatures below 80°C.[5] Consider using non-thermal extraction methods like ultrasound-assisted extraction (UAE) or maceration at ambient temperatures to minimize thermal degradation. |
| Insufficient Extraction Time | The duration of extraction may not be sufficient for complete diffusion from the plant matrix. Solution: Optimize the extraction time by conducting a time-course study (e.g., 1, 2, 4, and 6 hours) and analyzing the 6-PN content at each time point. |
| Incorrect Solid-to-Liquid Ratio | An insufficient volume of solvent will result in an incomplete extraction. Solution: A common starting point is a solid-to-liquid ratio of 1:20 to 1:30 (w/v).[5] Experiment with different ratios to find the optimal balance between extraction efficiency and solvent consumption. |
| Inadequate Particle Size of Biomass | If the plant material is not ground finely enough, the solvent cannot efficiently penetrate the plant cells. Solution: Grind the dried plant material to a uniform powder (e.g., 40-60 mesh) to increase the surface area available for extraction. |
Issue 2: Poor Separation of this compound from 8-Prenylnaringenin
| Potential Cause | Troubleshooting Steps & Solutions |
| Co-elution in Reversed-Phase Chromatography | 6-PN and 8-PN have very similar polarities, leading to poor resolution on standard C18 columns. Solution: Optimize the mobile phase by adjusting the organic solvent (acetonitrile often provides better selectivity than methanol for flavonoids) and the pH (adding a small amount of formic or acetic acid can improve peak shape).[7] Employ a shallower gradient during the elution of the target compounds. |
| Lack of Selectivity in Stationary Phase | Standard chromatographic media may not have sufficient selectivity for these isomers. Solution: For analytical and small-scale preparative HPLC, consider using a chiral stationary phase, which can separate enantiomers and, in some cases, positional isomers.[8] For large-scale purification, specialized stationary phases or multi-column chromatographic systems may be necessary. |
Issue 3: Degradation of this compound During Purification
| Potential Cause | Troubleshooting Steps & Solutions |
| Exposure to High Temperatures | Evaporation of solvents under high heat can cause degradation. Solution: Use a rotary evaporator under vacuum at a temperature below 50°C for solvent removal.[9] |
| Exposure to Light | Flavonoids can be light-sensitive. Solution: Use amber glassware or cover equipment with aluminum foil to protect the extracts and purified fractions from light.[9] |
| Oxidative Degradation | Exposure to air during processing can lead to oxidation. Solution: Consider performing extraction and purification steps under an inert atmosphere (e.g., nitrogen). Adding antioxidants like ascorbic acid to the extraction solvent can also mitigate oxidation.[9] |
Quantitative Data
The following table summarizes representative yields of major prenylflavonoids from hops under different extraction conditions. Note that specific yields of 6-PN are often not reported separately from 8-PN in broad studies.
| Compound | Plant Source (Variety) | Extraction Method | Solvent | Temperature (°C) | Yield | Reference |
| Xanthohumol | Hops (Polaris) | Accelerated Solvent Extraction (ASE) | Ethanol | 150 | ~7.00 mg/mL | [3] |
| Isoxanthohumol | Hops (Polaris) | ASE | Ethanol | 200 | Not specified | [3] |
| 8-Prenylnaringenin | Hops (Polaris) | ASE | Ethanol | 100 | ~0.59 mg/mL | [3] |
| 8-Prenylnaringenin | Hops (Vital, residue after CO2 extraction) | Isomerization | N/A | 70 | 29.1 mg/100 g DW | [10] |
Experimental Protocols
Protocol 1: Large-Scale Extraction of a 6-PN Enriched Fraction from Hops
Objective: To obtain a crude extract enriched in prenylflavonoids, including 6-PN, from hop pellets.
Materials:
-
Dried hop pellets, finely ground (40-60 mesh)
-
70% (v/v) food-grade ethanol in water
-
Large-scale percolator or extraction vessel with agitation
-
Filtration system (e.g., filter press)
-
Rotary evaporator or falling film evaporator
Methodology:
-
Maceration & Extraction:
-
Load the ground hop material into the extraction vessel.
-
Add 70% ethanol at a solid-to-liquid ratio of 1:20 (w/v).
-
Agitate the mixture at a controlled temperature of 40-50°C for 4-6 hours.
-
-
Filtration:
-
Separate the liquid extract from the solid biomass using a filtration system.
-
Wash the solid residue with a small volume of fresh 70% ethanol to maximize recovery.
-
-
Solvent Evaporation:
-
Combine the liquid extracts and concentrate under reduced pressure at a temperature below 50°C to remove the ethanol.
-
The resulting aqueous concentrate is the crude prenylflavonoid extract.
-
Protocol 2: Chromatographic Purification of this compound
Objective: To isolate this compound from the enriched crude extract using column chromatography.
Materials:
-
Crude prenylflavonoid extract
-
Silica (B1680970) gel (60-120 mesh)
-
Glass column for chromatography
-
Solvents: n-hexane, ethyl acetate (B1210297), methanol
-
Fraction collector
-
TLC plates and developing chamber
-
Preparative HPLC system with a C18 column
Methodology:
Step 1: Silica Gel Column Chromatography (Initial Fractionation)
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.
-
Sample Loading: Adsorb the dried crude extract onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Gradient Elution:
-
Begin elution with 100% n-hexane to remove non-polar compounds.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 80:20 n-hexane:ethyl acetate).
-
Continue increasing the polarity with ethyl acetate and then introduce methanol to elute the more polar flavonoids.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a fixed volume.
-
Monitor the fractions by TLC to identify those containing 6-PN and 8-PN. Pool the relevant fractions.
-
Step 2: Preparative HPLC (Isomer Separation)
-
Column and Mobile Phase: Use a preparative C18 column. The mobile phase will typically be a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Sample Injection: Dissolve the pooled and concentrated fractions from the silica gel step in a minimal amount of the initial mobile phase and inject it into the HPLC system.
-
Gradient Elution: Develop a shallow gradient that allows for the separation of 6-PN and 8-PN. This will require significant optimization.
-
Fraction Collection: Collect the peaks corresponding to 6-PN and 8-PN separately.
-
Purity Analysis: Analyze the purity of the collected 6-PN fraction using analytical HPLC.
Visualizations
Caption: Workflow for the large-scale isolation of this compound.
References
- 1. This compound—Its Beneficial Biological Effects and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. xpublication.com [xpublication.com]
- 7. benchchem.com [benchchem.com]
- 8. Stereospecific quantitation of this compound in commercially available H. lupulus-containing natural health products and dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Preparation of Hop Estrogen-Active Material for Production of Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
strategies to enhance the absorption of 6-Prenylnaringenin in animal studies
Welcome to the technical support center for researchers utilizing 6-Prenylnaringenin (6-PN) in experimental models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the low oral bioavailability of 6-PN in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound (6-PN) typically low in animal studies?
A1: The low oral bioavailability of 6-PN is primarily attributed to two key factors:
-
Poor Water Solubility: 6-PN is a lipophilic compound due to the presence of a non-polar prenyl group in its structure.[1] This characteristic leads to low aqueous solubility, which limits its dissolution in the gastrointestinal fluids—a critical prerequisite for absorption.[1]
-
Rapid Metabolism: Following absorption, 6-PN undergoes rapid and extensive metabolism, primarily through conjugation with glucuronic acid (glucuronidation) in the liver and intestines.[1] This biotransformation process facilitates its rapid elimination from the body, reducing the concentration of the active compound in systemic circulation.
Q2: What are the primary formulation strategies to enhance the absorption of 6-PN?
A2: Several formulation strategies can be employed to overcome the solubility and absorption challenges of 6-PN. These are largely adapted from studies on its parent compound, naringenin (B18129), and other poorly soluble flavonoids. Key strategies include:
-
Lipid-Based Formulations: Encapsulating 6-PN in lipid-based systems like micelles, solid lipid nanoparticles (SLNs), or nanoemulsions can significantly improve its solubility and absorption.[2][3][4][5]
-
Polymeric Nanoparticles: Loading 6-PN into biodegradable and biocompatible polymeric nanoparticles can protect it from degradation and enhance its uptake by intestinal cells.[6]
-
Complexation with Cyclodextrins: Complexing 6-PN with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can dramatically increase its aqueous solubility and subsequent absorption.[7][8][9]
Q3: Can co-administration with other compounds improve 6-PN bioavailability?
A3: Yes, co-administration with bio-enhancers is a viable strategy. Piperine (B192125), the active alkaloid in black pepper, is a well-known inhibitor of metabolic enzymes like CYP3A4 and the efflux transporter P-glycoprotein.[10][11][12] While direct studies on co-administration with 6-PN are limited, piperine has been shown to increase the bioavailability of numerous other drugs and compounds by reducing their metabolic clearance.[11][12]
Troubleshooting Guide
Problem 1: High variability in 6-PN plasma concentrations between animal subjects.
-
Possible Cause: Inconsistent dissolution of the administered 6-PN powder due to its poor solubility. Inter-individual differences in metabolism can also contribute.
-
Recommended Solution: Employ a solubilization strategy to ensure the compound is fully dissolved before administration. Using a micellar solution, a cyclodextrin (B1172386) complex, or a lipid-based nanoformulation can provide a more homogenous and readily absorbable dose, reducing variability between subjects.
Problem 2: Very low or non-detectable levels of 6-PN in plasma after oral administration.
-
Possible Cause: The formulation's poor bioavailability is preventing a sufficient amount of 6-PN from reaching systemic circulation. This could be due to a combination of poor dissolution and rapid first-pass metabolism.
-
Recommended Solution:
-
Enhance Solubility: Switch to an advanced delivery system. A study on naringenin complexed with HPβCD showed a 14.6-fold increase in maximum plasma concentration (Cmax) in rats.[7][9] A human pilot study using micellar 6-PN demonstrated a 5.9-fold higher Cmax compared to a native powder.[2]
-
Inhibit Metabolism: Consider co-administration with an inhibitor of metabolic enzymes, such as piperine. This can slow the clearance of 6-PN, allowing for higher plasma concentrations to be achieved.[11]
-
Quantitative Data on Bioavailability Enhancement
The following tables summarize quantitative data from studies that successfully enhanced the bioavailability of 6-PN or its parent compound, naringenin.
Table 1: Pharmacokinetic Parameters of 6-PN in Humans with Micellar Formulation
| Formulation | Dose | Cmax (nmol/L) | AUC (nmol L⁻¹ × h) | Relative Bioavailability Increase |
| Native 6-PN Powder | 250 mg | ~107 | Not specified | Baseline |
| Micellar 6-PN | 250 mg | 633.8 ± 247.0 | Not specified | 3.1-fold (based on AUC) |
Data adapted from a human pilot study; provides a strong rationale for applying micellar technology in animal models.[2]
Table 2: Pharmacokinetic Parameters of Naringenin in Rats with HPβCD Complexation
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | AUC₀₋₁₀ (µg/mL·h) |
| Naringenin alone | 20 | 0.11 ± 0.05 | 0.28 ± 0.11 |
| Naringenin-HPβCD Complex | 20 | 1.61 ± 0.44 | 2.06 ± 0.38 |
| Fold Increase | 14.6-fold | 7.4-fold |
Data from a study in Sprague-Dawley rats, demonstrating the high potential of cyclodextrin complexation for enhancing flavanone (B1672756) absorption.[7][9]
Experimental Protocols
Protocol 1: Preparation and Administration of a 6-PN-Cyclodextrin Complex (Adapted from Naringenin Studies)
This protocol describes how to prepare a 6-PN complex with Hydroxypropyl-β-cyclodextrin (HPβCD) for oral administration in rats.[7][8]
-
Molar Ratio Calculation: Determine the desired molar ratio of 6-PN to HPβCD. A ratio of 1:4 (6-PN:HPβCD) is a good starting point.
-
Solubilization of HPβCD: Dissolve the calculated amount of HPβCD in distilled water by vortexing or stirring until the solution is clear.
-
Addition of 6-PN: Add an excess amount of 6-PN powder to the HPβCD solution.
-
Complexation: Shake the suspension at room temperature for 24-48 hours in an orbital shaker to allow for maximal complexation. The solution should be protected from light.
-
Separation of Uncomplexed 6-PN: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the un-dissolved 6-PN.
-
Quantification: Carefully collect the supernatant. Determine the concentration of the solubilized 6-PN in the supernatant using a validated HPLC method.
-
Dose Preparation: Based on the quantified concentration, dilute the supernatant with the appropriate vehicle (e.g., water, saline) to achieve the final desired dose for oral gavage (e.g., 20 mg/kg).
-
Animal Administration: Administer the prepared 6-PN-HPβCD complex to fasted animals via oral gavage.
Protocol 2: General Method for Preparing Solid Lipid Nanoparticles (SLNs)
This protocol outlines a common method for preparing SLNs for poorly water-soluble compounds like 6-PN.[5]
-
Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed 6-PN in the molten lipid.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Polysorbate 80, Tween® 80) and a co-surfactant if needed. Heat this solution to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000-15,000 rpm) for 5-10 minutes. This forms a hot oil-in-water emulsion.
-
Nanoparticle Solidification: Quickly disperse the hot nanoemulsion into cold water (2-4°C) under gentle magnetic stirring. The volume of cold water should be at least double that of the emulsion. The rapid cooling solidifies the lipid droplets, forming SLNs.
-
Characterization: Characterize the resulting SLN suspension for particle size, zeta potential, encapsulation efficiency, and drug loading using appropriate instrumentation (e.g., dynamic light scattering, HPLC).
-
Administration: Administer the prepared 6-PN-loaded SLN suspension to animals via oral gavage.
Visualizations
Caption: Experimental workflow for evaluating strategies to enhance 6-PN absorption.
Caption: Key sequential barriers limiting the oral bioavailability of this compound.
Caption: Signaling pathway of 6-PN via the Aryl Hydrocarbon Receptor (AhR).
References
- 1. This compound—Its Beneficial Biological Effects and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Naringenin Nano-Delivery Systems and Their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Naringenin Nano-Delivery Systems and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of naringenin bioavailability by complexation with hydroxypropyl-β-cyclodextrin. [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin | PLOS One [journals.plos.org]
- 10. scispace.com [scispace.com]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of 6-Prenylnaringenin in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when working with 6-Prenylnaringenin (6-PN) in cell culture experiments. Our goal is to help you minimize off-target effects and ensure the validity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-PN) and what are its primary known biological activities?
A1: this compound is a prenylated flavonoid found in hops (Humulus lupulus)[1][2]. It is recognized for a variety of biological activities, including anticancer, neuroactive, and antimicrobial properties[1][2]. It also exhibits weak estrogenic effects[1][2].
Q2: What are the primary "off-target" effects of 6-PN that I should be aware of in my cell culture experiments?
A2: The most well-documented off-target effects of 6-PN are its agonist activity at the Aryl Hydrocarbon Receptor (AhR) and its weak estrogenic activity through binding to Estrogen Receptor alpha (ERα)[1][3][4]. These interactions can lead to unintended changes in gene expression, such as the induction of cytochrome P450 enzymes (e.g., CYP1A1 and CYP1B1), and proliferative responses in hormone-sensitive cells[4][5][6]. Additionally, like other flavonoids, 6-PN may exhibit non-specific cytotoxicity at high concentrations[1]. Some studies also suggest it may act as a broad inhibitor of histone deacetylases (HDACs)[7].
Q3: What is a suitable starting concentration for 6-PN in my experiments?
A3: A typical starting concentration for 6-PN in cell culture is around 1 µM[8]. However, the optimal concentration is highly dependent on the cell line and the specific biological question being investigated. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your desired on-target effect while minimizing cytotoxicity and off-target activities.
Q4: How should I dissolve and store 6-PN?
A4: 6-PN has poor water solubility. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q5: My cells are dying at what I believe to be a low concentration of 6-PN. What could be the cause?
A5: Unexpected cytotoxicity can be due to several factors. High concentrations of 6-PN can be cytotoxic, and this threshold can vary significantly between cell lines[1][9]. The observed toxicity could also be an off-target effect. Additionally, ensure that the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Refer to the troubleshooting guide below for a more detailed approach to this issue.
Troubleshooting Guides
Issue 1: High or Unexplained Cytotoxicity
Symptoms:
-
A sharp decrease in cell viability at expected non-toxic concentrations.
-
Morphological changes indicative of cell death (e.g., rounding, detachment).
-
Inconsistent results in cell viability assays.
Troubleshooting Workflow:
Troubleshooting High Cytotoxicity
Steps:
-
Verify 6-PN Concentration and Purity: Ensure the correct calculation of dilutions from your stock solution. If possible, verify the purity of your 6-PN compound.
-
Perform a Dose-Response Curve: This is essential to identify the IC50 and a suitable working concentration for your specific cell line.
-
Check Solvent Toxicity: Run a vehicle control with the same concentration of solvent (e.g., DMSO) used in your highest 6-PN treatment to rule out solvent-induced toxicity.
-
Consider Off-Target Effects: The observed cytotoxicity may be an off-target effect. Consider if your cell line is particularly sensitive to AhR activation or estrogenic signaling.
-
Use Orthogonal Viability Assays: Some flavonoids can interfere with metabolic assays like MTT. Use a different type of assay, such as a lactate (B86563) dehydrogenase (LDH) assay (measuring membrane integrity) or a luminescent ATP-based assay, to confirm the results.
-
Investigate Cell Death Mechanisms: Use assays for apoptosis (e.g., caspase activity, Annexin V staining) or necrosis to understand the mechanism of cell death.
Issue 2: Differentiating On-Target vs. Off-Target Effects
Symptoms:
-
The observed phenotype does not align with the expected on-target mechanism.
-
Activation of known off-target signaling pathways (e.g., AhR or ERα).
-
Difficulty in interpreting results due to multiple potential mechanisms of action.
Troubleshooting Workflow:
On-Target vs. Off-Target Differentiation
Steps:
-
Identify Potential Off-Targets: Based on the literature, the primary off-targets for 6-PN are AhR and ERα[1][3][4].
-
Use Specific Antagonists: Co-treat cells with 6-PN and a specific antagonist for the suspected off-target receptor (e.g., an AhR antagonist like CH223191 or an ERα antagonist like Fulvestrant/ICI 182,780)[5][6]. If the phenotype is rescued, it suggests the involvement of that off-target pathway.
-
Genetic Approaches: If available, use cell lines with a genetic knockdown (siRNA) or knockout (CRISPR) of the suspected off-target protein. The absence of the off-target protein should abrogate the off-target effect.
-
Negative Control Compound: Use a structurally similar compound that is known to be inactive against your primary target but may share off-target activities. This can help to isolate the on-target effect.
-
Global Expression Analysis: Techniques like RNA-sequencing can provide an unbiased view of the cellular pathways affected by 6-PN, helping to identify unexpected off-target signaling.
Quantitative Data Summary
| Parameter | Cell Line(s) | Value | Reference |
| Antiproliferative Activity (IC50) | PC-3 (prostate cancer) | 18.4 µM | [4] |
| DU 145 (prostate cancer) | 29.1 µM | [4] | |
| T-47D (breast cancer) | 16.01 µM | [4] | |
| HeLa (cervical cancer) | 27.9 µM | [9] | |
| Effective Concentration for AhR Activation | MCF-7, MCF-10A (breast cancer) | ~1 µM | [5][8] |
| Cytotoxic Concentration | General | ≥100 µM | [1] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration via Dose-Response Curve
Objective: To determine the concentration range of 6-PN that elicits the desired biological effect without causing significant cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (6-PN)
-
DMSO
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare 6-PN Dilutions: Prepare a 2x concentrated serial dilution of 6-PN in complete medium from your DMSO stock. For example, create a dilution series ranging from 0.2 µM to 200 µM. Also, prepare a 2x vehicle control containing the same concentration of DMSO as your highest 6-PN concentration.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x 6-PN dilutions or the vehicle control. This will result in a final concentration range of 0.1 µM to 100 µM.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability (%) against the log of the 6-PN concentration. This will allow you to determine the IC50 and select a working concentration that is below the toxic range.
Protocol 2: Control Experiment for Off-Target AhR Activation
Objective: To determine if the observed effect of 6-PN is mediated by the Aryl Hydrocarbon Receptor (AhR).
Materials:
-
Your cell line of interest (known to express AhR)
-
Complete cell culture medium
-
This compound (6-PN)
-
AhR antagonist (e.g., CH223191)
-
DMSO
-
Appropriate assay for your phenotype of interest (e.g., qPCR for a target gene, Western blot for a protein of interest)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere.
-
Pre-treatment with Antagonist: Pre-treat one set of cells with the AhR antagonist at its recommended concentration for 1-2 hours.
-
Co-treatment: Add 6-PN at your predetermined optimal concentration to both the antagonist-treated and non-pre-treated cells. Include the following controls:
-
Vehicle control (DMSO)
-
6-PN only
-
AhR antagonist only
-
6-PN + AhR antagonist
-
-
Incubation: Incubate for the desired experimental duration.
-
Endpoint Analysis: Harvest the cells and perform the relevant downstream analysis (e.g., qPCR to measure the expression of CYP1A1, a known AhR target gene, or your specific gene of interest).
-
Data Interpretation: If the effect of 6-PN is diminished or abolished in the presence of the AhR antagonist, it strongly suggests that the effect is mediated, at least in part, through AhR activation.
Visualizations
Signaling Pathways of this compound
References
- 1. This compound—Its Beneficial Biological Effects and Possible Applications [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound—Its Beneficial Biological Effects and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hop (Humulus lupulus L.) Extract and this compound Induce P450 1A1 Catalyzed Estrogen 2-Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 6- and 8-Prenylnaringenin, Novel Natural Histone Deacetylase Inhibitors Found in Hops, Exert Antitumor Activity on Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound from Hops Disrupts ERα-mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Challenges in Separating 6-Prenylnaringenin from its Isomers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the analytical challenges encountered during the separation of 6-Prenylnaringenin from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound that pose separation challenges?
A1: The primary isomers of concern are the positional isomer, 8-Prenylnaringenin (B1664708) (8-PN), and the chiral enantiomers, (R)-6-Prenylnaringenin and (S)-6-Prenylnaringenin. 8-PN is a potent phytoestrogen and its separation from 6-PN is crucial for accurate biological assessment.[1][2][3] Additionally, related prenylflavonoids like xanthohumol (B1683332) and isoxanthohumol (B16456) can also co-elute if the analytical method is not optimized.[4][5][6]
Q2: What are the recommended analytical techniques for separating this compound from its isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques. For separating positional isomers like 6-PN and 8-PN, reversed-phase HPLC with a C18 column is often employed.[7] However, for separating the chiral enantiomers of 6-PN, a chiral stationary phase (CSP) is necessary.[1][2][3] Mass spectrometry (MS) is frequently coupled with LC for sensitive and selective detection.[1][2][7][8]
Q3: How can I confirm the identity of the separated isomeric peaks?
A3: Peak identification can be confirmed by comparing retention times with those of authentic reference standards. In the absence of standards, mass spectrometry (MS) can provide valuable information based on fragmentation patterns. For chiral isomers, circular dichroism spectroscopy can be used to confirm the identity of the enantiomers.[1]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of this compound and 8-Prenylnaringenin
Question: My chromatogram shows overlapping or a single broad peak for 6-PN and 8-PN on a C18 column. How can I improve the separation?
Answer: Poor resolution between these positional isomers is a common issue. Here are several strategies to enhance separation:
-
Optimize Mobile Phase Composition:
-
Solvent Strength: Adjust the ratio of your organic solvent (typically acetonitrile (B52724) or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve resolution.
-
Solvent Type: Acetonitrile often provides better selectivity for flavonoids compared to methanol (B129727).
-
Additives: Incorporating a small amount of acid (e.g., 0.1% formic acid) into the mobile phase can improve peak shape by suppressing the ionization of the phenolic hydroxyl groups.[9]
-
-
Adjust Chromatographic Parameters:
-
Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, potentially leading to better separation.
-
Temperature: Temperature can influence selectivity. Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal condition.
-
-
Column Selection:
-
If optimization on a standard C18 column fails, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivities for aromatic compounds.
-
Issue 2: Inability to Separate this compound Enantiomers
Question: I am trying to separate the (R) and (S) enantiomers of this compound, but I only see a single peak. What am I doing wrong?
Answer: Standard achiral columns, such as C18, will not separate enantiomers.[10] You must use a chiral stationary phase (CSP).
-
Select an Appropriate Chiral Column: Columns with polysaccharide-based chiral selectors, such as those coated with amylose (B160209) or cellulose (B213188) derivatives, are effective for separating flavonoid enantiomers. The Chiralpak® AD-RH column has been successfully used for the baseline enantiomeric resolution of 6-PN.[1][2][3]
-
Optimize the Chiral Mobile Phase:
-
The composition of the mobile phase is critical for chiral separations. For the Chiralpak® AD-RH column, an isocratic mobile phase of acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) (pH 8.5) has been shown to be effective.[1][2]
-
Varying the ratio of the organic modifier and the aqueous buffer, as well as the pH, can significantly impact the resolution of the enantiomers.
-
Issue 3: Poor Peak Shape (Tailing or Fronting)
Question: My peaks for this compound and its isomers are tailing or fronting, affecting quantification. What is the cause and solution?
Answer: Poor peak shape can arise from several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample or reduce the injection volume.[9]
-
-
Secondary Interactions: Interactions between the analytes and active sites on the silica (B1680970) backbone of the column can cause peak tailing.
-
Solution: Add a competing base or an acidic modifier to the mobile phase. For example, 0.1% formic acid can help to protonate silanol (B1196071) groups and reduce tailing.[9]
-
-
Column Contamination or Degradation: An old or contaminated column can lead to poor peak shapes.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[9]
-
Quantitative Data Summary
The following tables summarize typical chromatographic conditions for the separation of this compound from its isomers based on published methods.
Table 1: HPLC Conditions for Separation of 6-PN and 8-PN (Positional Isomers)
| Parameter | Condition | Reference |
| Column | C18 | [7] |
| Mobile Phase | Gradient of acetonitrile and water with 1% acetic acid | [7] |
| Flow Rate | 1.0 mL/min | [7] |
| Detection | Diode-Array Detection (DAD) at 280 nm and 370 nm | [7] |
Table 2: Chiral HPLC-MS Conditions for Enantioseparation of 6-PN
| Parameter | Condition | Reference |
| Column | Chiralpak® AD-RH (150 x 4.6 mm, 5 µm) | [1][2] |
| Mobile Phase | Isocratic; Acetonitrile and 10 mM ammonium formate (pH 8.5) (39:61, v/v) | [1][2] |
| Flow Rate | 1.25 mL/min | [1][2] |
| Detection | ESI-MS in negative ion mode (m/z 339.10) | [1][2] |
| Retention Times | R-6-PN: ~13.8 min, S-6-PN: ~17.6 min | [11] |
Experimental Protocols
Protocol 1: HPLC Method for the Separation of this compound and 8-Prenylnaringenin
-
System Preparation:
-
HPLC system with a gradient pump, autosampler, column oven, and DAD detector.
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 1% acetic acid.
-
Mobile Phase B: Acetonitrile with 1% acetic acid.
-
Filter and degas all mobile phases before use.
-
-
Chromatographic Conditions:
-
Set the column temperature to 30°C.
-
Set the flow rate to 1.0 mL/min.
-
Use a gradient elution program. A starting point could be 30% B, increasing to 70% B over 20 minutes.
-
Set the DAD to monitor at 280 nm and 370 nm.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Identify peaks by comparing retention times with standards of 6-PN and 8-PN.
-
Protocol 2: Chiral HPLC-MS Method for the Enantioseparation of this compound
-
System Preparation:
-
LC-MS system with a pump capable of isocratic delivery, an autosampler, and a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Chiralpak® AD-RH (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a solution of 10 mM ammonium formate and adjust the pH to 8.5. Mix this with acetonitrile in a 61:39 (v/v) ratio.
-
Filter and degas the mobile phase.
-
-
Chromatographic and MS Conditions:
-
Sample Preparation:
-
Dissolve the sample in methanol or the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject the sample and acquire the data.
-
The two enantiomers of 6-PN should be baseline resolved.
-
Visualizations
Caption: Experimental workflow for the separation and analysis of this compound isomers.
Caption: Troubleshooting decision tree for poor separation of this compound isomers.
References
- 1. Stereospecific quantitation of this compound in commercially available H. lupulus-containing natural health products and dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Stereospecific quantitation of this compound in commercially available H. lupulus-containing natural health products and dietary supplements | Semantic Scholar [semanticscholar.org]
- 4. Chiral separation of isoxanthohumol and 8-prenylnaringenin in beer, hop pellets and hops by HPLC with chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of xanthohumol, isoxanthohumol, 8-prenylnaringenin, and this compound in hop extracts and derived capsules using secondary standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioactivetech.pl [bioactivetech.pl]
- 7. researchgate.net [researchgate.net]
- 8. Enantiospecific analysis of 8-prenylnaringenin in biological fluids by liquid-chromatography-electrospray ionization mass spectrometry: application to preclinical pharmacokinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
preventing degradation of 6-Prenylnaringenin during sample preparation
Welcome to the technical support center for 6-Prenylnaringenin (6-PN). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of 6-PN during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound (6-PN) degradation during sample preparation?
A1: The primary factors contributing to the degradation of 6-PN are exposure to high temperatures, acidic pH conditions, and light.[1][2][3] High temperatures can lead to thermal degradation and the formation of isomers and other derivatives.[1][2] Acidic environments can cause the cyclization of the prenyl side chain, leading to loss of the compound. A basic pH, around 8.5, has been shown to be beneficial for the stability of 6-PN during analytical procedures.[1] It is also recommended to protect samples from light to prevent photodegradation.
Q2: What are the common degradation products of 6-PN?
A2: The most commonly reported degradation event is the isomerization of this compound to its more stable isomer, 8-Prenylnaringenin (8-PN).[3] This can occur, for instance, during the boiling process of hop wort in beer production. At elevated temperatures, minor derivatives such as epimers of 6-PN may also be formed.[2]
Q3: What is the recommended solvent for storing 6-PN stock solutions?
A3: For short-term storage, methanolic stock solutions of 6-PN are recommended. These solutions should be protected from light and stored at -20°C for a period not exceeding 3 months to ensure stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of 6-PN in extracted samples | Thermal degradation during extraction: Using high temperatures (above 70-80°C) for extraction can lead to significant loss of 6-PN. | Maintain extraction temperatures below 70°C. Consider using extraction methods that operate at or below room temperature, such as maceration or ultrasonic-assisted extraction with temperature control. |
| Degradation due to acidic pH: Extraction with acidic solvents or from acidic matrices can cause degradation of 6-PN. | Use neutral or slightly basic extraction solvents. If the sample matrix is acidic, consider neutralization before extraction. For analytical purposes, a mobile phase with a pH of 8.5 has been shown to improve stability.[1] | |
| Incomplete extraction: The choice of solvent may not be optimal for extracting 6-PN from the sample matrix. | 6-PN is readily soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, but has poor solubility in water.[4] Use a solvent system that matches the polarity of 6-PN and the sample matrix. Ethanol (B145695) has shown higher extraction efficiency for prenylflavonoids from hops compared to methanol (B129727).[2] | |
| Presence of unexpected peaks in chromatogram, possibly 8-PN | Isomerization during sample processing: Exposure to heat or certain catalytic conditions can promote the conversion of 6-PN to 8-PN. | Minimize heat exposure throughout the entire sample preparation workflow. Avoid conditions known to catalyze isomerization, such as prolonged heating. |
| Gradual decrease in 6-PN concentration in stored extracts | Degradation during storage: Improper storage conditions such as exposure to light and room temperature can lead to the degradation of 6-PN over time. | Store extracts in amber vials or wrapped in aluminum foil to protect from light. Store at -20°C or lower for long-term stability. For stock solutions in methanol, storage at -20°C is recommended for up to 3 months. |
| Oxidation: 6-PN, like other flavonoids, may be susceptible to oxidation. | Consider adding antioxidants, such as ascorbic acid or BHT, to the extraction solvent and during storage, especially for long-term storage. Work under an inert atmosphere (e.g., nitrogen or argon) during solvent evaporation steps. |
Experimental Protocols
Protocol 1: Extraction of this compound from Hop Pellets
This protocol is adapted from methods for extracting prenylflavonoids from hops, with modifications to enhance the stability of 6-PN.
Materials:
-
Hop pellets
-
Mortar and pestle or cryogenic grinder
-
Ethanol (96%), pre-chilled to 4°C
-
Centrifuge capable of reaching 10,000 x g and maintaining 4°C
-
Rotary evaporator or nitrogen evaporator
-
Amber vials for storage
Procedure:
-
Grinding: Grind the hop pellets to a fine powder using a mortar and pestle or a cryogenic grinder to increase the surface area for extraction.
-
Extraction:
-
To 1 gram of powdered hop material, add 10 mL of pre-chilled ethanol.
-
Vortex the mixture for 1 minute.
-
Extract using an ultrasonic bath for 30 minutes, ensuring the water bath temperature does not exceed 25°C.
-
-
Centrifugation:
-
Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C to pellet the solid material.
-
-
Supernatant Collection:
-
Carefully decant the supernatant into a clean collection tube.
-
-
Re-extraction (Optional but Recommended):
-
Add another 10 mL of pre-chilled ethanol to the pellet, vortex, and repeat the extraction and centrifugation steps to maximize recovery.
-
Combine the supernatants.
-
-
Solvent Evaporation:
-
Evaporate the ethanol from the combined supernatants using a rotary evaporator with a water bath temperature not exceeding 40°C, or under a gentle stream of nitrogen gas at room temperature.
-
-
Reconstitution and Storage:
-
Reconstitute the dried extract in a known volume of methanol or a suitable solvent for your analytical method.
-
Transfer the reconstituted extract to an amber vial and store at -20°C until analysis.
-
Visualizations
Caption: Experimental workflow for stable 6-PN extraction.
Caption: Potential degradation pathways of this compound.
References
addressing inter-individual variability in 6-Prenylnaringenin pharmacokinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Prenylnaringenin (6-PN). The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-individual variability in plasma concentrations of 6-PN in our human study. What are the potential causes?
A1: High inter-individual variability in 6-PN pharmacokinetics is a known issue and can be attributed to several factors:
-
Genetic Polymorphisms in Metabolic Enzymes:
-
UDP-Glucuronosyltransferases (UGTs): 6-PN undergoes extensive phase II metabolism, primarily through glucuronidation.[1] Genetic variations in UGT enzymes, which are responsible for this process, can lead to significant differences in metabolic rates between individuals. While direct studies on 6-PN are limited, research on the structurally similar 8-prenylnaringenin (B1664708) (8-PN) has shown involvement of multiple UGT isoforms, including UGT1A1, UGT1A3, UGT1A8, UGT1A9, and UGT1A10.[2] Polymorphisms in the genes encoding these enzymes can alter their activity, leading to faster or slower clearance of 6-PN.
-
Cytochrome P450 (CYP) Enzymes: Phase I metabolism by CYP enzymes may also play a role, although it is considered less significant than glucuronidation for prenylated flavonoids.[2] Studies on 8-PN have implicated CYP1A2, CYP2C8, and CYP2C19 in its metabolism.[3] Genetic polymorphisms in these CYP enzymes are common and can significantly impact the metabolic capacity of individuals.[4][5]
-
-
Drug-Drug Interactions: Co-administration of other drugs that are substrates, inhibitors, or inducers of the same UGT or CYP enzymes involved in 6-PN metabolism can alter its pharmacokinetic profile.
-
Gut Microbiota: The composition of an individual's gut microbiota can influence the metabolism of flavonoids, potentially contributing to variability in absorption and bioavailability.
-
Dietary Factors: Components of an individual's diet can modulate the activity of metabolic enzymes.
-
Chirality: 6-PN is a chiral molecule, and the two enantiomers may exhibit different pharmacokinetic profiles. Enantiospecific analytical methods are crucial for accurate assessment.
Q2: What are the main challenges in the bioanalysis of 6-PN and how can they be addressed?
A2: The primary challenges in 6-PN bioanalysis include its low plasma concentrations due to poor bioavailability, rapid metabolism, and potential for isomerization.[1]
-
Low Concentrations: To accurately quantify the low levels of 6-PN in biological matrices, a highly sensitive and selective analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.
-
Rapid Metabolism: Due to extensive glucuronidation, it is often necessary to measure both the parent compound and its glucuronide metabolites. This may require an enzymatic hydrolysis step (using β-glucuronidase) during sample preparation to cleave the glucuronide moiety and measure total 6-PN.
-
Sample Stability: Flavonoids can be unstable in biological matrices. It is crucial to handle and store samples properly (e.g., at -80°C) and to add antioxidants during sample preparation to prevent degradation.
-
Matrix Effects: Biological matrices like plasma can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. This can be mitigated by using appropriate sample preparation techniques (e.g., solid-phase extraction) and an internal standard that is structurally similar to the analyte.
Q3: We are having trouble with peak tailing and poor resolution in our HPLC analysis of 6-PN. What are the likely causes and solutions?
A3: Peak tailing and poor resolution are common issues in flavonoid analysis.[6]
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column can interact with the polar hydroxyl groups of 6-PN, causing peak tailing.
-
Solution: Use an end-capped column or add a small amount of a competing base (e.g., triethylamine) or acid (e.g., formic acid) to the mobile phase to mask the silanol groups.[6]
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.
-
Solution: Dilute the sample or reduce the injection volume.[6]
-
-
Inappropriate Mobile Phase: The choice of mobile phase and gradient program is critical for good separation.
-
Solution: Optimize the mobile phase composition (e.g., acetonitrile (B52724) vs. methanol) and the gradient elution profile. A common mobile phase for flavonoid analysis consists of a gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile.[6]
-
-
Column Contamination: Buildup of matrix components on the column can lead to poor peak shape.
-
Solution: Use a guard column and flush the analytical column with a strong solvent regularly.[6]
-
Troubleshooting Guides
Issue: Inconsistent Pharmacokinetic Parameters
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in Cmax and AUC between subjects. | Genetic polymorphisms in UGT or CYP enzymes. | - Genotype subjects for common polymorphisms in relevant UGT (e.g., UGT1A1, UGT1A9) and CYP (e.g., CYP1A2, CYP2C19) genes. - Stratify data based on genotype to assess its impact on pharmacokinetic parameters. |
| Co-medication interfering with 6-PN metabolism. | - Obtain a detailed history of all medications, including over-the-counter drugs and herbal supplements, taken by the subjects. - Check for known interactions with UGT and CYP enzymes. | |
| Differences in gut microbiota composition. | - Consider collecting fecal samples for gut microbiota analysis to explore potential correlations with pharmacokinetic parameters. | |
| Unexpectedly low bioavailability. | Poor absorption or extensive first-pass metabolism. | - Investigate the formulation of the 6-PN product to ensure optimal dissolution. - Measure both parent 6-PN and its glucuronide metabolites to account for extensive metabolism. |
Issue: Bioanalytical Method Problems
| Symptom | Possible Cause | Troubleshooting Steps |
| Low signal intensity or inability to detect 6-PN. | Insufficient method sensitivity. | - Optimize MS/MS parameters (e.g., collision energy, cone voltage) for 6-PN. - Use a more efficient sample preparation method to concentrate the analyte (e.g., solid-phase extraction). |
| Ion suppression from the biological matrix. | - Evaluate matrix effects by comparing the response of the analyte in the matrix to its response in a clean solvent. - Use a stable isotope-labeled internal standard to compensate for matrix effects. - Improve sample cleanup to remove interfering substances. | |
| Poor reproducibility of results. | Inconsistent sample preparation. | - Ensure precise and consistent execution of all sample preparation steps. - Use an automated liquid handler for improved precision. |
| Analyte degradation. | - Keep samples on ice or at 4°C during preparation. - Add an antioxidant (e.g., ascorbic acid) to the sample. | |
| Inaccurate quantification. | Improper calibration curve. | - Prepare calibration standards in the same biological matrix as the samples. - Ensure the calibration range covers the expected concentrations of 6-PN in the samples. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)
| Parameter | Value | Reference |
| Cmax (nmol/L) | 483 - 602 | [1] |
| Tmax (h) | ~2.3 | [7] |
| Bioavailability | 4 to 5 times lower than 8-prenylnaringenin | [1] |
Note: Data on the pharmacokinetics of 6-PN in humans is limited. The values presented are based on the available literature and may vary depending on the study population, dosage, and formulation.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework for the quantification of 6-PN in human plasma. Method optimization and validation are essential for each specific application.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled 6-PN or a structurally similar flavonoid).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions:
-
6-PN: Q1 m/z [M-H]⁻ → Q3 m/z fragment ion
-
Internal Standard: Q1 m/z [M-H]⁻ → Q3 m/z fragment ion (Note: The specific m/z values for the precursor and product ions need to be determined by direct infusion of the analytical standards.)
-
3. Data Analysis
-
Integrate the peak areas for 6-PN and the internal standard.
-
Calculate the peak area ratio (6-PN/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of 6-PN in the plasma samples from the calibration curve.
Mandatory Visualizations
References
- 1. This compound—Its Beneficial Biological Effects and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of (2R)- and (2S)-8-Prenylnaringenin Glucuronides by Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of human hepatic cytochrome P450 enzymes involved in the metabolism of 8-prenylnaringenin and isoxanthohumol from hops (Humulus lupulus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymorphic Cytochrome P450 Enzymes (CYPs) and Their Role in Personalized Therapy | PLOS One [journals.plos.org]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. helda.helsinki.fi [helda.helsinki.fi]
Validation & Comparative
validation of 6-Prenylnaringenin as a novel anti-melanoma drug candidate
A Comparative Guide to a Promising Natural Compound Against Standard-of-Care Melanoma Therapies
In the relentless pursuit of more effective treatments for melanoma, the natural flavonoid 6-Prenylnaringenin (6-PN) has emerged as a compelling candidate. This guide provides a comprehensive validation of 6-PN as a novel anti-melanoma drug, comparing its performance with established therapies such as Dacarbazine, Vemurafenib, and Trametinib. Through a detailed examination of its mechanism of action, supported by experimental data and protocols, this document offers valuable insights for researchers, scientists, and drug development professionals.
Performance Comparison: this compound vs. Standard Therapies
The in vitro efficacy of this compound against melanoma cell lines is promising, particularly in its ability to inhibit cell proliferation and viability at micromolar concentrations. The following tables summarize the available quantitative data, offering a comparative perspective against current standard-of-care drugs.
Table 1: Comparative In Vitro Efficacy (IC50) Against Melanoma Cell Lines
| Compound | Melanoma Cell Line | IC50 Value | Reference |
| This compound | SK-MEL-28 | ~50-100 µM (Significant growth inhibition) | [1] |
| BLM | ~50-100 µM (Significant growth inhibition) | [1] | |
| Dacarbazine | B16-F10 | 1395 µM | [2] |
| SK-MEL-30 | 1095 µM | [3] | |
| B16 | 1.724 M | [4] | |
| Cloudman S91 | 2.920 M | [4] | |
| Vemurafenib | BRAF V600E mutant | 31 nM | [5] |
| SK-Mel-28 (sensitive) | 82 nM | [6] | |
| A375 (sensitive) | 145 nM | [6] | |
| A2058 (resistant) | 452 nM | [6] | |
| WM-115 (resistant) | 1227 nM | [6] | |
| Trametinib | BRAF mutant | 0.3 - 0.85 nM | [7] |
| NRAS mutant | 0.36 - 0.63 nM | [7] | |
| BRAF/NRAS wild-type | 0.31 - 10 nM | [7] |
Table 2: Mechanism of Action and Cellular Effects
| Compound | Primary Mechanism of Action | Key Cellular Effects | Apoptosis Induction |
| This compound | Histone Deacetylase (HDAC) Inhibitor.[7][8][9] | Hyperacetylation of histones, down-regulation of mTOR signaling (via pERK/pP90).[8][9] | Apoptosis-independent cell death.[8][9] |
| Dacarbazine | DNA alkylating agent. | DNA damage, inhibition of DNA replication. | Induces apoptosis and necrosis.[4] |
| Vemurafenib | Selective inhibitor of BRAF V600E kinase. | Inhibition of the MAPK/ERK signaling pathway. | Induces apoptosis. |
| Trametinib | Selective inhibitor of MEK1 and MEK2 kinases.[7] | Inhibition of the MAPK/ERK signaling pathway.[7] | Induces apoptosis. |
Unveiling the Mechanism: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Melanoma Cells
This compound exerts its anti-melanoma effects primarily through the inhibition of histone deacetylases (HDACs). This leads to an increase in histone acetylation, altering gene expression, and subsequently impacting downstream signaling pathways. A key consequence is the downregulation of the mTOR pathway, a central regulator of cell growth and proliferation, via the pERK/pP90 axis.[8][9]
Caption: 6-PN inhibits HDACs, leading to mTOR pathway downregulation.
Comparative Signaling Pathways of Standard Melanoma Drugs
Vemurafenib and Trametinib target the MAPK/ERK pathway, a critical signaling cascade that is often constitutively active in melanoma due to mutations in BRAF or NRAS. Dacarbazine, in contrast, acts directly on the DNA.
Caption: Mechanisms of Vemurafenib, Trametinib, and Dacarbazine.
Experimental Workflow for In Vitro Validation
The validation of a novel anti-melanoma drug candidate like 6-PN involves a series of well-defined in vitro assays. The following diagram illustrates a typical experimental workflow.
Caption: A typical workflow for in vitro anti-melanoma drug validation.
Detailed Experimental Protocols
For robust and reproducible results, standardized experimental protocols are crucial. Below are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound and comparator drugs on melanoma cells.
Materials:
-
Melanoma cell lines (e.g., SK-MEL-28, A375)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (6-PN, Dacarbazine, Vemurafenib, Trametinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed melanoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC50 value for each compound.
Western Blot Analysis
Objective: To analyze the expression levels of key proteins in the signaling pathways affected by the test compounds.
Materials:
-
Treated and untreated melanoma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-histone H3, anti-p-ERK, anti-p-S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Wash the membrane three times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the test compounds.
Materials:
-
Treated and untreated melanoma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the culture plates. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Conclusion and Future Directions
This compound demonstrates significant anti-proliferative activity against melanoma cells through a distinct mechanism of action involving HDAC inhibition and subsequent mTOR pathway modulation. While its in vitro efficacy appears to be in a higher concentration range compared to targeted therapies like Vemurafenib and Trametinib, its novel mechanism presents a potential avenue to overcome resistance to existing drugs. Further preclinical studies, including in vivo models and combination therapy assessments, are warranted to fully elucidate the therapeutic potential of this compound as a novel anti-melanoma agent. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers dedicated to advancing melanoma treatment.
References
- 1. karger.com [karger.com]
- 2. researchgate.net [researchgate.net]
- 3. The Efficacy of Electrochemotherapy with Dacarbazine on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6- and 8-Prenylnaringenin, Novel Natural Histone Deacetylase Inhibitors Found in Hops, Exert Antitumor Activity on Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unlocking Antibiotic Potential: The Synergistic Power of 6-Prenylnaringenin
A detailed guide for researchers on the enhanced efficacy of conventional antibiotics when combined with the natural flavonoid, 6-Prenylnaringenin.
In the global battle against antimicrobial resistance, the exploration of synergistic combinations between natural compounds and existing antibiotics presents a promising frontier. This guide delves into the compelling evidence surrounding this compound (6-PN), a prenylflavonoid found in hops (Humulus lupulus), and its remarkable ability to potentiate the activity of conventional antibiotics. For researchers, scientists, and drug development professionals, understanding this synergy offers a clear, actionable pathway toward developing novel therapeutic strategies to combat drug-resistant pathogens.
Recent studies have highlighted the potent synergistic effects of 6-PN, particularly against challenging multidrug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). When combined with standard antibiotics, 6-PN has been shown to dramatically reduce the minimum inhibitory concentrations (MICs) of these drugs, effectively restoring their efficacy. Research by Osorio et al. demonstrated that 6-PN can enhance the effectiveness of antibiotics like vancomycin, ciprofloxacin, and methicillin (B1676495) by a staggering 10 to 100 times.[1][2][3] This potentiation suggests that 6-PN could play a crucial role in overcoming existing resistance mechanisms.
This guide provides a comprehensive overview of the quantitative data from key studies, details the experimental protocols used to determine these synergistic interactions, and visualizes the underlying mechanisms and workflows to facilitate a deeper understanding for further research and development.
Quantitative Analysis of Synergistic Activity
The synergistic effect of this compound with various antibiotics has been quantified using standard antimicrobial susceptibility testing methods. The data consistently demonstrates a significant reduction in the MIC of the conventional antibiotic in the presence of a sub-inhibitory concentration of 6-PN.
| Antibiotic | Bacterial Strain | Fold Reduction in MIC of Antibiotic (in the presence of 6-PN) |
| Vancomycin | Methicillin-resistant Staphylococcus aureus (MRSA) | 10 to 100-fold |
| Ciprofloxacin | Methicillin-resistant Staphylococcus aureus (MRSA) | 10 to 100-fold |
| Methicillin | Methicillin-resistant Staphylococcus aureus (MRSA) | 10 to 100-fold |
This table summarizes the significant enhancement of antibiotic activity against MRSA when combined with this compound, as reported in scientific literature.[1][2][3]
Experimental Protocols
To ensure the reproducibility and validation of these findings, it is essential to understand the detailed methodologies employed in these studies. The following are standard experimental protocols used to assess the synergistic effects of this compound with conventional antibiotics.
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to quantitatively evaluate the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between 6-PN and a conventional antibiotic.
Methodology:
-
Preparation of Antimicrobial Agents: Stock solutions of this compound and the selected antibiotic are prepared in an appropriate solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Plate Setup: The dilutions are arranged in a checkerboard pattern. Serial dilutions of the antibiotic are made along the x-axis, and serial dilutions of 6-PN are made along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). Control wells containing only the medium, the bacterium alone, and each agent alone are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: The MIC of each drug alone and in combination is determined by visual inspection of turbidity. The FIC index is calculated using the following formula:
FIC Index = FIC of drug A + FIC of drug B
Where:
-
FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)
-
FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4: Additive or Indifference
-
4: Antagonism
-
Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic picture of the antimicrobial effect over time, assessing the rate of bacterial killing.
Objective: To evaluate the bactericidal or bacteriostatic activity of 6-PN and an antibiotic, both alone and in combination, over a period of time.
Methodology:
-
Preparation of Cultures: A logarithmic phase bacterial culture is diluted to a standardized starting inoculum (e.g., 1 x 10^6 CFU/mL) in a suitable broth.
-
Exposure to Antimicrobials: The bacterial culture is exposed to the antimicrobial agents at specific concentrations (e.g., MIC, 0.5 x MIC, 2 x MIC) of 6-PN, the antibiotic, and the combination of both. A growth control without any antimicrobial agent is also included.
-
Sampling and Plating: Aliquots are withdrawn from each culture at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Colony Counting: The withdrawn samples are serially diluted and plated on appropriate agar (B569324) plates. After incubation, the number of viable colonies (CFU/mL) is determined.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
Visualizing the Workflow and Potential Mechanisms
To better illustrate the processes and potential interactions, the following diagrams are provided.
References
A Comparative Analysis of the Estrogenic Activity of 6-Prenylnaringenin and Other Phytoestrogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the estrogenic activity of 6-prenylnaringenin (6-PN) with other notable phytoestrogens and the mycotoxin zearalenone (B1683625). The information is compiled from various experimental studies to assist researchers and professionals in drug development in understanding the relative potencies and mechanisms of action of these compounds. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Overview of Estrogenic Activity
Phytoestrogens are plant-derived compounds that structurally and functionally mimic mammalian estrogens, primarily 17β-estradiol (E2). Their ability to bind to estrogen receptors (ERα and ERβ) allows them to elicit a range of physiological responses. This guide focuses on the comparative estrogenic activity of this compound (6-PN), a prenylflavonoid found in hops, against other well-researched phytoestrogens such as 8-prenylnaringenin (B1664708) (8-PN), genistein (B1671435), daidzein, and coumestrol, as well as the potent mycoestrogen, zearalenone.
Quantitative Comparison of Estrogenic Activity
The estrogenic potency of these compounds has been evaluated using various in vitro assays, including competitive binding assays to determine relative binding affinity (RBA) to estrogen receptors and cell-based assays to measure transcriptional activation or cell proliferation. The following tables summarize the quantitative data from these studies.
Table 1: Relative Binding Affinity (RBA) for Estrogen Receptors (ERα and ERβ)
The RBA is a measure of a compound's ability to bind to an estrogen receptor relative to 17β-estradiol, which is set at 100%. A higher RBA value indicates a stronger binding affinity.
| Compound | RBA for ERα (%) | RBA for ERβ (%) | ERβ/ERα Selectivity Ratio | References |
| 17β-Estradiol (E2) | 100 | 100 | 1 | [1],[2] |
| This compound (6-PN) | <1% of 8-PN | <1% of 8-PN | - | [3] |
| 8-Prenylnaringenin (8-PN) | >2-fold higher than for ERβ | - | - | [4],[3] |
| Genistein | 6.8 | - | 324 | [1] |
| Daidzein | Lower than Genistein | Lower than Genistein | - | [1] |
| Coumestrol | - | Higher than ERα | - | [5] |
| Zearalenone | Partial agonist | Complete agonist | - | [6] |
Note: Data for some compounds are qualitative or relative to other phytoestrogens due to variations in experimental reporting.
Table 2: In Vitro Estrogenic Potency (EC50/IC50 Values)
EC50 represents the concentration of a compound that elicits a half-maximal response in a transcriptional activation or cell proliferation assay. IC50 is the concentration that causes 50% inhibition in a competitive binding assay. Lower values indicate higher potency.
| Compound | Assay | Cell Line/System | EC50/IC50 (µM) | References |
| 17β-Estradiol (E2) | ERE Activation (ERα) | - | 0.03 | [2] |
| ERE Activation (ERβ) | - | 0.01 | [2] | |
| 8-Prenylnaringenin (8-PN) | ER Binding (ERβ vs ERα) | - | 3-fold higher IC50 | [3],[7] |
| Genistein | ERE Activation (ERα) | - | 15 | [2] |
| ERE Activation (ERβ) | - | 0.03 | [2] | |
| Daidzein | ERE Activation (ERα) | - | >300 | [2] |
| ERE Activation (ERβ) | - | 0.35 | [2] | |
| Coumestrol | ERE Activation (ERα) | - | 0.2 | [2] |
| ERE Activation (ERβ) | - | 0.025 | [2] |
Experimental Protocols
Detailed methodologies for the most common assays cited in this guide are provided below.
Yeast Estrogen Screen (YES) Assay
The YES assay is a reporter gene assay that uses genetically modified yeast (Saccharomyces cerevisiae) to detect estrogenic compounds.[8]
-
Principle: The yeast strain is engineered to express the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of estrogen response elements (EREs). When an estrogenic compound binds to the hER, it activates the transcription of the lacZ gene, leading to the production of β-galactosidase. The enzyme's activity is then measured by the conversion of a chromogenic substrate, resulting in a color change proportional to the estrogenic activity.[9]
-
Protocol Outline:
-
Yeast Culture: A recombinant strain of S. cerevisiae containing the hER and an ERE-lacZ reporter plasmid is cultured in an appropriate medium.[10]
-
Assay Setup: Serial dilutions of the test compounds and a 17β-estradiol standard are added to a 96-well plate.[10]
-
Inoculation: The yeast culture is added to each well.
-
Incubation: The plate is incubated to allow for receptor binding and reporter gene expression.[10]
-
Lysis and Substrate Addition: Yeast cells are lysed, and a chromogenic substrate (e.g., CPRG) is added.
-
Measurement: The absorbance is read at a specific wavelength to quantify the color change.
-
Data Analysis: Dose-response curves are generated, and EC50 values are calculated.[9]
-
E-SCREEN (MCF-7 Cell Proliferation) Assay
The E-SCREEN assay is a cell-based assay that measures the proliferation of the human breast cancer cell line MCF-7 in response to estrogenic substances.[11]
-
Principle: MCF-7 cells are estrogen-responsive, and their proliferation is stimulated by estrogens. The assay quantifies the increase in cell number after exposure to a test compound.
-
Protocol Outline:
-
Cell Culture: MCF-7 cells are maintained in a culture medium. Before the assay, they are transferred to a steroid-free medium to synchronize the cells and reduce basal proliferation.[11]
-
Cell Seeding: A specific number of cells are seeded into 96-well plates.
-
Treatment: Serial dilutions of the test compounds and a 17β-estradiol standard are added to the wells. A solvent control is also included.[11]
-
Incubation: The plates are incubated for a set period (e.g., 6 days) to allow for cell proliferation.[11]
-
Cell Quantification: The number of cells is determined using a method such as the sulforhodamine B (SRB) assay, which stains total cellular protein.
-
Data Analysis: The proliferative effect is calculated relative to the control, and dose-response curves are used to determine EC50 values.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the classical estrogen signaling pathway and a typical experimental workflow for assessing estrogenic activity.
Caption: Classical Estrogen Receptor Signaling Pathway.
Caption: General Experimental Workflow for In Vitro Estrogenic Activity Assays.
Discussion
The data compiled in this guide highlight the diverse estrogenic potencies of the selected compounds. 8-Prenylnaringenin stands out as one of the most potent phytoestrogens, with an activity that can be comparable to or even exceed that of other well-known phytoestrogens like genistein and coumestrol.[3] In contrast, its isomer, this compound, exhibits significantly weaker estrogenic effects.[12]
Genistein and daidzein, the primary isoflavones in soy, demonstrate a clear preference for ERβ.[1] This receptor selectivity is a crucial factor in determining their tissue-specific effects. Coumestrol also shows potent estrogenic activity, binding to both ERα and ERβ.[5]
The mycoestrogen zearalenone and its metabolites are notable for their strong estrogenic and, in some cases, anti-androgenic activities.[6] This dual activity underscores the complexity of endocrine disruption by environmental compounds.
The choice of experimental assay significantly influences the determined estrogenic potency. Reporter gene assays, such as the YES assay, directly measure the transcriptional activation of the estrogen receptor, while cell proliferation assays like the E-SCREEN provide a more integrated measure of the estrogenic response.
Conclusion
This comparative guide provides a valuable resource for researchers and professionals in the field of endocrinology and drug development. The summarized data and detailed protocols facilitate an objective comparison of the estrogenic activity of 6-PN and other significant phytoestrogens and mycoestrogens. The provided visualizations of the estrogen signaling pathway and experimental workflows offer a clear conceptual framework for understanding the mechanisms of action and the methods used to assess them. Further research is warranted to fully elucidate the in vivo effects and potential therapeutic applications or risks associated with these compounds.
References
- 1. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytoestrogens modulate binding response of estrogen receptors alpha and beta to the estrogen response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protective Effects of Coumestrol on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 9. benchchem.com [benchchem.com]
- 10. Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. E-SCREEN - Wikipedia [en.wikipedia.org]
- 12. This compound—Its Beneficial Biological Effects and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Properties of 6-Prenylnaringenin and Xanthohumol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of two prominent prenylflavonoids derived from hops (Humulus lupulus L.), 6-Prenylnaringenin (6-PN) and Xanthohumol (B1683332) (XN). Both compounds have garnered significant attention for their potential as cancer chemopreventive and therapeutic agents. This document synthesizes experimental data to facilitate a direct comparison of their efficacy and mechanisms of action.
Comparative Analysis of Anticancer Mechanisms
This compound and Xanthohumol exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.
This compound (6-PN)
This compound has demonstrated notable anticancer activity across several cancer cell lines, including colorectal, ovarian, breast, and prostate cancers, as well as melanoma.[1] A novel mechanism of action identified for 6-PN is the inhibition of histone deacetylases (HDACs).[1][2][3] By inhibiting HDACs, 6-PN can induce hyperacetylation of histones, leading to changes in gene expression that can suppress tumor growth.[2][3] In melanoma cells, this HDAC inhibition is associated with a reduction in cell proliferation and viability, which is independent of apoptosis and involves the downregulation of the mTOR signaling pathway.[3] Furthermore, 6-PN can act as both a substrate and an inhibitor of the breast cancer resistance protein (BCRP/ABCG2), a transporter often overexpressed in drug-resistant cancer cells.[4]
Xanthohumol (XN)
Xanthohumol exhibits a broad spectrum of anticancer activities, targeting various stages of carcinogenesis.[5][6] It has been shown to inhibit the proliferation of a wide range of cancer cell lines, including those of the breast, prostate, colon, and liver.[6][7][8] The anticancer mechanisms of XN are multifaceted and include:
-
Induction of Apoptosis: XN induces programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10] This involves the activation of caspases, cleavage of PARP-1, and release of cytochrome c from mitochondria.[6][9]
-
Cell Cycle Arrest: XN can cause cell cycle arrest, primarily in the G0/G1 or S phase, thereby preventing cancer cell replication.[5][11]
-
Inhibition of Key Signaling Pathways: XN has been shown to modulate several critical signaling pathways that are often dysregulated in cancer. These include the inhibition of NF-κB, Akt, mTOR, and Notch signaling pathways.[6][9][11][12]
-
Anti-angiogenic Effects: XN can inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[13]
-
Modulation of Carcinogen Metabolism: XN can modulate the activity of phase 1 and phase 2 enzymes involved in the metabolism and detoxification of carcinogens.[5]
Quantitative Comparison of In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and Xanthohumol in various cancer cell lines.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) |
| Xanthohumol | Colon Cancer | HCT-15 | 3.6 | 24 |
| Colon Cancer | 40-16 | 4.1 | 24 | |
| Colon Cancer | 40-16 | 3.6 | 48 | |
| Colon Cancer | 40-16 | 2.6 | 72 | |
| Breast Cancer | MDA-MB-231 | 6.7 | 24 | |
| Breast Cancer | Hs578T | 4.78 | 24 | |
| Prostate Cancer | PC-3, DU145, LNCaP | 20-40 | Not Specified | |
| Hepatocellular Carcinoma | HepG2, Huh7 | ~108-166 | Not Specified | |
| This compound | Melanoma | SK-MEL-28, BLM | 20-100 (Dose-dependent reduction in proliferation) | 104 |
Note: Data for this compound IC50 values are less commonly reported in direct µM concentrations for specific time points compared to Xanthohumol. The available data indicates a dose-dependent effect on proliferation.[3]
Based on the available data, Xanthohumol demonstrates potent cytotoxic effects against colon and breast cancer cell lines with IC50 values in the low micromolar range.[8] Its efficacy against prostate cancer cells is also noted, though at slightly higher concentrations.[6]
Comparison of In Vivo Antitumor Efficacy
In vivo studies in animal models provide crucial information on the potential therapeutic efficacy of these compounds.
| Compound | Cancer Model | Animal Model | Dosage/Administration | Key Findings |
| Xanthohumol | Breast Cancer (4T1) | Mouse | Not Specified | Suppression of tumor growth.[11] |
| Breast Cancer (MX-1) | SCID Mice | 1 mg/g body weight (subcutaneous) | 30% reduction in tumor-induced neovascularization.[13] | |
| Vascular Tumor | Mouse | In drinking water | Inhibition of tumor growth via anti-angiogenesis.[13] | |
| This compound | - | - | - | In vivo data on direct antitumor efficacy is limited in the reviewed literature.* |
While direct in vivo anticancer studies for 6-PN are less prevalent in the search results, its role as a metabolite of other hop-derived compounds and its own biological activities suggest potential for in vivo effects.[14]
Xanthohumol has demonstrated significant antitumor activity in various mouse models, primarily through the inhibition of tumor growth and angiogenesis.[11][13]
Detailed Experimental Protocols
The following are generalized protocols for key experiments commonly used to evaluate the anticancer properties of compounds like 6-PN and XN.
1. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound (6-PN or XN) for specified time periods (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2. Apoptosis Detection (Annexin V-FITC/PI Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine (B164497) exposure.
-
Methodology:
-
Treat cells with the test compound for a specified time.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
3. Cell Cycle Analysis
-
Principle: Measures the DNA content of cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Methodology:
-
Treat cells with the test compound.
-
Harvest and fix the cells in cold ethanol.
-
Wash the cells and treat with RNase to remove RNA.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content by flow cytometry.
-
4. Western Blot Analysis
-
Principle: Detects and quantifies specific proteins in a sample to assess the effect of the test compound on protein expression levels and signaling pathways.
-
Methodology:
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
5. In Vivo Tumor Xenograft Model
-
Principle: Evaluates the antitumor efficacy of a compound in a living organism by implanting human cancer cells into immunodeficient mice.
-
Methodology:
-
Inject human cancer cells subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Allow tumors to grow to a palpable size.
-
Randomly assign mice to treatment and control groups.
-
Administer the test compound (e.g., via oral gavage, intraperitoneal injection) or vehicle control according to a predetermined schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry).
-
Conclusion
Both this compound and Xanthohumol, naturally occurring prenylflavonoids from hops, exhibit significant anticancer properties. Xanthohumol has been more extensively studied, with a well-documented broad spectrum of activity against various cancers, supported by both in vitro and in vivo data.[5][6][11][13] Its mechanisms of action are diverse, involving the induction of apoptosis and the inhibition of multiple oncogenic signaling pathways.[6][9][12]
This compound, while less studied, presents a unique mechanism through the inhibition of HDACs, a promising target in cancer therapy.[1][2][3] Its ability to modulate drug resistance proteins also warrants further investigation.[4]
For researchers and drug development professionals, Xanthohumol represents a more characterized lead compound with a substantial body of evidence supporting its anticancer potential. This compound, on the other hand, offers a novel mechanistic approach that could be exploited for the development of new anticancer agents, particularly for cancers where HDAC inhibition is a viable therapeutic strategy. Further comparative in vivo studies are necessary to fully elucidate the therapeutic potential of this compound and to directly compare its efficacy against Xanthohumol in preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. 6- and 8-Prenylnaringenin, Novel Natural Histone Deacetylase Inhibitors Found in Hops, Exert Antitumor Activity on Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. This compound—Its Beneficial Biological Effects and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer effect of xanthohumol induces growth inhibition and apoptosis of human liver cancer through NF-κB/p53-apoptosis signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]
- 9. Growth inhibitory and apoptosis-inducing effects of xanthohumol, a prenylated chalone present in hops, in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of breast cancer cell survival by Xanthohumol via modulation of the Notch signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pharmacological Profile of Xanthohumol, a Prenylated Flavonoid from Hops (Humulus lupulus) [mdpi.com]
- 14. Semi-Synthetic Approach Leading to 8-Prenylnaringenin and this compound: Optimization of the Microwave-Assisted Demethylation of Xanthohumol Using Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
validating the role of 6-Prenylnaringenin in the estrogen detoxification pathway
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 6-Prenylnaringenin (6-PN) and its validated role in the estrogen detoxification pathway. Through a detailed comparison with its more estrogenic isomer, 8-Prenylnaringenin (B1664708) (8-PN), and other relevant compounds, this document elucidates the unique mechanism of action of 6-PN, supported by experimental data. The information presented herein is intended to inform further research and drug development efforts targeting estrogen-related pathologies.
Introduction to Estrogen Detoxification
Estrogen metabolism is a critical physiological process, and its dysregulation is implicated in the pathogenesis of hormone-dependent cancers, such as breast cancer. The detoxification of estrogens primarily occurs through two main hydroxylation pathways, catalyzed by cytochrome P450 (CYP) enzymes:
-
2-Hydroxylation Pathway (Beneficial): Catalyzed predominantly by CYP1A1, this pathway leads to the formation of 2-hydroxyestrogens (2-OHE), which are considered less carcinogenic and are readily conjugated and excreted.
-
4-Hydroxylation Pathway (Genotoxic): Primarily mediated by CYP1B1, this pathway produces 4-hydroxyestrogens (4-OHE), which can be oxidized to reactive quinones that form DNA adducts, leading to mutations and cancer initiation.[1]
Therefore, compounds that can shift the balance of estrogen metabolism towards the 2-hydroxylation pathway are of significant interest for chemoprevention.
This compound: A Unique Phytoestrogen from Hops
This compound is a flavonoid found in hops (Humulus lupulus L.) that has demonstrated a significant ability to modulate estrogen metabolism.[2] Unlike its well-known isomer, 8-prenylnaringenin (8-PN), which is a potent phytoestrogen, 6-PN exhibits weaker estrogenic activity but possesses a distinct mechanism that promotes the beneficial 2-hydroxylation detoxification pathway.[3][4]
Mechanism of Action of this compound
The primary mechanism by which 6-PN influences estrogen detoxification involves the interplay between the Aryl Hydrocarbon Receptor (AhR) and the Estrogen Receptor alpha (ERα).
-
AhR Agonism: 6-PN acts as an agonist of the AhR.[2] Activation of AhR leads to the increased transcription of genes containing Xenobiotic Response Elements (XREs) in their promoter regions, including CYP1A1.[5]
-
ERα Degradation: 6-PN has been shown to induce the degradation of ERα.[5] ERα normally suppresses the transcription of CYP1A1.[6] By promoting ERα degradation, 6-PN removes this inhibitory signal, further enhancing CYP1A1 expression.[5]
This dual action results in a preferential upregulation of CYP1A1 over CYP1B1, thereby shifting estrogen metabolism towards the safer 2-hydroxylation pathway.
Signaling Pathway of this compound in Estrogen Detoxification
Caption: Mechanism of 6-PN in promoting beneficial estrogen detoxification.
Comparative Performance Data
The following tables summarize the quantitative data from in vitro studies comparing the effects of 6-PN with other compounds on key markers of estrogen detoxification in human breast cell lines (MCF-7 and MCF-10A).
Table 1: Effect on CYP1A1 and CYP1B1 mRNA Expression
| Compound (Concentration) | Cell Line | Fold Induction of CYP1A1 mRNA | Fold Induction of CYP1B1 mRNA | Reference |
| 6-PN (1 µM) | MCF-7 | ~90-fold | ~35-fold | [7] |
| 8-PN (1 µM) | MCF-7 | ~90-fold | ~20-fold | [7] |
| Hop Extract (5 µg/mL) | MCF-7 | ~90-fold | ~35-fold | [7] |
| 6-PN (1 µM) | MCF-10A | ~7-fold | No significant effect | [7] |
| Hop Extract (5 µg/mL) | MCF-10A | ~7-fold | No significant effect | [7] |
Table 2: Effect on Estrogen Metabolite Formation (Ratio of 2-OHE1 to 4-OHE1)
| Compound (Concentration) | Cell Line | Ratio of 2-OHE1 to 4-OHE1 (Fold increase vs. control) | Reference |
| 6-PN (1 µM) | MCF-7 | ~1.25 | [2] |
| Hop Extract (5 µg/mL) | MCF-7 | ~1.25 | [2] |
| 6-PN (1 µM) | MCF-10A | ~1.75 | [2] |
Table 3: Comparison of Estrogenic Activity
| Compound | Relative Estrogenic Activity (compared to 8-PN) | Reference |
| 6-PN | <1% | [4] |
| 8-PN | 100% | [4] |
| Isoxanthohumol | ~1% | [4] |
| Xanthohumol | No significant activity | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In-Cell Western™ Assay for ERα Degradation
This protocol is adapted from methodologies used in the cited literature for assessing protein degradation in a plate-based format.[5][8]
Objective: To quantify the levels of ERα protein in MCF-7 cells following treatment with 6-PN.
Materials:
-
MCF-7 cells
-
96-well microplates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (6-PN)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat milk in PBS)
-
Primary antibody against ERα
-
IRDye®-conjugated secondary antibody
-
DNA stain (e.g., TO-PRO®-3)
-
LI-COR® Odyssey® Infrared Imaging System
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 6-PN or vehicle control for the desired time period (e.g., 24 hours).
-
Fixation: Remove the treatment medium and wash the cells with PBS. Fix the cells with the fixation solution for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 20 minutes.
-
Blocking: Wash the cells and block with blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against ERα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with the IRDye®-conjugated secondary antibody and a DNA stain for normalization for 1 hour at room temperature in the dark.
-
Imaging and Analysis: Wash the cells, and scan the plate using a LI-COR® Odyssey® system. The integrated intensity of the ERα signal is normalized to the DNA stain signal.
Quantitative Reverse Transcription PCR (qRT-PCR) for CYP1A1 and CYP1B1 Expression
This protocol outlines the general steps for measuring gene expression changes.[9][10]
Objective: To quantify the relative mRNA expression levels of CYP1A1 and CYP1B1 in breast cancer cells after treatment with 6-PN.
Materials:
-
MCF-7 or MCF-10A cells
-
6-well plates
-
6-PN
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR® Green PCR Master Mix)
-
Primers for CYP1A1, CYP1B1, and a reference gene (e.g., GAPDH or β-actin)
-
Real-time PCR detection system
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with 6-PN or vehicle control.
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression, normalized to the reference gene.
Xenobiotic Response Element (XRE) Luciferase Reporter Assay
This assay is used to determine the activation of the AhR signaling pathway.[11][12]
Objective: To measure the ability of 6-PN to activate the AhR and induce transcription from an XRE-driven reporter gene.
Materials:
-
Hepa-1c1c7 or a suitable cell line
-
XRE-luciferase reporter plasmid
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
96-well plates
-
6-PN
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the XRE-luciferase reporter plasmid and the control plasmid.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Treatment: Treat the cells with various concentrations of 6-PN or a known AhR agonist (e.g., TCDD) as a positive control.
-
Lysis and Luciferase Assay: After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
LC-MS/MS for Quantification of Estrogen Metabolites
This method provides a highly sensitive and specific means of measuring estrogen metabolites.[1][13]
Objective: To quantify the levels of 2-hydroxyestrone (B23517) (2-OHE1) and 4-hydroxyestrone (B23518) (4-OHE1) in cell culture media or cell lysates.
Materials:
-
Cell culture supernatant or cell lysate
-
Internal standards (e.g., deuterated 2-OHE1 and 4-OHE1)
-
Solid-phase extraction (SPE) cartridges
-
Derivatization agent (optional, e.g., dansyl chloride)
-
LC-MS/MS system (a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
Procedure:
-
Sample Preparation: Spike the samples with internal standards.
-
Extraction: Perform solid-phase extraction to clean up the sample and concentrate the analytes.
-
Derivatization (Optional): Derivatize the extracts to improve ionization efficiency and sensitivity.
-
LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system. Use multiple reaction monitoring (MRM) to specifically detect and quantify the parent and product ions of each analyte and internal standard.
-
Data Analysis: Generate a standard curve using known concentrations of the analytes and calculate the concentrations in the samples based on the peak area ratios of the analytes to their respective internal standards.
Experimental Workflow for Validating 6-PN's Role
Caption: A typical experimental workflow to validate the role of 6-PN.
Conclusion
The experimental evidence strongly supports the role of this compound as a significant modulator of the estrogen detoxification pathway. Its unique mechanism, characterized by AhR agonism and induction of ERα degradation, leads to a preferential upregulation of the beneficial CYP1A1-mediated 2-hydroxylation of estrogens. This stands in contrast to its isomer, 8-PN, which is a potent phytoestrogen with less pronounced effects on the detoxification pathway.
The data presented in this guide highlights 6-PN as a promising candidate for further investigation in the context of chemoprevention of estrogen-related cancers. Its ability to promote a favorable estrogen metabolite profile, coupled with its low estrogenic activity, makes it a compelling molecule for drug development professionals and researchers in the field of oncology and endocrinology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Hop (Humulus lupulus L.) Extract and this compound Induce P450 1A1 Catalyzed Estrogen 2-Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound—Its Beneficial Biological Effects and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? [mdpi.com]
- 5. This compound from Hops Disrupts ERα-mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound from Hops Disrupts ERα-Mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oaepublish.com [oaepublish.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of HPLC and LC-MS Methods for 6-Prenylnaringenin Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds like 6-Prenylnaringenin is crucial for ensuring data integrity and advancing scientific discovery. This potent phytoestrogen, found in hops (Humulus lupulus), necessitates robust analytical methods for its characterization and quantification in diverse matrices, from raw plant material to biological samples.[1][2][3]
This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound. We present a framework for cross-validation, detailed experimental protocols derived from published methods, and comparative performance data to aid in selecting the most appropriate method for specific research needs.
Introduction to the Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a well-established and widely used technique for separating, identifying, and quantifying components in a mixture. For compounds with chromophores like this compound, a UV-Vis detector is commonly employed for quantification. HPLC is recognized for its robustness, reliability, and cost-effectiveness.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This technique provides information on the mass-to-charge ratio of analytes, enabling highly selective and sensitive detection. LC-MS is particularly advantageous for analyzing complex matrices and trace-level concentrations.
Experimental Protocols
Detailed methodologies for both HPLC and LC-MS analysis of this compound are outlined below. These protocols are synthesized from various scientific publications.
HPLC-DAD Method for this compound Analysis
This method is suitable for the quantification of this compound in hop extracts and related products where concentrations are relatively high.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., Phenomenex Kinetex C18, 4.6 x 50 mm, 2.6 µm).[4]
-
Mobile Phase: A gradient of water with 1% formic acid (A) and acetonitrile (B52724) (B).[4]
-
Flow Rate: 3 mL/min.[4]
-
Gradient:
-
0.00–0.30 min: 35% B
-
0.31–1.00 min: 35–41% B
-
1.01–8.08 min: 43–91% B
-
8.09–8.30 min: 91–95% B
-
8.31–8.81 min: 95% B[4]
-
-
Detection: UV detection at 290 nm for flavanones.[4]
-
Sample Preparation: Dissolve the extract in a suitable solvent (e.g., methanol), filter through a 0.45 µm syringe filter before injection.
LC-MS/MS Method for this compound Analysis
This method is ideal for applications requiring high sensitivity and specificity, such as analyzing trace levels in biological matrices (e.g., serum, plasma) or complex natural product extracts.[5][6]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1][2][7]
-
Column: Chiralpak® AD-RH (5 μm, 150 × 4.6 mm) for enantiomeric separation or a standard C18 column for general quantification.[1][2][7]
-
Mobile Phase:
-
For enantiomeric separation: Isocratic elution with acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) (pH 8.5) (39:61, v/v).[1][2][7]
-
For general quantification: A gradient of 5 mM ammonium formate with 0.1% formic acid in water (A) and methanol (B129727) with 5 mM ammonium formate and 0.1% formic acid (B).[8]
-
-
Injection Volume: 20 µl.[8]
-
Mass Spectrometer Conditions:
-
Sample Preparation: For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) is typically required to remove interfering matrix components.[5][6]
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-DAD and LC-MS/MS methods for the analysis of this compound, based on data from various studies.
| Parameter | HPLC-DAD | LC-MS/MS | Cross-Validation Considerations |
| Linearity (R²) | > 0.99 | > 0.99[7] | Both methods should demonstrate excellent linearity over the desired concentration range. |
| Limit of Detection (LOD) | ng range | pg to low ng range | LC-MS/MS is significantly more sensitive. |
| Limit of Quantification (LOQ) | Typically in the µg/mL range | 0.50 ng/mL to 1.0 ng/mL in serum[5][6] | The LOQ of the HPLC method may not be sufficient for trace-level analysis. |
| Accuracy (% Recovery) | 96.1-100.1%[3] | Typically 85-115% | Both methods should provide accurate results, but matrix effects in LC-MS/MS need to be carefully evaluated. |
| Precision (%RSD) | 2.5-5%[3] | < 15% | Both methods should demonstrate acceptable precision as per regulatory guidelines.[9][10][11][12][13] |
| Specificity | Moderate; relies on chromatographic retention time and UV spectrum. | High; based on retention time and specific mass-to-charge ratio transitions. | LC-MS/MS offers superior specificity, crucial for complex matrices to avoid interferences. |
Mandatory Visualizations
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of HPLC and LC-MS methods.
Logical Relationship of Cross-Validation
References
- 1. [PDF] Stereospecific quantitation of this compound in commercially available H. lupulus-containing natural health products and dietary supplements | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of xanthohumol, isoxanthohumol, 8-prenylnaringenin, and this compound in hop extracts and derived capsules using secondary standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Method Development and Validation for UHPLC-MS-MS Determination of Hop Prenylflavonoids in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method development and validation for ultra-high-pressure LC/MS/MS determination of hop prenylflavonoids in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereospecific quantitation of this compound in commercially available H. lupulus-containing natural health products and dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hopsteiner.us [hopsteiner.us]
- 9. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 12. fda.gov [fda.gov]
- 13. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Navigating the Intricacies of Absorption: A Comparative Analysis of 6-Prenylnaringenin and its Glycosides' Bioavailability
For Immediate Release
STUTTGART, Germany – Researchers and drug development professionals now have access to a comprehensive comparison of the bioavailability of 6-Prenylnaringenin (6-PN), a promising bioactive flavonoid, and its glycosidic forms. This guide synthesizes available experimental data to illuminate the structural nuances that govern the absorption and systemic availability of this potent compound. While direct comparative studies on 6-PN and its specific glycosides are limited, a clear understanding can be derived from existing research on 6-PN's metabolism and analogous flavonoid compounds.
The central finding from available literature is that the aglycone form of flavonoids, such as this compound, generally exhibits superior bioavailability compared to their glycosidic counterparts. The nature of the attached sugar moiety significantly influences the absorption pathway and subsequent systemic exposure.
Quantitative Bioavailability Parameters: this compound vs. its Isomer 8-Prenylnaringenin
While direct data for 6-PN glycosides is scarce, a human clinical trial comparing 6-PN with its structural isomer, 8-Prenylnaringenin (8-PN), provides valuable pharmacokinetic insights into the aglycone form. This study highlights the inherent low oral bioavailability of 6-PN.
| Compound | Dose | Cmax (nmol/L) | AUC (nmol/L*h) | Reference |
| This compound (6-PN) | 500 mg | 543 | 3635 | [1][2] |
| 8-Prenylnaringenin (8-PN) | 500 mg | 2834 | 15801 | [1][2] |
This data is from a study comparing the two isomers, not 6-PN and its glycosides.
Pharmacokinetic studies have consistently shown that after oral administration, 6-PN is rapidly absorbed and then extensively metabolized, primarily through conjugation with glucuronic acid to form glucuronides.[3][4] This metabolic process effectively converts the aglycone into a glycosidic form in vivo.
The Influence of Glycosylation on Flavonoid Absorption
The absorption of flavonoids is fundamentally dictated by their structure, particularly the presence or absence of a sugar molecule. Flavonoid aglycones, being more lipophilic, are generally able to be absorbed directly across the intestinal epithelium. In contrast, flavonoid glycosides are typically too hydrophilic to pass through the lipid membranes of enterocytes via passive diffusion.[5]
The prevailing mechanism for the absorption of most flavonoid glycosides involves hydrolysis of the sugar moiety by intestinal enzymes, such as lactase phlorizin (B1677692) hydrolase or cytosolic β-glucosidase, to release the aglycone, which is then absorbed.[5] Some glycosides can be absorbed intact via sodium-dependent glucose transporter 1 (SGLT-1).[5]
A study on naringenin (B18129), the parent compound of 6-PN, and its glycosides in rats demonstrated that the kinetics of absorption of naringenin and naringenin-7-glucoside were similar. However, naringenin-7-rhamnoglucoside, which has a more complex sugar moiety, showed delayed absorption and reduced bioavailability.[6] This suggests that the type of sugar is a critical determinant of absorption efficiency.
Experimental Protocols
The data for this compound is derived from a double-blind, placebo-controlled, crossover trial involving healthy human volunteers.
Study Design:
-
Participants: 16 healthy volunteers (8 women, 8 men).
-
Intervention: A single oral dose of 500 mg of 6-PN, 8-PN, or a placebo was administered in a random order.
-
Washout Period: A washout period of at least two weeks was implemented between each intervention.
-
Sample Collection: Blood and urine samples were collected at specified intervals up to 24 hours post-ingestion.
-
Analysis: The concentrations of the compounds and their metabolites in plasma and urine were quantified using high-performance liquid chromatography (HPLC).
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. orion.tec.ac.cr [orion.tec.ac.cr]
- 3. This compound—Its Beneficial Biological Effects and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Bioavailability of the flavanone naringenin and its glycosides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of 6-Prenylnaringenin and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 6-Prenylnaringenin (6-PN) and its synthetic and naturally occurring analogs. By examining their structure-activity relationships (SAR), we aim to shed light on the key molecular features driving their therapeutic potential in areas such as cancer, hormonal regulation, and neuroprotection. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided.
Core Findings on Structure-Activity Relationship
The biological activity of this compound, a prenylated flavonoid found in hops, is significantly influenced by its chemical structure. The presence and position of the prenyl group, as well as substitutions on the flavanone (B1672756) scaffold, are critical determinants of its efficacy and mechanism of action.
Key SAR observations include:
-
The Prenyl Group is Crucial: The lipophilic prenyl group at the C-6 position of the naringenin (B18129) backbone is essential for many of its biological activities, including antiproliferative and estrogenic effects. Prenylation generally enhances the bioactivity of flavonoids.[1]
-
Positional Isomerism Matters: The position of the prenyl group significantly impacts activity. For instance, 8-prenylnaringenin (B1664708) (8-PN) is a much more potent phytoestrogen than 6-PN.[2] Conversely, in some cancer cell lines, 6-PN exhibits stronger antiproliferative effects than 8-PN.
-
Modifications of the Prenyl Group: Alterations to the prenyl group can modulate activity. For example, a synthetic analog with a modified prenyl chain, 6-(3-ethylpent-2-enyl)-5,7-dihydroxy-2-(2-hydroxyphenyl) chroman-4-one (KTt-45), has been synthesized and is being investigated as a potential anticancer agent.[3]
-
Flavanone Backbone Substitutions: Modifications to the hydroxyl groups on the flavanone core can also influence biological outcomes. For example, esterification of the hydroxyl groups on the related compound naringenin has been shown to affect its antioxidant and anti-inflammatory properties.[4]
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data on the antiproliferative and estrogenic activities of this compound and its key analogs.
Table 1: Antiproliferative Activity of this compound and Analogs
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | PC-3 (Prostate Cancer) | MTT | 18.4 | [3] |
| DU145 (Prostate Cancer) | MTT | 29.1 | ||
| T-47D (Breast Cancer) | SRB | 16.01 | ||
| MCF-7 (Breast Cancer) | MTT | >20 | ||
| SK-MEL-28 (Melanoma) | Viability Assay | Dose-dependent reduction | [5] | |
| 8-Prenylnaringenin | PC-3 (Prostate Cancer) | MTT | 33.5 | |
| DU145 (Prostate Cancer) | MTT | 43.1 | ||
| SK-MEL-28 (Melanoma) | Viability Assay | Dose-dependent reduction | [5] | |
| Naringenin | Anti-influenza Activity | Plaque reduction | 290 | [6] |
| Xanthohumol | PC-3 (Prostate Cancer) | MTT | 13.2 | |
| DU145 (Prostate Cancer) | MTT | 12.3 | ||
| Isoxanthohumol | PC-3 (Prostate Cancer) | MTT | 45.2 | |
| DU145 (Prostate Cancer) | MTT | 47.4 |
Table 2: Estrogenic Activity of this compound and Analogs
| Compound | Assay System | Activity | Relative Potency | Reference |
| This compound | Yeast-based estrogen receptor assay | Weak estrogenic activity | <1% of 8-PN | [2] |
| 8-Prenylnaringenin | Yeast-based estrogen receptor assay | Strong estrogenic activity | 100% | [7] |
| MVLN cells | Estrogenic at 10⁻⁶ M | - | [7] | |
| 6-(1,1-dimethylallyl)naringenin | Yeast-based estrogen receptor assay | Strong estrogenic activity | - | [7] |
| MVLN cells | Estrogenic at 5 x 10⁻⁶ M | - | [7] | |
| Naringenin | Yeast-based estrogen receptor assay | No recognizable activity | - | [7] |
| MVLN cells | Estrogenic at 10⁻⁵ M | - | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Proliferation (MTT) Assay
This protocol is a standard method for assessing cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compounds (e.g., 6-PN and its analogs). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent). Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After 4 hours, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.
Histone Deacetylase (HDAC) Inhibition Assay
This protocol outlines a common method for measuring the inhibitory activity of compounds against HDAC enzymes.
Principle: This is a fluorometric assay that measures the activity of HDACs. A substrate containing an acetylated lysine (B10760008) residue is incubated with the HDAC enzyme. Deacetylation of the lysine by HDAC allows a developing enzyme to cleave the substrate, releasing a fluorescent product. The fluorescence intensity is inversely proportional to the HDAC activity.
Procedure:
-
Reaction Setup: In a 96-well black microplate, add the following components in order: HDAC assay buffer, the test compound at various concentrations (or a vehicle control), and the diluted recombinant HDAC enzyme.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Development: Add a developer solution containing a stop solution (e.g., Trichostatin A, a potent HDAC inhibitor) and a developing enzyme (e.g., trypsin) to each well. This stops the HDAC reaction and initiates the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature for 15-20 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value can be determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and its analogs are mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.
References
- 1. This compound—Its Beneficial Biological Effects and Possible Applications [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Naringenin and Senecioic Acid Ester Derivatives and Biological Evaluation of the Astrocyte Antioxidant Mechanism and Reactivity After Inflammatory Stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6- and 8-Prenylnaringenin, Novel Natural Histone Deacetylase Inhibitors Found in Hops, Exert Antitumor Activity on Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Estrogenic activity of the phytoestrogens naringenin, 6-(1,1-dimethylallyl)naringenin and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Binding Affinity of 6-Prenylnaringenin to GABAA Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of 6-Prenylnaringenin to γ-aminobutyric acid type A (GABAA) receptor subtypes. The information is intended to assist researchers in evaluating its potential as a modulator of GABAergic neurotransmission. The guide objectively compares its performance with other well-established GABAA receptor ligands and provides supporting experimental data and detailed methodologies.
Introduction to this compound and GABAA Receptors
The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its modulation is a key therapeutic strategy for a variety of neurological and psychiatric disorders. This compound, a flavonoid compound found in hops (Humulus lupulus), has been identified as a potential modulator of GABAA receptor activity. Understanding its binding affinity and subtype selectivity is crucial for elucidating its mechanism of action and therapeutic potential.
Comparative Binding Affinity Data
The following table summarizes the available binding affinity data for this compound and compares it with other known GABAA receptor modulators. It is important to note that direct comparison of IC50 and Ki values should be done with caution due to variations in experimental conditions.
| Compound | Receptor Subtype(s) | Assay Type | Ligand | Value | Reference(s) |
| This compound | Native GABAA Receptors | Potentiation of GABA-induced [3H]EBOB displacement | N/A | IC50: 3.7 µM | [1][2] |
| α+β interface | Molecular Docking | N/A | Positive Allosteric Modulator | [1][2] | |
| α+γ2 interface | Molecular Docking | N/A | Null Modulator | [1][2] | |
| Humulone | Native GABAA Receptors | Potentiation of GABA-induced [3H]EBOB displacement | N/A | IC50: 3.2 µM | [1][2] |
| 8-Prenylnaringenin | Native GABAA Receptors | Potentiation of GABA-induced [3H]EBOB displacement | N/A | IC50: 7.3 µM | [3] |
| Recombinant α6β3δ | Potentiation of GABA-induced [3H]EBOB displacement | N/A | IC50: 3.6 µM | [3] | |
| Xanthohumol | Native GABAA Receptors | Potentiation of GABA-induced [3H]EBOB displacement | N/A | IC50: 29.7 µM | [3] |
| Isoxanthohumol | Native GABAA Receptors | Potentiation of GABA-induced [3H]EBOB displacement | N/A | IC50: 11.6 µM | [3] |
| Diazepam | Recombinant α1β3γ2 | [3H]Flunitrazepam Binding | N/A | Ki: 11.6 nM | [4] |
| Recombinant α2β3γ2 | [3H]Flunitrazepam Binding | N/A | Ki: 8.3 nM | [4] | |
| Recombinant α3β3γ2 | [3H]Flunitrazepam Binding | N/A | Ki: 10.3 nM | [4] | |
| Recombinant α5β3γ2 | [3H]Flunitrazepam Binding | N/A | Ki: 7.4 nM | [4] | |
| Muscimol | Recombinant α4β3δ | [3H]Muscimol Binding | N/A | KD: ~1.6 nM | |
| Recombinant α6βδ | [3H]Muscimol Binding | N/A | KD: ~1 nM |
Experimental Protocols
Radioligand Binding Assay for GABAA Receptors
This protocol outlines a general procedure for determining the binding affinity of a test compound to GABAA receptors using a competitive radioligand binding assay.
1. Membrane Preparation:
-
Tissue Source: Whole brain or specific brain regions (e.g., cortex, cerebellum) from rodents, or cultured cells expressing specific recombinant GABAA receptor subtypes.
-
Homogenization: Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifugation: Perform a series of differential centrifugation steps to isolate the crude synaptic membrane fraction. This typically involves a low-speed spin to remove nuclei and large debris, followed by a high-speed spin to pellet the membranes.
-
Washing: Wash the membrane pellet multiple times with fresh buffer to remove endogenous GABA and other interfering substances.
-
Protein Quantification: Determine the protein concentration of the final membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
Storage: Store the membrane aliquots at -80°C until use.
2. Binding Assay:
-
Reaction Mixture: In a microplate or microcentrifuge tubes, combine the following in a final volume of 200-500 µL:
-
Membrane preparation (typically 50-200 µg of protein)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]Muscimol for the GABA site, [3H]Flunitrazepam for the benzodiazepine (B76468) site) at a concentration near its Kd.
-
For competition assays, add varying concentrations of the unlabeled test compound (e.g., this compound).
-
For determining non-specific binding, add a high concentration of a known competing ligand (e.g., unlabeled GABA or diazepam).
-
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 30-60 minutes).
3. Termination and Filtration:
-
Rapid Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioactivity.
4. Quantification of Radioactivity:
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.
-
IC50 Determination: For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
GABAA Receptor Signaling Pathway
Caption: GABAA Receptor Signaling Pathway.
Experimental Workflow for Binding Affinity Determination
Caption: Experimental Workflow for Binding Affinity.
References
- 1. researchgate.net [researchgate.net]
- 2. Hops compounds modulatory effects and this compound dual mode of action on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of native and recombinant GABAA receptors by hops prenylflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of 6-Prenylnaringenin and Naringenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin (B18129), a prominent flavanone (B1672756) in citrus fruits, is well-regarded for its diverse pharmacological effects. Its derivative, 6-Prenylnaringenin, distinguished by the addition of a prenyl group, exhibits modified and often enhanced biological activities. This guide provides a comprehensive comparative analysis of the bioactivities of these two flavonoids, supported by experimental data, detailed methodologies for key assays, and visualizations of the cellular pathways they modulate. This objective comparison aims to inform further research and drug development endeavors.
Comparative Bioactivity Data
The addition of a prenyl group to the naringenin structure significantly alters its biological efficacy. The following tables summarize the quantitative data from various studies, highlighting the differences in antioxidant, anti-inflammatory, anticancer, and estrogenic activities between this compound and naringenin.
Table 1: Comparative Antioxidant Activity
While direct comparative IC50 values for antioxidant activity are not extensively documented in single studies, the consensus from available literature suggests that the prenyl group can influence antioxidant capacity.
| Assay | This compound | Naringenin | Key Observations |
| DPPH Radical Scavenging | Data not available | Potent scavenger[1] | Prenylation is known to enhance the antioxidant activities of flavonoids[2][3]. |
| ABTS Radical Scavenging | Data not available | Potent scavenger | Further head-to-head studies are needed for direct comparison. |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available | Exhibits reducing power | The lipophilic nature of the prenyl group may enhance interaction with cellular membranes, potentially influencing its antioxidant effect in biological systems. |
Table 2: Comparative Anti-inflammatory Activity
Both compounds demonstrate anti-inflammatory properties through the modulation of key signaling pathways.
| Assay/Target | This compound | Naringenin | Key Observations |
| COX-2 Inhibition | Data not available | Inhibits COX-2 expression[4] | Naringenin's inhibitory effect is dose-dependent[4]. |
| Nitric Oxide (NO) Production | Data not available | Inhibits NO production[4] | Naringenin effectively suppresses inducible nitric oxide synthase (iNOS) expression[4]. |
| NF-κB Pathway | Modulates NF-κB signaling | Suppresses NF-κB pathway | Both compounds interfere with this key inflammatory pathway, though the precise mechanisms and potency may differ. |
Table 3: Comparative Anticancer Activity
The presence of the prenyl group in this compound often leads to enhanced anticancer activity compared to naringenin.
| Cell Line (Cancer Type) | This compound (IC50) | Naringenin (IC50) | Reference |
| DU145 (Prostate) | 18.4 µM | Data not available | [5] |
| PC-3 (Prostate) | 33.5 µM | Data not available | [5] |
| SK-MEL-28 (Melanoma) | Dose-dependent reduction in viability | Data not available | [6] |
| BLM (Melanoma) | Dose-dependent reduction in viability | Data not available | [6] |
| Anti-influenza Virus Activity | 38 µM | 290 µM | [7] |
Table 4: Comparative Estrogenic Activity
This compound exhibits significantly more potent estrogenic activity than naringenin.
| Assay/Receptor | This compound | Naringenin | Key Observations | Reference |
| Yeast-based Estrogen Receptor Assay | Strong estrogenic activity | No recognizable estrogenic activity | The prenyl group is crucial for potent estrogenic effects. | [8] |
| MVLN Cells (MCF-7 derived) | Estrogenic at 5 x 10⁻⁶ M | Estrogenic at 10⁻⁵ M | This compound is active at a lower concentration. | [8] |
| Estrogen Receptor α (ERα) Degradation | Induces ERα degradation via AhR | Weakly estrogenic | 6-PN's interaction with the AhR pathway contributes to its effects on estrogen signaling. | [9] |
Signaling Pathways
The bioactivities of this compound and naringenin are mediated through their interaction with various cellular signaling pathways.
Naringenin Signaling Pathways
Naringenin is known to modulate several key pathways involved in inflammation, cell proliferation, and survival.
Caption: Naringenin's modulation of NF-κB, PI3K/Akt, and MAPK pathways.
This compound Signaling Pathway
This compound's unique interaction with the Aryl Hydrocarbon Receptor (AhR) and its potent estrogenic activity define its primary signaling mechanisms.
Caption: this compound's activation of AhR and Estrogen Receptor pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Antioxidant Activity Assays
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound (this compound or naringenin) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Prepare a series of dilutions of the test compounds and the standard.
-
In a 96-well plate, add 100 µL of a 0.2 mM methanolic solution of DPPH to 100 µL of each dilution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity and determine the IC50 value.[1][10]
-
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
-
Protocol:
-
Generate the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Add 10 µL of the test compound (at various concentrations) to 1 mL of the diluted ABTS•+ solution.
-
After 6 minutes, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Anti-inflammatory Activity Assays
-
Principle: This assay measures the activity of COX-2 by detecting the generation of prostaglandin (B15479496) G2, an intermediate product, using a fluorescent probe.
-
Protocol:
-
Dissolve test inhibitors (this compound or naringenin) in a suitable solvent (e.g., DMSO) and prepare a 10X working solution in COX Assay Buffer.
-
In a 96-well plate, add 10 µL of the diluted test inhibitor or assay buffer (for enzyme control).
-
Add a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the reaction mix to each well.
-
Initiate the reaction by adding 10 µL of diluted arachidonic acid solution to all wells simultaneously.
-
Measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.
-
Calculate the slope of the linear range of the reaction and determine the percent inhibition.[11][12]
-
-
Principle: This assay is based on the principle that sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions. The concentration of nitrite is measured using the Griess reagent.
-
Protocol:
-
Prepare a reaction mixture containing 2 ml of 10 mM sodium nitroprusside, 0.5 ml of phosphate-buffered saline (pH 7.4), and 0.5 ml of the test compound at various concentrations.
-
Incubate the mixture at 25°C for 150 minutes.
-
After incubation, add 0.5 ml of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the reaction mixture.
-
Allow the color to develop for 5-10 minutes.
-
Measure the absorbance at 546 nm.
-
Calculate the percentage of NO scavenging activity and determine the IC50 value.[6]
-
Anticancer Activity Assay
-
Principle: This colorimetric assay is based on the ability of viable cells with active mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or naringenin for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Estrogenic Activity Assay
-
Principle: This assay utilizes genetically modified yeast cells that express the human estrogen receptor (ERα or ERβ) and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of estrogen response elements (EREs). Binding of an estrogenic compound to the ER induces the expression of the reporter gene, which can be quantified.
-
Protocol:
-
Grow the recombinant yeast strain in a selective medium.
-
In a 96-well plate, expose the yeast cells to various concentrations of the test compounds (this compound or naringenin) and a standard estrogen (e.g., 17β-estradiol).
-
Incubate the plate at 30°C for a specified period.
-
Lyse the yeast cells and measure the β-galactosidase activity using a colorimetric or fluorometric substrate.
-
Determine the EC50 value for the induction of reporter gene expression.[8]
-
Conclusion
The comparative analysis reveals that this compound and naringenin, while structurally related, exhibit distinct bioactivity profiles. The addition of the prenyl group in this compound generally enhances its anticancer and, most notably, its estrogenic properties. While both compounds possess antioxidant and anti-inflammatory activities, a clear quantitative comparison of their potency requires more direct head-to-head studies. The differential modulation of key signaling pathways, such as the unique interaction of this compound with the AhR pathway, provides a molecular basis for their differing biological effects. This guide serves as a valuable resource for researchers, providing a foundation of comparative data and standardized protocols to facilitate further investigation into the therapeutic potential of these promising natural compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound—Its Beneficial Biological Effects and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naringenin more effectively inhibits inducible nitric oxide synthase and cyclooxygenase-2 expression in macrophages than in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Structural Differences in Naringenin, Prenylated Naringenin, and Their Derivatives on the Anti-Influenza Virus Activity and Cellular Uptake of Their Flavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. This compound from Hops Disrupts ERα-mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547) | Abcam [abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Unveiling Apoptosis-Independent Cell Death: A Comparative Analysis of 6-Prenylnaringenin
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 6-Prenylnaringenin (6-PN) and its induction of apoptosis-independent cell death. By examining its performance against other compounds and detailing the underlying mechanisms, this document serves as a valuable resource for evaluating 6-PN as a potential therapeutic agent.
Introduction: Beyond Apoptosis with this compound
This compound (6-PN), a naturally occurring prenylflavonoid found in hops, has demonstrated compelling anti-cancer properties. Notably, its ability to induce cell death in a manner independent of apoptosis, the classical programmed cell death pathway, has garnered significant interest. Research indicates that in melanoma cell lines such as SK-MEL-28 and BLM, 6-PN triggers a form of regulated necrosis.[1][2] This distinct mechanism of action presents a promising avenue for circumventing apoptosis resistance, a common challenge in cancer therapy.
This guide will delve into the experimental evidence confirming the apoptosis-independent cell death induced by 6-PN, compare its cytotoxic effects with other known cell death inducers, and elucidate the signaling pathways involved.
Comparative Cytotoxicity of this compound
Quantitative analysis of the cytotoxic effects of 6-PN in melanoma cell lines reveals its potent anti-proliferative activity. When compared with other compounds, including a standard chemotherapeutic agent and an inducer of necroptosis, 6-PN exhibits significant efficacy.
| Compound | Cell Line | IC50 Value (µM) | Notes |
| This compound (6-PN) | SK-MEL-28 | Pronounced antiproliferative effects at 50-100 µM | Induces apoptosis-independent cell death.[2] |
| BLM | Pronounced antiproliferative effects at 50-100 µM | Induces apoptosis-independent cell death.[2] | |
| Cisplatin | SK-MEL-28 | Not explicitly stated in the provided results, but used as a standard for comparison. | A common chemotherapeutic agent known to induce various forms of cell death. |
| BLM | 32.18 ± 1.29 µM/L | Used as a standard for comparison against a novel compound.[3][4] | |
| Necrostatin-1 | Melanoma Cells | Not available in the provided results. | A specific inhibitor of necroptosis, its direct cytotoxic IC50 is not the primary measure of its relevant activity in this context. |
Signaling Pathways of 6-PN-Induced Necrosis
The apoptosis-independent cell death induced by 6-PN is orchestrated by a distinct signaling cascade. The primary mechanism involves the inhibition of histone deacetylases (HDACs), leading to downstream effects that culminate in necrotic cell death.
Key Signaling Events:
-
HDAC Inhibition: 6-PN acts as a pan-HDAC inhibitor, leading to the hyperacetylation of histone proteins. This alters gene expression and contributes to the anti-cancer effects.[1][5]
-
Downregulation of the pERK/pP90/pS6 Pathway: A crucial consequence of HDAC inhibition by 6-PN is the downregulation of the mTOR-specific pS6 protein. This occurs via the pERK/pP90 signaling pathway.[1][5] The suppression of this pathway is a key driver of the observed reduction in cell proliferation and viability.
-
Induction of Necrosis: The combination of broad HDAC inhibition and the specific downregulation of the pS6 protein leads to a caspase-independent, necrotic-like cell death.[1]
Signaling pathway of 6-PN-induced apoptosis-independent cell death.
Experimental Protocols
Cell Viability and Proliferation Assay
Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of melanoma cells.
Methodology (Real-time Cell Monitoring):
-
Seed SK-MEL-28 and BLM melanoma cells in a suitable microplate.
-
After 24 hours, treat the cells with varying concentrations of 6-PN (e.g., 20, 50, and 100 µmol/L).
-
Monitor cellular impedance in real-time over a period of up to 104 hours using a system like the xCELLigence™.
-
Analyze the data to determine the reduction in cell proliferation and viability compared to untreated controls.
Analysis of Apoptosis-Independent Cell Death
Objective: To confirm that the cell death induced by this compound is not apoptotic.
Methodology (Annexin V and Propidium Iodide Staining):
-
Culture melanoma cells and treat with an effective concentration of 6-PN for a specified duration (e.g., 24-48 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
A significant population of PI+ and Annexin V- or a shift towards the Annexin V+/PI+ quadrant without a preceding significant Annexin V+/PI- population is indicative of necrosis.
-
Experimental workflow for Annexin V and Propidium Iodide staining.
Conclusion
References
- 1. karger.com [karger.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6- and 8-Prenylnaringenin, Novel Natural Histone Deacetylase Inhibitors Found in Hops, Exert Antitumor Activity on Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 6-Prenylnaringenin for HDAC Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the selectivity of 6-Prenylnaringenin (6-PN), a naturally occurring prenylflavonoid found in hops (Humulus lupulus), for various histone deacetylase (HDAC) isoforms. While research has identified 6-PN as a promising anti-cancer agent with HDAC inhibitory activity, a detailed quantitative analysis of its isoform-specific selectivity is not extensively documented in publicly available literature. This guide summarizes the current understanding of its inhibitory profile and provides standardized experimental protocols for researchers seeking to further investigate its selectivity.
Overview of this compound's HDAC Inhibitory Activity
This compound has been characterized as a broad-spectrum or "pan-HDAC" inhibitor, demonstrating activity against multiple HDAC isoforms across different classes. In vitro studies have shown that 6-PN can inhibit the activity of all 11 conserved human HDACs belonging to Class I, II, and IV at a concentration of 100 µmol/L.[1][2][3] This broad inhibitory profile suggests that 6-PN's therapeutic effects may be mediated through the modulation of a wide range of cellular processes regulated by histone acetylation.
In silico docking studies have predicted that 6-PN can fit into the binding pockets of HDAC2, HDAC4, HDAC7, and HDAC8, interacting with the essential zinc ion in their catalytic centers.[1][2][3] This provides a molecular basis for its inhibitory action. However, specific IC50 values, which quantify the concentration of an inhibitor required to reduce enzyme activity by half, are not consistently reported across all isoforms, making a direct quantitative comparison of its selectivity challenging.
Comparative Data on HDAC Inhibition
The following table summarizes the known inhibitory activity of this compound against different HDAC classes and isoforms based on available research. It is important to note the absence of specific IC50 values for individual isoforms, highlighting a gap in the current understanding of 6-PN's precise selectivity.
| HDAC Class | Isoforms | This compound Inhibitory Activity | Supporting Evidence |
| Class I | HDAC1, HDAC2, HDAC3, HDAC8 | Inhibited | In vitro assays show inhibition of all 11 conserved human HDACs of Class I, II, and IV at 100 µmol/L.[1][2][3] In silico modeling predicts binding to HDAC2 and HDAC8.[1][2] |
| Class IIa | HDAC4, HDAC5, HDAC7, HDAC9 | Inhibited | In vitro assays confirm inhibition at 100 µmol/L.[1][2][3] In silico modeling predicts binding to HDAC4 and HDAC7.[1][2] |
| Class IIb | HDAC6, HDAC10 | Inhibited | In vitro assays confirm inhibition at 100 µmol/L.[1][2][3] |
| Class IV | HDAC11 | Inhibited | In vitro assays confirm inhibition at 100 µmol/L.[1][2][3] |
Experimental Protocols for Assessing HDAC Inhibitor Selectivity
To determine the specific IC50 values and thus the selectivity profile of a compound like this compound, a standardized in vitro HDAC activity assay is employed. The following protocol outlines a typical fluorometric assay used for this purpose.
Fluorometric HDAC Activity Assay
This assay measures the activity of HDAC enzymes by detecting the deacetylation of a fluorogenic substrate. The resulting fluorescent signal is proportional to the enzyme activity, and its inhibition by a test compound can be quantified.
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin with Trichostatin A as a stop reagent)
-
96-well black microplates
-
Microplate reader with fluorescence capabilities (Excitation ~360 nm, Emission ~460 nm)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO) and a positive control inhibitor (e.g., Trichostatin A).
-
Enzyme Reaction:
-
To each well of the 96-well plate, add the assay buffer.
-
Add the diluted this compound or control solutions to the respective wells.
-
Add the specific recombinant HDAC isoform to each well.
-
Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow for the interaction between the inhibitor and the enzyme.
-
-
Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Development: Add the developer solution to each well. This stops the HDAC reaction and cleaves the deacetylated substrate to produce a fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
By performing this assay for each individual HDAC isoform, a comprehensive selectivity profile for this compound can be established.
Visualizing Experimental Workflow and Selectivity Profile
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing HDAC inhibitor selectivity and the currently understood broad-spectrum inhibitory profile of this compound.
Caption: Experimental workflow for determining HDAC inhibitor selectivity.
Caption: Broad-spectrum HDAC inhibitory profile of this compound.
Conclusion and Future Directions
This compound is a promising natural compound with demonstrated pan-HDAC inhibitory activity. While its broad-spectrum action against Class I, II, and IV HDACs is established, the lack of detailed isoform-specific IC50 values presents a significant knowledge gap. Further research employing standardized enzymatic assays is crucial to elucidate the precise selectivity profile of 6-PN. This will not only enhance our understanding of its mechanism of action but also guide the development of more targeted and potentially more effective therapeutic strategies based on this natural product scaffold. Researchers are encouraged to utilize the outlined experimental protocols to contribute to a more comprehensive understanding of this compound's interactions with the HDAC family of enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. 6- and 8-Prenylnaringenin, Novel Natural Histone Deacetylase Inhibitors Found in Hops, Exert Antitumor Activity on Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 6-Prenylnaringenin and Genistein in Angiogenesis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic properties of two flavonoids: 6-Prenylnaringenin and genistein (B1671435). The information is based on available experimental data from in vitro and in vivo angiogenesis models.
Executive Summary
Both this compound and genistein exhibit inhibitory effects on angiogenesis, a critical process in tumor growth and metastasis. While direct comparative studies on this compound are limited, research on its close isomer, 8-Prenylnaringenin, reveals an anti-angiogenic potency that is roughly equipotent to that of genistein in both in vitro and in vivo models.[1]
Genistein's role in angiogenesis is notably complex, demonstrating a biphasic dose-dependent effect: it can be pro-angiogenic at low concentrations and anti-angiogenic at higher concentrations.[2][3] In contrast, the available data for the prenylated naringenins points towards a more straightforward inhibitory profile at effective concentrations.
The primary mechanism of genistein's anti-angiogenic activity involves the inhibition of protein tyrosine kinases (PTKs) and the disruption of key signaling pathways, including the Vascular Endothelial Growth Factor (VEGF) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6] The mechanisms for this compound are less defined but are thought to interfere with growth factor signaling.
Quantitative Data Comparison
The following tables summarize the quantitative data on the anti-angiogenic effects of 8-Prenylnaringenin (as a proxy for this compound) and genistein.
Table 1: In Vitro Angiogenesis Inhibition
| Compound | Assay | Model System | Key Findings | IC50 | Reference |
| 8-Prenylnaringenin | 3D Collagen Gel Invasion Assay | Bovine Microvascular and Aortic Endothelial Cells | Inhibition of bFGF and VEGF-induced angiogenesis. | 3 - 10 µM | [1] |
| Genistein | 3D Collagen Gel Invasion Assay | Bovine Microvascular Endothelial Cells | Inhibition of bFGF-induced angiogenesis. | 150 µM | [7] |
| Genistein | Endothelial Cell Proliferation Assay | Not specified | Inhibition of endothelial cell proliferation. | 5 µM | [7] |
| Genistein | Tube Formation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | Pro-angiogenic at 0.001–1 µM; Anti-angiogenic at 25–100 µM. | Not Applicable | [2][3] |
Table 2: In Vivo Angiogenesis Inhibition
| Compound | Assay | Key Findings | Potency Comparison | Reference |
| 8-Prenylnaringenin | Chick Chorioallantoic Membrane (CAM) Assay | Reduction in vessel length and vein diameter. | Similar potency to genistein. | [1] |
| Genistein | Chick Chorioallantoic Membrane (CAM) Assay | Reduction in vessel length and vein diameter. | Similar potency to 8-Prenylnaringenin. | [1] |
Signaling Pathways and Mechanisms of Action
The anti-angiogenic effects of these compounds are mediated through their interaction with various cellular signaling pathways.
Genistein
Genistein's anti-angiogenic mechanism is multifaceted. It is a known inhibitor of protein tyrosine kinases, which are crucial for cell signaling.[4] This inhibition disrupts the VEGF signaling pathway, a key regulator of angiogenesis. Specifically, genistein has been shown to decrease the activation of JNK and p38, components of the MAPK signaling cascade, and inhibit the production and activity of matrix metalloproteinases (MMPs), enzymes essential for the degradation of the extracellular matrix during endothelial cell invasion.[4][8]
Figure 1. Simplified signaling pathway for genistein's anti-angiogenic action.
This compound (inferred from 8-Prenylnaringenin)
The precise signaling pathways inhibited by this compound in the context of angiogenesis are not as well-documented. However, studies on 8-Prenylnaringenin demonstrate its ability to inhibit angiogenesis induced by key growth factors like basic fibroblast growth factor (bFGF) and VEGF.[1] This suggests that 8-Prenylnaringenin, and likely this compound, interferes with the signaling cascades initiated by these growth factors.
Figure 2. Inferred mechanism of this compound's anti-angiogenic action.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro 3D Collagen Gel Angiogenesis Assay
This assay assesses the ability of endothelial cells to invade a three-dimensional collagen matrix and form capillary-like tubes, mimicking the initial stages of angiogenesis.
References
- 1. 8-prenylnaringenin, a novel phytoestrogen, inhibits angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-angiogenic genistein inhibits VEGF-induced endothelial cell activation by decreasing PTK activity and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genistein as a regulator of signaling pathways and microRNAs in different types of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular and Molecular Mechanisms Modulated by Genistein in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-Prenylnaringenin: A Guide for Laboratory Professionals
The proper disposal of 6-Prenylnaringenin is critical for ensuring laboratory safety and environmental protection. As a flavonoid compound used in research, it is imperative to follow established protocols for chemical waste management. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste streams in a laboratory setting.
Immediate Safety and Hazard Identification
Before handling, it is essential to be aware of the potential hazards associated with this compound. Different suppliers may provide conflicting safety information; therefore, it is prudent to adopt the more cautious classification. The (±) racemic mixture of this compound is classified as harmful.[1][2]
Key Hazard Information:
-
GHS Classification: Acute toxicity 4 (Oral, Dermal, Inhalation).[1][2]
-
Hazard Statements: H302+H312+H332 - Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Environmental Hazard: Classified as WGK 3, severely hazardous to water.[2] Do not allow to enter sewers, surface, or ground water.[1]
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, when handling this compound.[3][4] All handling of the solid compound or volatile solutions should be conducted in a certified chemical fume hood to avoid inhalation.[1][3]
Hazard Classification Data
The following table summarizes the key hazard classifications for (±)-6-Prenylnaringenin.
| Hazard Category | Classification | Source |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | [1][2] |
| Acute Toxicity (Dermal) | Category 4 (Harmful in contact with skin) | [1][2] |
| Acute Toxicity (Inhalation) | Category 4 (Harmful if inhaled) | [1][2] |
| Storage Class | 11 (Combustible Solids) | [2] |
| Water Hazard Class (WGK) | 3 (Severely hazardous to water) | [2] |
Step-by-Step Disposal Procedures
The disposal of this compound and its associated waste must comply with federal, state, and institutional regulations.[5][6][7] Never dispose of this chemical down the drain or in the regular trash.[3][5][8] The following procedures outline the correct method for managing different types of waste containing this compound.
Procedure 1: Disposal of Unused or Expired Solid this compound
-
Container: Place the solid this compound in its original container if possible.[9] If not, use a new, clean, and clearly labeled container made of a compatible material.
-
Labeling: Affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[5][7][8] List the full chemical name, "(±)-6-Prenylnaringenin," and any other components.
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory.[7] Ensure it is stored away from incompatible materials.[8]
-
Pickup: Once the container is ready for disposal, request a waste pickup from your institution's EHS department.[8][9]
Procedure 2: Disposal of this compound Solutions
This procedure applies to solutions of this compound dissolved in solvents (e.g., methanol, DMSO).
-
Segregation: Segregate waste based on the solvent. Halogenated and non-halogenated organic solvent waste must be collected in separate containers.[3][9]
-
Container: Use a designated, leak-proof, and chemically compatible waste container for the specific solvent class.[5][8] The container must have a secure cap and be kept closed at all times except when adding waste.[5][7][8]
-
Labeling: Attach a hazardous waste label. List all chemical constituents, including "(±)-6-Prenylnaringenin" and the solvent(s), with their estimated concentrations or volumes.[5]
-
Accumulation: Do not overfill the container; fill to no more than 3/4 capacity.[9]
-
Storage & Pickup: Store the container in secondary containment within the SAA and arrange for an EHS pickup when it is full.[8]
Procedure 3: Disposal of Contaminated Labware
This includes items like pipette tips, gloves, and chromatography plates that have come into contact with this compound.
-
Collection: Collect all contaminated solid waste in a designated, clearly labeled container. A pail lined with a clear plastic bag is a common method.[9] Do not use biohazard bags.[8]
-
Labeling: Label the container or bag as "Hazardous Waste" and list the contaminating chemical, "(±)-6-Prenylnaringenin."
-
Storage & Pickup: Once the container is full, seal it and request a pickup from EHS.
Procedure 4: Handling Empty this compound Containers
-
Rinsing: An empty container is not considered safe for regular disposal until it is properly decontaminated. The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous liquid waste (see Procedure 2).[5][8] It is recommended to triple-rinse the container.[5]
-
Defacing: Completely remove, deface, or obliterate the original manufacturer's label.[8]
-
Final Disposal: Once thoroughly rinsed and air-dried, the container can be disposed of in the appropriate solid waste stream, such as a designated bin for rinsed laboratory glass.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound phyproof Reference Substance 68682-01-9 [sigmaaldrich.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. epa.gov [epa.gov]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 6-Prenylnaringenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 6-Prenylnaringenin in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment.
Important Note on Safety Data: Conflicting safety information exists for different isomers of this compound. While the Safety Data Sheet (SDS) for the (2S)-isomer does not classify it as hazardous, the SDS for the racemic (±)-mixture categorizes it as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Therefore, as a precautionary measure, it is imperative to handle all forms of this compound according to the more stringent safety protocols associated with the hazardous classification.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on its classification as an Acute Toxicity Category 4 substance.[1][3][4]
| Activity | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (powder form) | Safety goggles and face shield | Chemical-resistant nitrile gloves (double-gloving recommended) | Laboratory coat | N95/FFP2 respirator or use of a chemical fume hood |
| Handling solutions of this compound | Safety glasses with side shields | Chemical-resistant nitrile gloves | Laboratory coat | Not generally required if handled in a well-ventilated area |
| Accidental spill clean-up | Safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or coveralls over a laboratory coat | N95/FFP2 respirator or higher, depending on the spill size |
| Waste disposal | Safety goggles | Chemical-resistant nitrile gloves | Laboratory coat | Not generally required for sealed waste containers |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a calibrated chemical fume hood is available and functioning correctly.[4]
-
Designate a specific area for handling this compound to minimize contamination.
-
Prepare all necessary equipment, including weighing paper, spatulas, and solvent-dispensing systems, within the designated area.
-
Have a chemical spill kit readily accessible.[5]
2. Weighing the Compound:
-
To minimize the generation of airborne powder, handle solid this compound in a chemical fume hood or other contained ventilation device.[4][6]
-
If a fume hood is not feasible for weighing, use a balance with a draft shield and employ careful handling techniques to avoid creating dust.
-
Use anti-static weighing dishes if the powder is prone to static dispersal.
-
Close the primary container immediately after dispensing the desired amount.
3. Solution Preparation:
-
Add the solvent to the weighed this compound powder slowly to avoid splashing.
-
If sonication or vortexing is required, ensure the container is securely capped.
4. Post-Handling:
-
Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe it clean.
-
Dispose of all contaminated disposables in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[7]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect unused this compound powder and any grossly contaminated items (e.g., weighing paper, gloves) in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Empty Containers:
-
Labeling and Storage:
Safe Handling Workflow
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. SOP Example - Acutely Toxic Chemicals | myUSF [myusf.usfca.edu]
- 4. research.wayne.edu [research.wayne.edu]
- 5. gz-supplies.com [gz-supplies.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. medicine.nus.edu.sg [medicine.nus.edu.sg]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
